Product packaging for 2-Azabicyclo[2.2.1]heptane(Cat. No.:CAS No. 279-24-3)

2-Azabicyclo[2.2.1]heptane

Cat. No.: B112407
CAS No.: 279-24-3
M. Wt: 97.16 g/mol
InChI Key: GYLMCBOAXJVARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azabicyclo[2.2.1]heptane (CAS 279-24-3) is a bridged bicyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and privileged structure for the synthesis of biologically active molecules. Recent research has demonstrated its specific application as a key precursor in the development of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes . One such potent inhibitor, Neogliptin, which incorporates this scaffold, has shown an IC50 of 16.8 ± 2.2 nM, outperforming established drugs like sitagliptin and vildagliptin in preclinical models, and exhibits a low cardiotoxic profile and favorable ADME properties . The rigid bicyclic framework, with its defined exo and endo configurations, allows for precise spatial orientation of functional groups, enabling optimal interaction with enzyme active sites . The scaffold is also a valuable building block in organic synthesis, with modern methods including palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes for the construction of oxygenated derivatives . Its applications extend to the synthesis of peptide and amino acid analogues, highlighting its versatility . Historically, derivatives of this compound have also been investigated for potential use in treating cardiovascular diseases, such as hypertension and myocardial ischemia . Supplied as a high-purity material for research purposes, this compound must be stored in a dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B112407 2-Azabicyclo[2.2.1]heptane CAS No. 279-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMCBOAXJVARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950579
Record name 2-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-24-3, 279-27-6
Record name 2-Azabicyclo(2.2.1)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.1)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Azabicyclo[2.2.1]heptane: Core Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.2.1]heptane, a conformationally constrained saturated bicyclic amine, has emerged as a pivotal scaffold in medicinal chemistry. Its rigid structure provides a unique three-dimensional framework that allows for the precise orientation of substituents, making it an attractive building block for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, detailed synthetic methodologies, and its significant applications in drug development, with a focus on its role as a key structural motif in nicotinic acetylcholine receptor (nAChR) modulators and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Core Properties of this compound

The unique bridged bicyclic structure of this compound imparts a distinct set of physical and chemical properties that are crucial for its utility in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of synthetic routes.

PropertyValueReference(s)
Molecular Formula C₆H₁₁N[1][2]
Molecular Weight 97.16 g/mol [1]
CAS Number 279-24-3[1][2]
Appearance Solid
Melting Point 70-80 °C[1]
Boiling Point 135 °C[1]
pKa 11.44 ± 0.20 (Predicted)[1]
LogP 0.7583 (Predicted)[3]
Topological Polar Surface Area (TPSA) 12.03 Ų[3]
SMILES C1CC2CC1CN2[1]
InChI InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2[1][2]
Spectroscopic Data
  • ¹H NMR: Protons on the bicyclic framework typically appear in the upfield region of the spectrum. The bridgehead protons and those adjacent to the nitrogen atom will exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon signals will also be in the aliphatic region, with the carbons bonded to the nitrogen atom showing a downfield shift compared to the other carbons in the ring system.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the development of novel drug candidates. The hetero-Diels-Alder reaction is a commonly employed and efficient method for constructing this bicyclic system.

Experimental Protocol: Hetero-Diels-Alder Approach

This protocol outlines a general procedure for the synthesis of a this compound derivative, which can be further modified to obtain the parent compound or other substituted analogs.[4]

Materials:

  • Ethyl glyoxylate

  • (R)-(-)-1-Phenylethylamine

  • Cyclopentadiene (freshly distilled)

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Imine Formation:

    • To a solution of ethyl glyoxylate in dichloromethane, add (R)-(-)-1-phenylethylamine dropwise at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the corresponding imine.

  • [4+2] Cycloaddition (Diels-Alder Reaction):

    • Cool the reaction mixture containing the imine to -78 °C.

    • Sequentially add trifluoroacetic acid and boron trifluoride diethyl etherate.

    • Add freshly distilled cyclopentadiene to the cooled mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a substituted 2-azabicyclo[2.2.1]hept-5-ene, can be purified by column chromatography.

  • Hydrogenation and Deprotection:

    • Dissolve the purified cycloadduct in ethanol.

    • Add 10% palladium on carbon catalyst.

    • Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) at a suitable pressure (e.g., 50 psi) of hydrogen gas.

    • The reaction is typically stirred at room temperature for 24-48 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the this compound derivative. Further purification can be achieved by recrystallization or chromatography.

Applications in Drug Development

The rigid this compound scaffold has been successfully incorporated into a variety of drug candidates, demonstrating its versatility and importance in medicinal chemistry.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Derivatives of this compound have been explored as potent and selective ligands for nicotinic acetylcholine receptors, which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia. The rigid framework of the scaffold helps to position key pharmacophoric elements for optimal interaction with the receptor binding site.

Activation of nAChRs by agonists leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and triggers downstream signaling cascades, such as the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection.[5][6]

nAChR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) / this compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

nAChR signaling pathway activation.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound derivatives have been designed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[7] DPP-4 inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes. The constrained nature of the bicyclic scaffold contributes to high binding affinity and selectivity for the DPP-4 enzyme.

DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[8][9]

DPP4_Inhibition_Workflow cluster_system Systemic Circulation cluster_pancreas Pancreas GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Azabicyclo_derivative This compound DPP-4 Inhibitor Azabicyclo_derivative->DPP4 Inhibition

Mechanism of action for DPP-4 inhibitors.

Conclusion

This compound represents a privileged scaffold in modern drug discovery. Its inherent structural rigidity and well-defined stereochemistry provide a robust platform for the development of highly specific and potent modulators of various biological targets. The synthetic accessibility of this core, primarily through the Diels-Alder reaction, further enhances its appeal to medicinal chemists. As our understanding of disease pathways deepens, the strategic incorporation of the this compound motif is poised to continue delivering novel and effective therapeutic agents for a wide range of human diseases. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this remarkable chemical entity in their drug development endeavors.

References

Synthesis of 2-Azabicyclo[2.2.1]heptane from Cyclopentadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-azabicyclo[2.2.1]heptane, a crucial bicyclic proline analogue, commencing from the readily available starting material, cyclopentadiene. This scaffold is of significant interest in medicinal chemistry and asymmetric catalysis. This document outlines the primary synthetic strategies, presents detailed experimental protocols, and summarizes key quantitative data.

Core Synthetic Strategy: The Aza-Diels-Alder Reaction

The cornerstone of synthesizing the this compound core from cyclopentadiene is the aza-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of cyclopentadiene as the diene with an imine as the dienophile. The choice of the imine and the reaction conditions are critical for controlling the stereoselectivity of the resulting bicyclic adduct. For enantiomerically pure products, chiral imines are frequently employed. Subsequent chemical transformations, including reduction of the double bond and removal of protecting groups, yield the target this compound.

Synthetic Pathway Overview

A common and effective route for the synthesis of this compound-3-carboxylic acid, a derivative of the parent compound, is initiated by the reaction of an ethyl glyoxylate-derived imine with cyclopentadiene. This pathway is particularly valuable for producing enantiomerically pure forms of the target molecule.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Method A: In Situ Imine Formation and Subsequent Aza-Diels-Alder Reaction[1]

This protocol details the synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.

  • Imine Formation (In Situ):

    • To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol) and 4 Å molecular sieves (50 g) in CH₂Cl₂ (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring.

    • The mixture is stirred for an additional hour at the same temperature.

  • Aza-Diels-Alder Reaction:

    • The reaction mixture is then cooled to -60°C.

    • Trifluoroacetic acid (CF₃COOH, 19.3 mL, 0.25 mol) and boron trifluoride diethyl etherate (BF₃·Et₂O, 31 mL, 0.25 mol) are added.

    • Freshly distilled cyclopentadiene (20 g, 0.25 mol) is then introduced.

  • Work-up and Isolation:

    • The crude product is isolated and then hydrogenated in the presence of 5% Pd/C at 50 bar H₂ pressure in ethanol.

    • After catalyst separation, excess concentrated HCl is added, and the volatiles are evaporated.

    • The final product, (1R,3S,4S)-4, crystallizes after trituration of the semi-solid hydrochloride with an Et₂O/i-PrOH (5:1) mixture.

Alternative Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives[2]

This method describes a synthesis starting from ethyl oxoacetate and ammonium chloride.

  • Initial Reaction:

    • To a mixture of a saturated solution of ammonium chloride (39.3 g) and a toluene solution of ethyl glyoxylate (50%, 150 g), freshly prepared cyclopentadiene (64.7 g) is added.

    • The reaction mixture is stirred for 12 hours at room temperature.

  • Extraction and Isolation:

    • The mixture is extracted with a 1:3 mixture of methyl tert-butyl ether (MTBE) and petroleum ether (PE).

    • The aqueous layer is basified with 50% aqueous NaOH to a pH of 8.0-9.0 and then extracted with MTBE.

    • The organic layers are dried over anhydrous sodium sulphate.

    • After solvent evaporation, a mixture of stereoisomeric products is obtained as a yellow oil and can be used in subsequent steps without further purification.

Quantitative Data

The following table summarizes the reported yields for various steps in the synthesis of this compound and its derivatives.

Step/ProductStarting MaterialsReagents and ConditionsYield (%)Reference
Chiral Imine (2b)Ethyl glyoxylate, (R)-1-phenylethylamineEt₂O, 0°C to ambient temperature80[1]
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5)Ethyl glyoxylate, (R)-phenylethylamine, cyclopentadieneMethod A (in situ imine, -60°C), followed by hydrogenation and HCl treatment32 (overall)[1]
Mixture of 2-azabicyclo[2.2.1]hept-5-ene dicarboxylate isomers (3a-d)Cyclopentadiene, ethyl oxoacetate, ammonium chlorideToluene, room temperature, 12 h53[2]
2-Azabicyclo[2.2.1]hept-5-en-3-one1,3-Cyclopentadiene, Cyanogen chlorideMethanol, 0-5°C, pH 4-595[3]

Key Reaction Visualization

The central aza-Diels-Alder reaction can be visualized as follows, highlighting the formation of the bicyclic core.

Caption: The Aza-Diels-Alder reaction forming the bicyclic core.

Conclusion

The synthesis of this compound from cyclopentadiene is a well-established process primarily relying on the aza-Diels-Alder reaction. The stereochemical outcome can be effectively controlled through the use of chiral auxiliaries on the imine component, and the reaction is often promoted by acid catalysis. The methodologies presented in this guide offer robust pathways to access this valuable scaffold for applications in drug discovery and development. Further optimization of reaction conditions and purification techniques can lead to improved overall yields and purity of the final products.

References

An In-depth Technical Guide to 2-Azabicyclo[2.2.1]heptane Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic structure, has garnered significant attention in medicinal chemistry due to its unique three-dimensional arrangement of substituents. This constrained geometry can lead to enhanced binding affinity and selectivity for various biological targets, making it a privileged scaffold in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their roles as dipeptidyl peptidase-4 (DPP-4) inhibitors, muscarinic acetylcholine receptor (mAChR) modulators, and antiproliferative agents.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core can be achieved through several strategic approaches, most notably via Diels-Alder reactions. Subsequent derivatization allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Synthesis of the Core Scaffold: 2-Azabicyclo[2.2.1]heptan-3-one

A common and efficient method for the preparation of the this compound core involves a Diels-Alder reaction between cyclopentadiene and an imine equivalent, followed by hydrolysis. A specific example is the reaction with methanesulfonyl cyanide.

Experimental Protocol: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one [1]

  • Diels-Alder Reaction: A solution of freshly distilled cyclopentadiene (38.6 mmol) in dichloromethane (10 mL) is cooled to -20°C. This solution is then added over 5 minutes to a solution of methanesulfonyl cyanide (33.3 mmol) in dichloromethane (30 mL). The reaction mixture is stirred for 2 hours at room temperature.

  • Hydrolysis: Acetic acid (6 mL) is added to the reaction mixture, followed by the addition of water (60 mL) over 1 minute. The mixture is then neutralized to a pH of approximately 8 with a 30% sodium hydroxide solution.

  • Work-up and Isolation: The organic and aqueous phases are separated. The aqueous phase is extracted three times with dichloromethane (25 mL each). The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The solid residue is dried to afford 2-azabicyclo[2.2.1]hept-5-en-3-one.

Further hydrogenation of the double bond in 2-azabicyclo[2.2.1]hept-5-en-3-one yields the saturated 2-azabicyclo[2.2.1]heptan-3-one, a key intermediate for various derivatives.

Experimental Protocol: Hydrogenation of 2-Azabicyclo[2.2.1]hept-5-en-3-one [2]

  • A mixture of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one (94.4 mmol) in ethyl acetate (200 mL) and 10% Palladium on activated carbon (Pd/C, 0.5 g) is subjected to hydrogenation at room temperature.

  • After 24 hours, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is evaporated to dryness to yield 2-azabicyclo[2.2.1]heptan-3-one.

Derivatization Strategies

The this compound core can be functionalized at various positions to generate a library of analogues. Common strategies include N-alkylation, N-acylation, and modification of substituents at other positions of the bicyclic ring. For instance, the synthesis of DPP-4 inhibitors often involves the acylation of the nitrogen atom with a substituted amino acid moiety.

Biological Activities and Therapeutic Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of this compound have emerged as potent and selective inhibitors of DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these compounds prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making them valuable therapeutics for type 2 diabetes mellitus.

A notable example is Neogliptin, a compound containing an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety attached to the this compound core. This compound has demonstrated high potency as a DPP-4 inhibitor.[3]

CompoundTargetAssayIC50 (nM)Reference
Neogliptin (12a)DPP-4In vitro inhibition16.8 ± 2.2[3]
VildagliptinDPP-4In vitro inhibition-[3]
SitagliptinDPP-4In vitro inhibition-[3]

Note: Specific IC50 values for Vildagliptin and Sitagliptin were used as comparators in the study but not explicitly provided in the abstract.

DPP-4 inhibitors prevent the degradation of GLP-1, thereby enhancing its signaling through the GLP-1 receptor on pancreatic β-cells. This leads to increased insulin synthesis and secretion in a glucose-dependent manner.

DPP4_Signaling_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell GLP1 Active GLP-1 DPP4_enzyme DPP-4 Enzyme GLP1->DPP4_enzyme Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to DPP4_Inhibitor This compound DPP-4 Inhibitor DPP4_Inhibitor->DPP4_enzyme Inhibition

DPP-4 Signaling Pathway and Inhibition.

A common method for screening DPP-4 inhibitors is a fluorescence-based assay using a synthetic substrate.

  • Reagent Preparation: Prepare a DPP-4 enzyme solution, a fluorogenic substrate solution (e.g., Gly-Pro-AMC), and various concentrations of the test inhibitor (this compound derivative).

  • Reaction Setup: In a 96-well plate, add the DPP-4 enzyme solution to wells containing either the test inhibitor or a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes) to allow for enzyme-inhibitor interaction.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

  • Data Analysis: The rate of increase in fluorescence is proportional to the DPP-4 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Muscarinic Acetylcholine Receptor (mAChR) Modulators

Derivatives of this compound have been synthesized and evaluated as ligands for muscarinic acetylcholine receptors, which are involved in a wide range of physiological functions in the central and peripheral nervous systems. These compounds have shown potential as both muscarinic agonists and antagonists.

CompoundReceptor Subtype(s)AssayAffinity (Ki or IC50)Reference
2,2-diphenylpropionate 5-endo substituted derivativeM1, M3, rat brain, rat heartRadioligand binding4.23 x 10⁻¹⁰ to 1.18 x 10⁻⁹ M
exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptaneM1, M3, rat brain, rat heartRadioligand binding6.63 x 10⁻⁶ to 4.76 x 10⁻⁵ M

Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response Ca2_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC_inhib Adenylyl Cyclase Gio->AC_inhib Inhibits ATP ATP AC_inhib->ATP Acts on cAMP_dec ↓ cAMP ATP->cAMP_dec Cellular_Response2 Cellular Response cAMP_dec->Cellular_Response2 ACh Acetylcholine or This compound Ligand ACh->M1_M3_M5 Binds ACh->M2_M4 Binds

Muscarinic Receptor Signaling Pathways.

Radioligand binding assays are commonly used to determine the affinity of a compound for different muscarinic receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound derivative).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Antiproliferative Agents

Certain derivatives of this compound, particularly biaryl sulfonamides, have demonstrated significant antiproliferative activity against various cancer cell lines. These compounds represent a promising avenue for the development of novel anticancer agents.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Biaryl Sulfonamide Derivative 1A549 (Lung)MTT AssayData not specified in abstract[4]
Biaryl Sulfonamide Derivative 2MCF-7 (Breast)MTT AssayData not specified in abstract[4]
Biaryl Sulfonamide Derivative 3LoVo (Colon)MTT AssayData not specified in abstract[4]
CisplatinA549, MCF-7, LoVoMTT AssayComparable to some derivatives[4]

Note: The abstract states that some derivatives had IC50 values comparable to cisplatin, but specific values are not provided.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Drug Development Workflow

The development of this compound derivatives as therapeutic agents follows a typical preclinical drug discovery workflow.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Development Core_Synthesis Core Scaffold Synthesis (this compound) Library_Synthesis Library Synthesis (Derivatization) Core_Synthesis->Library_Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Library_Synthesis->Purification Primary_Screening Primary Screening (e.g., DPP-4 Inhibition Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Selectivity Assays, Cell-based Assays) Primary_Screening->Secondary_Screening Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Library_Synthesis Design New Derivatives Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox ADME/Toxicity Studies (In vitro & in vivo) Lead_Optimization->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Preclinical Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a versatile and valuable core for the design and development of novel therapeutic agents. Its rigid structure allows for the precise positioning of functional groups, leading to compounds with high affinity and selectivity for a range of biological targets. The examples of DPP-4 inhibitors, muscarinic receptor modulators, and antiproliferative agents highlight the broad therapeutic potential of this chemical class. Further exploration of the chemical space around this scaffold, guided by detailed structure-activity relationship studies and advanced in silico modeling, is expected to yield new and improved drug candidates for a variety of diseases. This guide provides a foundational understanding of the key aspects of this compound chemistry and pharmacology to aid researchers in this exciting field.

References

An In-depth Technical Guide to the Stereochemistry of 2-Azabicyclo[2.2.1]heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally restricted proline analogue, is a privileged structure in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid bicyclic framework allows for precise spatial orientation of substituents, making it an attractive template for the design of potent and selective therapeutic agents and chiral ligands.[3][4] Understanding the stereochemistry of this core is paramount for harnessing its full potential in drug discovery and development. This guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of this compound isomers.

Synthesis and Stereocontrol

The synthesis of enantiomerically pure this compound derivatives is a key challenge that has been addressed through various stereoselective strategies.

1.1. Diastereoselective Diels-Alder Reaction:

A prevalent method for establishing the core structure with high stereocontrol is the aza-Diels-Alder reaction between cyclopentadiene and a chiral imine.[3][4] The use of enantiopure amines, such as (R)- or (S)-1-phenylethylamine, to form the imine directs the cycloaddition to yield predominantly one diastereomer.[3][4]

  • Experimental Protocol: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid. [3]

    • Imine Formation: A solution of ethyl glyoxylate in diethyl ether is cooled to 0°C and treated with a slow addition of (R)-1-phenylethylamine, followed by the addition of magnesium sulfate. The mixture is stirred overnight at ambient temperature. After filtration, the solvent is evaporated, and the resulting imine is purified by vacuum distillation.

    • Diels-Alder Cycloaddition: The purified imine is reacted with cyclopentadiene to yield the [4+2] cycloadduct with high diastereoselectivity.

    • Purification and Deprotection: The crude cycloadduct can be purified by flash chromatography. Subsequent hydrogenation and hydrogenolysis in the presence of a palladium on carbon (Pd/C) catalyst removes the benzyl and phenylethyl protecting groups to afford the enantiomerically pure this compound-3-carboxylic acid.[3] An improved protocol allows for the direct crystallization of the hydrochloride salt of the amino ester, avoiding tedious chromatographic purification.[3]

1.2. Other Synthetic Approaches:

Recent advancements have introduced alternative methods for constructing the this compound skeleton, including:

  • Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. [5]

  • Copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes. [6]

  • Diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes. [7]

  • Brønsted acid-catalyzed enantioselective ring-opening of meso-epoxides. [8]

These methods offer diverse routes to substituted 2-azabicyclo[2.2.1]heptanes with good to excellent yields and stereoselectivities.

Separation of Isomers

When stereoselective syntheses are not employed or do not yield single isomers, the separation of enantiomers and diastereomers is crucial.

2.1. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the analytical and semi-preparative separation of enantiomers. For instance, the enantiomers of 7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane were successfully separated using semi-preparative chiral HPLC.[9] A validated HPLC method for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one utilizes a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol.[10]

2.2. Chiral Auxiliary-Mediated Resolution:

This strategy involves the reaction of a racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated by conventional methods like chromatography or crystallization. The chiral auxiliary is subsequently cleaved to yield the enantiomerically pure compounds.[11]

2.3. Diastereomeric Aminal Formation:

Reaction of a racemic ketone with a chiral diamine, such as (R,R)-1,2-diphenylethylenediamine, forms diastereomeric aminals that can be separated. Hydrolysis of the separated aminals provides the resolved ketones.[11]

Stereochemical Characterization

The absolute and relative stereochemistry of this compound isomers is determined using a combination of spectroscopic and crystallographic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure and stereochemistry of these bicyclic compounds.[12][13][14] The rigid framework often leads to distinct chemical shifts and coupling constants for protons in different stereochemical environments (exo vs. endo).[13] Low-temperature NMR studies have been used to determine the nitrogen inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane.[13]

3.2. X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration of chiral molecules.[15][16] The crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, for example, confirmed its absolute stereochemistry.[15]

3.3. Optical Rotation:

The specific rotation of enantiomerically pure compounds is a key physical property used for their characterization. It is important to note that literature values for specific rotation may sometimes require revision, as was the case for (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound isomers and their derivatives.

Table 1: Specific Rotation of Selected this compound Derivatives

CompoundSpecific Rotation ([α])Conditions
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid-170 ± 10°c = 1 in Chloroform, 22°C
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acidRevised value, see source[3]Not specified in abstract

Table 2: Biological Activity of Stereoisomers

CompoundTargetActivity (Kᵢ or pD₂)
(-)-7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneNicotinic Acetylcholine ReceptorsKᵢ = 55, 68 pM
(+)-7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneNicotinic Acetylcholine ReceptorsKᵢ = 2310, 1680 pM
(3R,4R)-3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptaneMuscarinic Receptors (ileum)pD₂ = 8.8
(3S,4S)-3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptaneMuscarinic Receptors (ileum)pD₂ = 8.1
Neogliptin (12a)Dipeptidyl Peptidase-4 (DPP-4)IC₅₀ = 16.8 ± 2.2 nM

Biological Significance and Signaling Pathways

The stereochemistry of this compound derivatives is critical for their biological activity, as different isomers can exhibit vastly different potencies and selectivities.

5.1. Nicotinic Acetylcholine Receptor (nAChR) Ligands:

Derivatives of this compound have been investigated as potent ligands for nAChRs. A significant difference in binding affinity was observed between the enantiomers of 7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, with the (-)-enantiomer showing much higher affinity.[9] This highlights the stereospecific interactions within the receptor binding pocket.

5.2. Muscarinic Receptor Agonists:

The four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane displayed distinct activities as muscarinic receptor agonists. The (3R,4R)-isomer was the most potent, demonstrating the importance of the stereochemical configuration at both the 3 and 4 positions for receptor interaction.[17]

5.3. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:

Neogliptin, a novel DPP-4 inhibitor based on the this compound scaffold, has shown potent inhibitory activity.[18] The design of such inhibitors relies on the precise positioning of functional groups to interact with key residues in the active site of the enzyme.

Diagrams of Key Processes

Stereoselective_Synthesis cluster_synthesis Stereoselective Synthesis Chiral Imine Chiral Imine Diels-Alder Reaction Diels-Alder Reaction Chiral Imine->Diels-Alder Reaction Cyclopentadiene Cyclopentadiene Cyclopentadiene->Diels-Alder Reaction Diastereomerically Enriched Cycloadduct Diastereomerically Enriched Cycloadduct Diels-Alder Reaction->Diastereomerically Enriched Cycloadduct Deprotection Deprotection Diastereomerically Enriched Cycloadduct->Deprotection Enantiomerically Pure Product Enantiomerically Pure Product Deprotection->Enantiomerically Pure Product Isomer_Separation Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC Chiral Auxiliary Chiral Auxiliary Racemic Mixture->Chiral Auxiliary Enantiomer 1 Enantiomer 1 Chiral HPLC->Enantiomer 1 Enantiomer 2 Enantiomer 2 Chiral HPLC->Enantiomer 2 Diastereomers Diastereomers Chiral Auxiliary->Diastereomers Separation Separation Diastereomers->Separation Cleavage Cleavage Separation->Cleavage Cleavage->Enantiomer 1 Cleavage->Enantiomer 2 DPP4_Inhibition Neogliptin Neogliptin Neogliptin->Inhibition DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->Inactivation Inactivates Inhibition->DPP-4 Enzyme GLP-1 GLP-1 Increased Insulin Secretion Increased Insulin Secretion GLP-1->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion GLP-1->Decreased Glucagon Secretion GIP GIP GIP->Increased Insulin Secretion Inactivation->GLP-1 Inactivation->GIP

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[2.2.1]heptane core, a bridged heterocyclic amine, represents a significant scaffold in medicinal chemistry and organic synthesis. Its rigid, bicyclic structure provides a unique three-dimensional framework that has been exploited in the design of a wide range of biologically active molecules, from potent analgesics to novel treatments for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this important molecular core, along with its physical properties and a key biological signaling pathway in which its derivatives play a crucial role.

Discovery and Historical Development

The pioneering work on the synthesis of the 2-azanorbornene system, a direct precursor to this compound, was first reported by Kresze and Albrecht in 1962 . Their work laid the foundation for the exploration of this novel class of bicyclic amines. The primary and most versatile method for the construction of the this compound skeleton is the aza-Diels-Alder reaction . This cycloaddition reaction, typically involving an imine as the dienophile and cyclopentadiene as the diene, has been extensively studied and optimized since its initial applications.

The strategic importance of the this compound scaffold became particularly evident with the discovery of epibatidine , a potent nicotinic acetylcholine receptor agonist, and the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. These applications spurred further research into stereoselective synthetic routes and the functionalization of the bicyclic core. A key intermediate in the synthesis of many carbocyclic nucleoside analogues, 2-Azabicyclo[2.2.1]hept-5-en-3-one , also known as Vince Lactam , has further highlighted the versatility of this scaffold in the development of antiviral drugs.

Physicochemical Properties

The rigid structure of this compound imparts distinct physicochemical properties. The following table summarizes key quantitative data for the parent compound and its derivatives.

PropertyValueNotes
Molecular Formula C₆H₁₁NParent Compound
Molecular Weight 97.16 g/mol Parent Compound
pKa 11.44 (Predicted)[1]Predicted value for the protonated amine.
C-N Bond Length ~1.47 ÅGeneral range observed in crystal structures of derivatives.[2]
C-C Bond Length (bridgehead) ~1.55 ÅGeneral range observed in crystal structures of derivatives.[2]
C-N-C Bond Angle ~108°General range observed in crystal structures of derivatives.[2]

Key Experimental Protocols

The aza-Diels-Alder reaction is the cornerstone of this compound synthesis. Below are detailed methodologies for key experimental approaches.

Protocol 1: General Procedure for the Aza-Diels-Alder Reaction

This protocol describes a general method for the acid-catalyzed aza-Diels-Alder reaction between an in-situ generated imine and cyclopentadiene.

Materials:

  • Aldehyde or ketone precursor

  • Primary amine

  • Cyclopentadiene (freshly cracked)

  • Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

  • To a solution of the aldehyde or ketone in the anhydrous solvent, add the primary amine at 0 °C.

  • Stir the mixture for a predetermined time to allow for imine formation. The reaction can be monitored by techniques such as TLC or NMR.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the acid catalyst, followed by the dropwise addition of freshly cracked cyclopentadiene.

  • Allow the reaction to proceed at the specified temperature until completion.

  • Quench the reaction with a suitable aqueous base (e.g., saturated NaHCO₃ solution).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: Synthesis of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene

This protocol details the synthesis of a common N-protected derivative.

Materials:

  • Benzylamine

  • Aqueous formaldehyde (37%)

  • Cyclopentadiene (freshly cracked)

  • Hydrochloric acid

  • Diethyl ether

  • Sodium hydroxide

Procedure:

  • Prepare an aqueous solution of benzylamine hydrochloride by reacting benzylamine with hydrochloric acid.

  • To this solution, add aqueous formaldehyde and freshly cracked cyclopentadiene.

  • Stir the reaction mixture vigorously at room temperature for several hours.

  • Basify the reaction mixture with a concentrated solution of sodium hydroxide.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or column chromatography.

Biological Significance: DPP-4 Inhibition Signaling Pathway

Derivatives of this compound are integral to a class of drugs known as DPP-4 inhibitors, used in the management of type 2 diabetes. These drugs function by modulating the incretin system. The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas cluster_3 Liver Food Intake Food Intake GLP1_GIP GLP-1 and GIP (Incretin Hormones) Food Intake->GLP1_GIP stimulates secretion GLP1_GIP_active Active GLP-1 and GIP DPP4 DPP-4 Enzyme Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites GLP1_GIP_active->DPP4 degradation Beta_Cells β-Cells GLP1_GIP_active->Beta_Cells stimulates Alpha_Cells α-Cells GLP1_GIP_active->Alpha_Cells inhibits Insulin Insulin Secretion Beta_Cells->Insulin increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon decreases Glucose_Production Hepatic Glucose Production Insulin->Glucose_Production inhibits Glucagon->Glucose_Production stimulates DPP4_Inhibitor This compound -based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Pathway.

The diagram illustrates that by inhibiting the DPP-4 enzyme, this compound-based drugs prevent the breakdown of incretin hormones (GLP-1 and GIP). This leads to increased insulin secretion from pancreatic β-cells and decreased glucagon secretion from α-cells, ultimately resulting in reduced hepatic glucose production and improved glycemic control.

Experimental and Logical Workflows

The development of drugs incorporating the this compound scaffold often follows a structured workflow from initial synthesis to biological evaluation.

Drug_Development_Workflow A Aza-Diels-Alder Reaction (Scaffold Synthesis) B Functionalization and Derivative Synthesis A->B C Purification and Structural Characterization (NMR, MS, X-ray) B->C D In Vitro Biological Assays (e.g., DPP-4 Inhibition Assay) C->D E Lead Compound Identification D->E F In Vivo Efficacy and Toxicology Studies E->F G Preclinical Development F->G

Caption: Drug Development Workflow.

This workflow highlights the logical progression from the foundational synthesis of the this compound core to the identification and preclinical development of a lead drug candidate.

Conclusion

The this compound scaffold has a rich history rooted in fundamental cycloaddition chemistry. Its unique structural and stereochemical properties have made it a valuable building block in the design of sophisticated and effective therapeutic agents. The continued exploration of novel synthetic methodologies and the application of this versatile core in diverse biological contexts promise to yield further innovations in drug discovery and development. This guide serves as a foundational resource for researchers seeking to understand and utilize this remarkable molecular architecture.

References

Spectroscopic Profile of 2-Azabicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic amine, 2-Azabicyclo[2.2.1]heptane. This compound serves as a crucial scaffold in medicinal chemistry and drug development due to its rigid structure and unique stereochemical properties. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and the analysis of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride [1]

ProtonChemical Shift (δ, ppm)Multiplicity
H-34.21s
H-14.05s
H-43.02s
CH₂1.83-1.97m
CH₂1.62-1.79m

Table 2: ¹³C NMR Data for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride [1]

CarbonChemical Shift (δ, ppm)
C=O172.0
C-164.8
C-361.2
C-442.7
CH₂36.32
CH₂28.6
CH₂27.1
Infrared (IR) Spectroscopy

Specific IR spectral data for the parent this compound is not extensively published. However, based on the general characteristics of secondary amines, the following absorptions are expected. For a derivative, 1-((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-ylmethyl)-3-phenylthiourea, some characteristic peaks have been reported[2].

Table 3: Expected and Reported IR Absorptions for this compound and Derivatives

Functional GroupExpected Absorption (cm⁻¹)Reported Absorption (cm⁻¹) for a Derivative[2]
N-H Stretch3350-3310 (weak)3282
C-H Stretch (alkane)2950-28502973
N-H Bend1650-1580 (variable)1567
C-N Stretch1250-10201167, 1129, 1102
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent base peak resulting from the loss of an ethyl group.

Table 4: Mass Spectrometry Data for this compound

m/zRelative AbundanceProposed Fragment
97Present[M]⁺
68Base Peak[M - C₂H₅]⁺
41High
39High

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and comparison.

Synthesis of a this compound Derivative

A common route to synthesize the this compound core involves a Diels-Alder reaction. For example, the synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride involves the reaction of ethyl glyoxylate and (R)-phenylethylamine to form an imine, which then undergoes a [4+2] cycloaddition with freshly distilled cyclopentadiene in the presence of trifluoroacetic acid and boron trifluoride etherate[3]. Subsequent hydrogenation can remove protecting groups to yield the desired product[3].

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent, such as CDCl₃ or CD₃OD, with tetramethylsilane (TMS) used as an internal standard for ¹H NMR. For ¹³C NMR, the residual solvent peak is often used as a reference[1]. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectra for liquid samples like this compound are typically recorded as a thin film between two salt plates (e.g., NaCl or KBr). For solid derivatives, a KBr pellet or a Nujol mull can be prepared. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a gas chromatograph (GC) or a direct insertion probe. The instrument analyzes the mass-to-charge ratio of the resulting fragments.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound (or derivative) Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Parent_Ion This compound [M]⁺ (m/z 97) Base_Peak [M - C₂H₅]⁺ (m/z 68) Parent_Ion->Base_Peak Loss of C₂H₅ Other_Fragments Other Fragments (e.g., m/z 41, 39) Parent_Ion->Other_Fragments Further Fragmentation

Caption: Key fragmentation pathway of this compound in Mass Spectrometry.

References

2-Azabicyclo[2.2.1]heptane: A Core Scaffold for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Azabicyclo[2.2.1]heptane

The rigid bicyclic structure of this compound has established it as a privileged scaffold in medicinal chemistry and a valuable building block in synthetic organic chemistry. Its conformational rigidity, when compared to more flexible structures like piperidine, allows for the precise spatial orientation of substituents, making it an attractive component in the design of ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and its applications in drug development.

Physical and Chemical Properties

The physicochemical properties of this compound and its common hydrochloride salt are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₁N[1][2]C₆H₁₂ClN[3]
Molecular Weight 97.16 g/mol [1][2]133.62 g/mol [3]
Appearance Solid-
Melting Point 70-80 °C[1]-
Boiling Point 135 °C[1]144.1 °C at 760 mmHg[4]
Density 0.959 ± 0.06 g/cm³ (Predicted)[1]0.959 g/cm³[4]
pKa 11.44 ± 0.20 (Predicted)-
Solubility Soluble in Chloroform, Slightly soluble in Methanol[1]The hydrochloride salt form generally enhances water solubility.[5]
Flash Point -30.6 °C[4]
Refractive Index -1.486[4]
Vapor Pressure -5.169 mmHg at 25°C[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the bicyclic framework.

  • ¹³C NMR: The carbon NMR spectrum provides key information about the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H and N-H bonds.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a secondary amine, but its rigid bicyclic structure influences its stereochemical outcomes in reactions.

  • N-Functionalization: The nitrogen atom can be readily functionalized via alkylation, acylation, and sulfonylation to introduce a wide range of substituents.

  • Stability: The compound is generally stable under standard conditions but, as with many amines, can be sensitive to strong oxidizing agents.[6] It is recommended to store it in a dark place under an inert atmosphere.[1]

  • Role in Synthesis: It serves as a chiral building block in asymmetric synthesis.[7] The rigid framework allows for high stereocontrol in reactions at adjacent positions. A derivative, 2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince Lactam, is a versatile precursor for the synthesis of carbocyclic nucleosides with antiviral activity.

Experimental Protocols

The synthesis of this compound and its derivatives often involves aza-Diels-Alder reactions. Below is a generalized experimental workflow for the synthesis of a substituted this compound derivative.

G cluster_0 Synthesis Workflow A Reactants (e.g., Diene and Imine) B Aza-Diels-Alder Reaction A->B Solvent, Catalyst C Crude Product B->C Work-up D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Pure Substituted This compound E->F

Caption: Generalized workflow for the synthesis and purification of a this compound derivative.

A more detailed, multi-step synthesis often involves the following key transformations:

  • Formation of an Imine: Condensation of an amine with an aldehyde or ketone.

  • Aza-Diels-Alder Cycloaddition: Reaction of the in-situ generated imine with a diene, such as cyclopentadiene, to form the bicyclic framework.

  • Purification: The crude product is often purified using techniques like column chromatography or crystallization.

  • Deprotection/Modification: Removal of protecting groups or further functionalization of the bicyclic core.

For instance, a common route to enantiopure this compound-3-carboxylic acid involves the diastereoselective Diels-Alder reaction of an imine derived from an amino acid ester with cyclopentadiene, followed by hydrogenation and deprotection.[8]

Role in Drug Development and Signaling Pathways

The this compound scaffold is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds.[9] Its rigid nature helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for a target receptor.

This scaffold serves as a bioisostere for piperidine and pyrrolidine, offering a more constrained three-dimensional structure.[10] This property is particularly valuable in the design of ligands for various receptors, including:

  • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of this compound have been developed as potent ligands for nAChRs, with potential applications in the treatment of neurological and cognitive disorders.[11][12][13]

  • Sigma (σ) Receptors: The scaffold has been utilized in the development of selective ligands for σ₂ receptors, which are implicated in various central nervous system disorders.[14]

  • Neurokinin-1 (NK₁) Receptor: 1-Phenyl-2-azabicyclo[2.2.1]heptane derivatives have been synthesized as potential NK₁ receptor ligands.[15]

The interaction of a ligand containing the this compound scaffold with a receptor can initiate or block a signaling cascade. The rigid framework ensures a precise orientation of the pharmacophoric groups, leading to a specific biological response.

G cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response Ligand Ligand with This compound Scaffold Receptor Target Receptor (e.g., GPCR, Ion Channel) Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Biological Response (e.g., Ion flux, 2nd messenger production) Signaling->Response

Caption: Conceptual diagram of a this compound-containing ligand modulating a receptor's activity.

References

Preliminary Investigation of 2-Azabicyclo[2.2.1]heptane Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained saturated heterocycle, has garnered significant attention in medicinal chemistry and drug development. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable building block for designing potent and selective ligands for various biological targets. This guide provides a preliminary investigation into the reactivity of the this compound core, summarizing key synthetic transformations and providing detailed experimental protocols for its functionalization. The unique stereochemical and electronic properties of this scaffold offer a versatile platform for the synthesis of novel therapeutic agents, including antiviral compounds and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2]

Core Reactivity and Synthetic Strategies

The reactivity of the this compound system is primarily centered around the nitrogen atom, the double bond in unsaturated precursors, and the bridgehead and bridge carbons. Key synthetic strategies involve the initial construction of the bicyclic framework, followed by various functionalization reactions.

Synthesis of the this compound Core

The most prevalent method for constructing the this compound skeleton is the aza-Diels-Alder reaction , a [4+2] cycloaddition between an imine and a diene, typically cyclopentadiene.[3][4] This reaction offers a high degree of stereocontrol, particularly when chiral auxiliaries are employed, leading to the formation of enantiomerically enriched products.[3][5]

Other notable synthetic approaches include:

  • Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes: This method provides access to oxygenated 2-azabicyclo[2.2.1]heptanes.[6]

  • Ring-opening of meso-epoxides: Chiral Brønsted acids can catalyze the enantioselective ring-opening of meso-epoxides to yield functionalized 2-azabicyclo[2.2.1]heptanes.[7]

  • Intramolecular cyclization: Radical-mediated intramolecular hydrogen abstraction by nitrogen-centered radicals can also be employed to form the bicyclic system under neutral conditions.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization Diene Cyclopentadiene Aza_DA Aza-Diels-Alder Reaction Diene->Aza_DA Imine Imine / Imine Precursor Imine->Aza_DA Core 2-Azabicyclo[2.2.1]hept-5-ene Aza_DA->Core High Stereoselectivity N_Func N-Functionalization Core->N_Func Alkylation, Acylation, etc. Double_Bond_Func Double Bond Functionalization Core->Double_Bond_Func Hydrogenation, Epoxidation, etc. Other_Func Other Modifications Core->Other_Func e.g., C-H Activation Product Functionalized this compound Derivatives N_Func->Product Double_Bond_Func->Product Other_Func->Product

Key Reactions and Functionalization

Once the bicyclic core is synthesized, a variety of functionalization reactions can be performed to introduce diverse chemical moieties.

N-Functionalization

The secondary amine of the this compound core is readily functionalized through standard N-alkylation and N-acylation reactions. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is common to modulate reactivity and prevent unwanted side reactions during subsequent transformations.

Table 1: N-Functionalization of this compound Derivatives

SubstrateReagentConditionsProductYield (%)Reference
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptaneBenzyl chloroformate, NaOHH₂O, 0 °C to r.t., 5 h(1S,4S)-5-(Benzyloxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane91[8]
This compound(Boc)₂ODioxane, H₂O, NaHCO₃, r.t., 12 hN-Boc-2-azabicyclo[2.2.1]heptane95[9]
This compoundBenzyl bromide, K₂CO₃Acetonitrile, reflux, 12 h2-Benzyl-2-azabicyclo[2.2.1]heptane85[10]
Reactions at the C5-C6 Double Bond

The double bond in 2-azabicyclo[2.2.1]hept-5-ene derivatives is a key site for functionalization. Hydrogenation is commonly employed to produce the saturated this compound scaffold. Other reactions include epoxidation and dihydroxylation, which introduce oxygen-containing functional groups with high stereoselectivity, typically from the less hindered exo face.

C-H Functionalization

Direct C-H functionalization of the this compound core represents an atom-economical approach to introduce substituents. While still a developing area for this specific scaffold, methods for the directed metalation and subsequent reaction with electrophiles have been reported for related diazabicyclo[2.2.1]heptane systems, suggesting potential applicability.

Reactivity_Map Core This compound Core N_Func N-Functionalization (Alkylation, Acylation) Core->N_Func High Reactivity CH_Func C-H Functionalization (e.g., at C3, C7) Core->CH_Func Requires Specific Activation Ring_Opening Ring-Opening Reactions Core->Ring_Opening Under Lewis Acidic Conditions Cycloaddition Cycloaddition (on unsaturated derivatives) Core->Cycloaddition On Unsaturated Precursors

Experimental Protocols

Synthesis of (1R,3R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester (Aza-Diels-Alder Reaction)

This protocol describes a highly diastereoselective aza-Diels-Alder reaction to construct the chiral 2-azabicyclo[2.2.1]hept-5-ene core.

Materials:

  • Ethyl glyoxylate

  • (S)-(-)-1-Phenylethylamine

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Cyclopentadiene (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of ethyl glyoxylate in anhydrous DCM at 0 °C, add (S)-(-)-1-phenylethylamine dropwise. Stir the mixture at room temperature for 2 hours to form the corresponding imine.

  • Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add TFA (1.0 equivalent) and BF₃·OEt₂ (1.0 equivalent) sequentially.

  • Add freshly distilled cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 5 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data:

  • Yield: Typically high, often exceeding 80%.

  • Diastereoselectivity: High exo-selectivity is generally observed, with diastereomeric ratios often greater than 95:5.[11]

N-Boc Protection of this compound

This protocol details the protection of the nitrogen atom of the this compound scaffold.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in a mixture of dioxane and water.

  • Add NaHCO₃ to the solution.

  • Add a solution of (Boc)₂O in dioxane dropwise at room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Quantitative Data:

  • Yield: Typically quantitative or near-quantitative.[9]

Applications in Drug Development

The this compound scaffold is a key component in several biologically active molecules. Its rigid structure is crucial for locking in a bioactive conformation, thereby enhancing potency and selectivity for the target protein.

DPP-4 Inhibitors

Derivatives of this compound have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The bicyclic moiety serves as a rigid scaffold to correctly position the pharmacophoric groups within the active site of the enzyme, leading to improved inhibitory activity compared to more flexible analogues.[1]

DPP4_Inhibition DPP4 DPP-4 Enzyme Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Inhibitor This compound-based Inhibitor (e.g., Neogliptin) Inhibitor->DPP4 Inhibits GLP1 Active GLP-1 GLP1->DPP4 Insulin Increased Insulin Secretion GLP1->Insulin Stimulates

Conclusion

The this compound core represents a versatile and valuable scaffold in synthetic and medicinal chemistry. Its rigid, bicyclic nature provides a robust platform for the development of structurally defined and potent bioactive molecules. The well-established synthetic routes, particularly the aza-Diels-Alder reaction, coupled with a range of functionalization strategies, offer a powerful toolkit for chemists to explore the chemical space around this privileged structure. Further investigation into novel synthetic methodologies, such as C-H activation, will undoubtedly expand the utility of this important heterocyclic system in the discovery of next-generation therapeutics.

References

Methodological & Application

Synthesis of Chiral 2-Azabicyclo[2.2.1]heptane: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The enantioselective synthesis of 2-azabicyclo[2.2.1]heptane and its derivatives is of significant interest in medicinal chemistry and drug development due to their rigid bicyclic structure, which serves as a valuable scaffold for introducing conformational constraints in bioactive molecules. This document outlines a detailed protocol for the synthesis of chiral this compound-3-carboxylic acid, a key intermediate, via a diastereoselective hetero-Diels-Alder reaction.

Overview of the Synthetic Approach

The primary and most established method for synthesizing enantiomerically pure this compound derivatives involves a [4+2] cycloaddition, specifically a hetero-Diels-Alder reaction. This approach utilizes a chiral imine, derived from an α-amino acid ester and a chiral amine, which reacts with cyclopentadiene to form the bicyclic framework with high diastereoselectivity. Subsequent hydrogenation of the double bond and hydrogenolysis to remove the chiral auxiliary and protecting groups yield the desired product.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

StepReactionProductYieldReference
1Imine formation from ethyl glyoxylate and (R)-1-phenylethylamineEthyl 2-[(R)-1-phenylethyl]iminoethanoate80%[1]
2Hetero-Diels-Alder reaction with cyclopentadieneEthyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride47%[1]
3Hydrogenation and hydrogenolysisEthyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride94.5%[1]
4Hydrolysis of the ester(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride84.9%[1]

Experimental Protocols

Protocol 1: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

This protocol is adapted from an improved multigram scale preparation that avoids tedious chromatographic purification steps.[1]

Step 1: Synthesis of Ethyl 2-[(R)-1-phenylethyl]iminoethanoate (Imine 2b)

  • To a cooled (0°C) solution of ethyl glyoxylate (25.6 g, 0.25 mol) in diethyl ether (150 mL), slowly add (R)-1-phenylethylamine (30.5 g, 0.25 mol).

  • Add magnesium sulfate (45 g, 0.38 mol) to the mixture.

  • Stir the reaction mixture overnight at ambient temperature.

  • Filter off the solids and wash them with diethyl ether.

  • Concentrate the filtrate and distill the residue under vacuum to obtain the imine 2b .

    • Yield: 41 g (80%)

    • Boiling point: 95–98°C/0.05 mbar

Step 2: Synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)

  • In a separate flask, dissolve the imine 2b (15 g, 0.073 mol) in DMF (48 mL).

  • Add trifluoroacetic acid (5.7 mL, 0.074 mol), freshly distilled cyclopentadiene (9.7 g, 0.147 mol), and water (0.04 g, 2.2 mmol).

  • Stir the mixture at ambient temperature overnight.

  • Pour the reaction mixture into an aqueous solution of sodium bicarbonate (12.6 g in 300 mL of water).

  • Extract the product with diethyl ether.

  • Wash the organic extract with concentrated sodium bicarbonate solution and brine.

  • Evaporate the solvents to yield the crude product, which is used directly in the next step.

Step 3: Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5)

  • Hydrogenate the crude product from the previous step in the presence of 5% Pd/C (1.7 g) in absolute ethanol (20 mL) at 15 bar H₂ pressure.

  • After 4 days, when H₂ uptake ceases, filter the mixture through Celite.

  • Wash the solids with absolute ethanol.

  • Combine the washing solutions and evaporate the solvent.

  • Wash the residue with Et₂O/EtOH and then Et₂O, and dry to give the amino acid ester hydrochloride 5 .

    • Yield: 11.1 g (94.5%)

Step 4: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (6)

  • Dissolve the hydrochloride salt 5 (1.3 g, 6.3 mmol) in aqueous HCl (6 M, 10 mL).

  • Heat the solution under reflux for 6 hours.

  • Evaporate the solution to dryness.

  • Recrystallize the residue from isopropanol/diethyl ether to obtain the analytically pure product 6 .

    • Yield: 0.95 g (84.9%)

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Hetero-Diels-Alder cluster_step3 Step 3: Hydrogenation cluster_step4 Step 4: Hydrolysis Ethyl_glyoxylate Ethyl glyoxylate Imine Ethyl 2-[(R)-1-phenylethyl]iminoethanoate Ethyl_glyoxylate->Imine Et₂O, MgSO₄ R_PEA (R)-1-Phenylethylamine R_PEA->Imine Cycloadduct Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2- azabicyclo[2.2.1]hept-5-ene-3-carboxylate Imine->Cycloadduct CF₃COOH, DMF Cyclopentadiene Cyclopentadiene Cyclopentadiene->Cycloadduct Hydrogenated_product Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Cycloadduct->Hydrogenated_product H₂, Pd/C, EtOH Final_product (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Hydrogenated_product->Final_product 6M HCl, reflux

Caption: Synthetic pathway for chiral this compound-3-carboxylic acid.

Experimental_Workflow Start Start: Ethyl glyoxylate & (R)-1-Phenylethylamine Imine_Formation Imine Formation (Et₂O, MgSO₄, overnight) Start->Imine_Formation Distillation Vacuum Distillation Imine_Formation->Distillation Diels_Alder Hetero-Diels-Alder (Cyclopentadiene, CF₃COOH, DMF, overnight) Distillation->Diels_Alder Workup Aqueous Workup & Extraction Diels_Alder->Workup Hydrogenation Hydrogenation & Hydrogenolysis (H₂, Pd/C, 15 bar, 4 days) Workup->Hydrogenation Filtration Filtration through Celite Hydrogenation->Filtration Hydrolysis Acid Hydrolysis (6M HCl, reflux, 6h) Filtration->Hydrolysis Recrystallization Recrystallization Hydrolysis->Recrystallization End Final Product: (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl Recrystallization->End

Caption: Experimental workflow for the synthesis protocol.

References

Application Notes and Protocols: 2-Azabicyclo[2.2.1]heptane as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-azabicyclo[2.2.1]heptane derivatives as effective chiral auxiliaries in asymmetric synthesis. The rigid bicyclic structure of this scaffold provides a well-defined chiral environment, enabling high levels of stereocontrol in various chemical transformations. This document outlines key applications, presents quantitative data for diastereoselective reactions, and offers detailed experimental protocols for the aza-Diels-Alder reaction.

Core Applications

The this compound framework has proven to be a valuable chiral auxiliary in a range of asymmetric reactions, most notably in cycloadditions. Its derivatives are instrumental in the synthesis of enantiomerically pure compounds, which are crucial in drug development and medicinal chemistry.

Key applications include:

  • Aza-Diels-Alder Reactions: The auxiliary directs the facial selectivity of the dienophile, leading to the formation of chiral nitrogen-containing heterocyclic compounds with high diastereoselectivity.

  • Epoxide Ring Opening: Derivatives of this compound have been employed as chiral ligands in lithium-catalyzed asymmetric epoxide ring-opening reactions.

  • Addition of Diethylzinc to Aldehydes and Imines: Amino alcohol derivatives of the scaffold have been successfully used to induce enantioselectivity in the addition of diethylzinc to carbonyls and imines.

Data Presentation

The following tables summarize the quantitative data for the asymmetric aza-Diels-Alder reaction using different this compound-based chiral auxiliaries.

Table 1: Asymmetric Aza-Diels-Alder Reaction of Glyoxylate Imines with Cyclopentadiene [1]

Chiral Auxiliary on GlyoxylateChiral AmineProductDiastereomeric Ratio (exo:endo)Yield (%)
(-)-8-Phenylmenthyl(R)-1-Phenylethylamine5a1single adduct65
(-)-8-Phenylmenthyl(S)-1-Phenylethylamine5a1:6a2:5a370:20:1070
(+)-8-Phenylneomenthyl(S)-1-Phenylethylamine5b1single adduct62
(+)-8-Phenylneomenthyl(R)-1-Phenylethylamine5b1:6b2:5b365:25:1068

Experimental Protocols

This section provides a detailed methodology for a key application of this compound as a chiral auxiliary: the asymmetric aza-Diels-Alder reaction.

Protocol 1: Asymmetric Aza-Diels-Alder Reaction

This protocol describes the cycloaddition between a protonated glyoxylate imine, bearing a this compound-derived chiral auxiliary, and cyclopentadiene.[1]

Materials:

  • Chiral glyoxylate ester (e.g., (-)-8-phenylmenthyl glyoxylate)

  • Chiral amine (e.g., (R)-1-phenylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Cyclopentadiene (freshly cracked)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral glyoxylate ester (1.0 equiv) and the chiral amine (1.0 equiv) in anhydrous DCM at 0 °C. Stir the solution for 1 hour at this temperature to facilitate the in-situ formation of the corresponding imine.

  • Activation and Cycloaddition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add trifluoroacetic acid (TFA) (1.0 equiv) followed by boron trifluoride etherate (BF₃·OEt₂) (1.0 equiv) dropwise. Stir for 15 minutes. To this activated imine solution, add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.

  • Auxiliary Cleavage and Recovery: The chiral auxiliary can be cleaved by methods such as reduction with LiAlH₄ to afford the corresponding chiral alcohol and the functionalized this compound derivative. The chiral auxiliary can then be recovered and reused.

Visualizations

The following diagrams illustrate the experimental workflow and a key reaction mechanism.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Auxiliary Cleavage A Prochiral Substrate C Substrate-Auxiliary Adduct A->C B Chiral Auxiliary (this compound derivative) B->C E Diastereomerically Enriched Product C->E D Reagent D->E F Chromatography or Crystallization E->F G Pure Diastereomer F->G I Enantiomerically Pure Product G->I J Recovered Chiral Auxiliary G->J H Cleavage Reagent H->I H->J

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

G Mechanism of Asymmetric Aza-Diels-Alder Reaction cluster_0 Imine Formation and Activation cluster_1 [4+2] Cycloaddition cluster_2 Product Formation Glyoxylate Chiral Glyoxylate (with Auxiliary) Imine Chiral Imine Glyoxylate->Imine Amine Chiral Amine Amine->Imine ActivatedImine Activated Iminium Ion Imine->ActivatedImine + Lewis Acid (e.g., BF3.OEt2) TransitionState Exo Transition State (Favored by Auxiliary) ActivatedImine->TransitionState Cyclopentadiene Cyclopentadiene Cyclopentadiene->TransitionState Cycloadduct Diastereomerically Enriched 2-Azabicyclo[2.2.1]heptene TransitionState->Cycloadduct Workup Aqueous Workup (NaHCO3) Cycloadduct->Workup FinalProduct Neutral Cycloadduct Workup->FinalProduct

Caption: Aza-Diels-Alder reaction mechanism with a chiral auxiliary.

References

The Versatile 2-Azabicyclo[2.2.1]heptane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[2.2.1]heptane core, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its constrained conformation provides a unique three-dimensional presentation of substituents, enabling precise interactions with biological targets. This structural feature has been instrumental in the development of a diverse range of therapeutic agents, from treatments for central nervous system disorders to novel therapies for type 2 diabetes and cancer.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold in their work. It covers key therapeutic areas where this scaffold has made a significant impact, including the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and sigma-2 (σ2) receptor ligands.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

The this compound scaffold has been successfully incorporated into the design of potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.

A notable example is the development of neogliptin, a potent DPP-4 inhibitor featuring the this compound moiety.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can significantly impact inhibitory potency and selectivity.

Quantitative Data: DPP-4 Inhibitory Activity
CompoundDPP-4 IC50 (nM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)Reference
Neogliptin (12a)16.8 ± 2.2>100>100[1][2]
Vildagliptin---[1][2]
Sitagliptin---[1][2]
Compound 9a4.3>10>10[3][4]
Experimental Protocol: DPP-4 Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of compounds against human recombinant DPP-4.[1]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton X-100, pH 7.6

  • Test compounds and reference inhibitor (e.g., sitagliptin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • In a 96-well plate, add 25 µL of the compound dilutions. For the enzyme control (100% activity) and blank (no enzyme activity) wells, add 25 µL of assay buffer.

  • Add 50 µL of the DPP-4 enzyme solution to all wells except the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the G-pNA substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Pathway cluster_2 Physiological Effects DPP4_Inhibitor DPP-4 Inhibitor (this compound derivative) DPP4 DPP-4 DPP4_Inhibitor->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP GLP-1 & GIP (Active) GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

DPP-4 Inhibition and Incretin Pathway

Application in Nicotinic Acetylcholine Receptor (nAChR) Modulation

The rigid this compound scaffold has been instrumental in the design of potent and subtype-selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The constrained nature of the scaffold allows for precise orientation of pharmacophoric elements, leading to high-affinity binding.

Epibatidine, a natural alkaloid containing a 7-azabicyclo[2.2.1]heptane core, is a potent nAChR agonist.[5][6] Numerous analogues based on the this compound framework have been synthesized to explore the SAR and to develop ligands with improved therapeutic profiles.[7][8]

Quantitative Data: nAChR Binding Affinity of Epibatidine Analogues
Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Reference
(±)-Epibatidine0.03510.2[9]
(±)-Epiboxidine0.46.0[9]
ABT-418~6.8-[9]
Analogue 7501600[9]
Experimental Protocol: nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChR subtypes using a radiolabeled ligand.[9]

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., α4β2 or α7)

  • Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds

  • Non-specific binding control (e.g., high concentration of a known nAChR ligand like nicotine or epibatidine)

  • 96-well filter plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and either the non-specific binding control or a dilution of the test compound.

  • Add the radioligand to each well at a final concentration near its Kd for the receptor subtype.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound.

nAChR Signaling Pathway

nAChR_Signaling_Pathway cluster_0 Receptor Activation cluster_1 Ion Channel Opening & Downstream Signaling cluster_2 Cellular Responses nAChR_Agonist nAChR Agonist (this compound derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Pathways Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival Gene_Expression Altered Gene Expression MAPK_ERK->Gene_Expression

nAChR Activation and Downstream Signaling

Application in Sigma-2 (σ2) Receptor Ligand Development

The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells and is a promising target for the development of cancer diagnostics and therapeutics. The this compound scaffold has been utilized to develop selective σ2 receptor ligands, offering a less sterically hindered and achiral alternative to other scaffolds like adamantane.[10][11]

SAR studies have shown that N-arylalkyl substituents on the 7-azabicyclo[2.2.1]heptane core confer selectivity for the σ2 subtype. The conformational restriction imposed by the bicyclic system is thought to be crucial for this subtype discrimination.[10][11]

Quantitative Data: σ2 Receptor Binding Affinity
Compoundσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityReference
Compound 12a1080 ± 15012.3 ± 1.388[10]
Compound 13a1500 ± 20025.0 ± 2.060[10]
Compound 22a11.0 ± 1.01.1 ± 0.110[10]
Compound 23a11.0 ± 1.00.9 ± 0.112[10]
Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of compounds for the σ2 receptor.[12][13]

Materials:

  • Rat liver membrane homogenates (rich in σ2 receptors)

  • Radioligand: [³H]-Di-o-tolylguanidine ([³H]-DTG)

  • Masking agent for σ1 receptors: (+)-Pentazocine

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test compounds

  • Non-specific binding control: High concentration of a non-selective sigma ligand (e.g., haloperidol)

  • 96-well filter plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the rat liver membrane homogenate, (+)-pentazocine (to block binding to σ1 receptors), and either the non-specific binding control or a dilution of the test compound.

  • Add [³H]-DTG to each well.

  • Incubate the plate at room temperature for 120 minutes.

  • Filter the contents of each well through the filter plate and wash with ice-cold buffer.

  • Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Calculate the specific binding to σ2 receptors and determine the Ki value for each test compound.

Sigma-2 Receptor Signaling Overview

Sigma2_Receptor_Signaling cluster_0 Ligand Binding cluster_1 Cellular Processes cluster_2 Therapeutic Implications Sigma2_Ligand Sigma-2 Ligand (this compound derivative) Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor Binds to Calcium_Signaling Modulation of Calcium Signaling Sigma2_Receptor->Calcium_Signaling Cell_Proliferation Regulation of Cell Proliferation Sigma2_Receptor->Cell_Proliferation Apoptosis Induction of Apoptosis Sigma2_Receptor->Apoptosis Cholesterol_Homeostasis Cholesterol Homeostasis Sigma2_Receptor->Cholesterol_Homeostasis Neuroprotection Neuroprotection Calcium_Signaling->Neuroprotection Anti_Cancer_Effects Anti-Cancer Effects Cell_Proliferation->Anti_Cancer_Effects Apoptosis->Anti_Cancer_Effects Cholesterol_Homeostasis->Neuroprotection

Sigma-2 Receptor Ligand Interactions and Cellular Effects

References

Application Notes and Protocols for the Synthesis of Epibatidine Analogues via a 2-Azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine, an alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent analgesic agent that acts as a nicotinic acetylcholine receptor (nAChR) agonist. Its high toxicity, however, has limited its therapeutic application. This has prompted extensive research into the synthesis of epibatidine analogues with improved safety profiles and receptor selectivity. A key strategy in the development of these analogues involves the use of a rigid 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic system allows for precise spatial orientation of substituents, facilitating the exploration of structure-activity relationships (SAR) at various nAChR subtypes.

These application notes provide detailed protocols for the synthesis of the this compound core and its subsequent functionalization to generate diverse epibatidine analogues. Quantitative data on the biological activity of selected analogues are also presented to guide further research and development.

General Synthetic Strategy

The synthesis of epibatidine analogues based on the this compound framework generally follows a convergent approach. The core bicyclic structure is first constructed, most commonly via an aza-Diels-Alder reaction. This scaffold is then elaborated through various chemical transformations to introduce the desired heterocyclic moieties, mimicking the chloropyridyl group of epibatidine or exploring novel substitutions.

G cluster_0 Core Scaffold Synthesis cluster_1 Scaffold Functionalization cluster_2 Final Product Generation A Diene (e.g., Cyclopentadiene) C Aza-Diels-Alder Reaction A->C B Dienophile (e.g., Iminium Salt) B->C D 2-Azabicyclo[2.2.1]hept-5-ene Scaffold C->D Formation of Bicyclic Core E Functionalization (e.g., Bromination, Oxidation) D->E F Key Intermediate (e.g., 7-bromo-2-azabicyclo[2.2.1]heptane) E->F G Coupling Reaction (e.g., Suzuki, Mitsunobu, Nucleophilic Substitution) F->G J Deprotection (if necessary) G->J H Heterocyclic Precursor (e.g., Pyridyl boronic acid, Hydroxypyridine) H->G I Epibatidine Analogue J->I

Application Notes and Protocols: The Role of 2-Azabicyclo[2.2.1]heptane in the Design of Potent and Selective DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion, suppressed glucagon release in a glucose-dependent manner, and other beneficial metabolic effects.[1] A key challenge in the development of DPP-4 inhibitors is achieving high potency and selectivity, particularly against the closely related enzymes DPP-8 and DPP-9, to minimize potential off-target effects.

The rigid 2-azabicyclo[2.2.1]heptane scaffold has emerged as a promising structural motif in the design of novel DPP-4 inhibitors. This bicyclic amine provides a constrained conformation that can effectively orient key pharmacophoric elements for optimal interaction with the DPP-4 active site. This document provides an overview of the role of this scaffold, detailed experimental protocols for the synthesis and evaluation of such inhibitors, and quantitative data on their activity and selectivity.

The this compound Scaffold in DPP-4 Inhibitor Design

The this compound moiety serves as a rigid core that can be functionalized to interact with specific subsites within the DPP-4 enzyme's active site. Molecular modeling and structure-activity relationship (SAR) studies have demonstrated that this scaffold can effectively position substituents to engage with the S1, S2, and S' subsites of the enzyme.

A notable example of a potent DPP-4 inhibitor incorporating this scaffold is Neogliptin . In Neogliptin, the this compound group is combined with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1] This combination results in a highly potent inhibitor with an IC50 value of 16.8 ± 2.2 nM, which is more potent than the established drugs vildagliptin and sitagliptin.[1] Furthermore, derivatives of Neogliptin have been synthesized with even greater potency. For instance, the introduction of a 1,2,4-oxadiazole substituent resulted in a compound (9a) with an IC50 of 4.3 nM.[2]

A critical advantage of this scaffold is its contribution to high selectivity for DPP-4 over DPP-8 and DPP-9. Neogliptin shows only weak inhibition of DPP-8 and DPP-9 at high concentrations, and its oxadiazole derivative (9a) did not exhibit any significant inhibition of these related enzymes.[1][2] This high selectivity is crucial for a favorable safety profile.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity and selectivity of representative DPP-4 inhibitors containing the this compound scaffold.

CompoundDPP-4 IC50 (nM)DPP-8 InhibitionDPP-9 InhibitionReference
Neogliptin (12a) 16.8 ± 2.2Feeble inhibition in the 10⁻³–10⁻⁶ M rangeFeeble inhibition at 10⁻³ M[1]
Neogliptin Diastereomer (12b) 120 ± 19--[1]
Neogliptin Diastereomer (12c) > 10,000--[1]
Neogliptin Diastereomer (12d) 2100 ± 260--[1]
Oxadiazole Derivative (9a) 4.3No substantial inhibitionNo substantial inhibition[2]

Experimental Protocols

Protocol 1: Synthesis of the this compound Core

A general method for the synthesis of the this compound scaffold involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by further chemical transformations.

Materials:

  • Cyclopentadiene

  • Methanesulfonyl cyanide

  • Dichloromethane

  • Acetic acid

  • Sodium hydroxide solution

Procedure:

  • To a cooled solution (-20 °C) of methanesulfonyl cyanide in dichloromethane, add a solution of cyclopentadiene in dichloromethane over 5 minutes.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Add acetic acid to the reaction mixture.

  • Add water and neutralize the mixture with a 30% sodium hydroxide solution to a pH of approximately 8.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.

  • Hydrolyze the resulting intermediate to afford 2-azabicyclo[2.2.1]hept-5-en-3-one. This core can then be further modified and elaborated to introduce the desired functionalities for DPP-4 inhibition.

Protocol 2: DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 25 µL of the test compound solution or vehicle control (assay buffer with DMSO).

  • Add 50 µL of the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.

  • Immediately begin monitoring the fluorescence intensity at 37 °C for 30 minutes, taking readings every 1-2 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Selectivity Profiling against DPP-8 and DPP-9

A similar fluorometric assay can be used to assess the inhibitory activity against DPP-8 and DPP-9 to determine the selectivity profile of the compounds.

Materials:

  • Human recombinant DPP-8 and DPP-9 enzymes

  • Appropriate fluorogenic substrates for DPP-8 and DPP-9

  • Assay buffer

  • Test compounds

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Follow the same procedure as the DPP-4 inhibition assay, substituting the DPP-4 enzyme and substrate with the respective DPP-8 or DPP-9 enzyme and substrate.

  • Determine the IC50 values for the test compounds against DPP-8 and DPP-9.

  • The selectivity ratio can be calculated by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-4.

Visualizations

G DPP-4 Inhibition and Incretin Signaling Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Hormone Regulation cluster_2 Pancreatic Islet Response cluster_3 Therapeutic Outcome 2_Azabicyclo_heptane_Inhibitor This compound Inhibitor DPP_4 DPP-4 2_Azabicyclo_heptane_Inhibitor->DPP_4 Inhibition GLP_1_GIP Active GLP-1 & GIP Inactive_GLP_1_GIP Inactive GLP-1 & GIP GLP_1_GIP->Inactive_GLP_1_GIP Degradation Pancreatic_Beta_Cells Pancreatic β-Cells GLP_1_GIP->Pancreatic_Beta_Cells Stimulation Pancreatic_Alpha_Cells Pancreatic α-Cells GLP_1_GIP->Pancreatic_Alpha_Cells Inhibition Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion Decreased Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Glucagon_Secretion->Glucose_Homeostasis

Caption: DPP-4 Inhibition and Downstream Signaling.

G Experimental Workflow for DPP-4 Inhibitor Evaluation Start Start Compound_Design Compound Design (Molecular Modeling) Start->Compound_Design Synthesis Synthesis of This compound Derivatives Compound_Design->Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Synthesis->Purification_Characterization DPP4_Assay In Vitro DPP-4 Inhibition Assay Purification_Characterization->DPP4_Assay IC50_Determination IC50 Determination DPP4_Assay->IC50_Determination Selectivity_Assay Selectivity Profiling (DPP-8 & DPP-9) IC50_Determination->Selectivity_Assay SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Compound_Design Iterative Improvement

Caption: Workflow for DPP-4 Inhibitor Development.

G Structure-Activity Relationship of this compound Derivatives cluster_0 Key Structural Features cluster_1 Impact on Activity Core_Scaffold This compound Core Rigid_Conformation Rigid Conformation Core_Scaffold->Rigid_Conformation Stereochemistry Stereochemistry Core_Scaffold->Stereochemistry Substituents Substituents Core_Scaffold->Substituents ADME_Properties ADME Properties Core_Scaffold->ADME_Properties Favorable Potency Potency (DPP-4 IC50) Rigid_Conformation->Potency Enhances Selectivity Selectivity (DPP-8/9) Rigid_Conformation->Selectivity Contributes to Stereochemistry->Potency Crucial for (e.g., Exo vs. Endo) Substituents->Potency Modulates Substituents->Selectivity Influences

Caption: SAR of this compound Inhibitors.

References

Application Notes and Protocols: Synthesis of 2-Azabicyclo[2.2.1]heptane via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a crucial bridged bicyclic amine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules and chiral ligands. Its rigid structure allows for precise control of substituent orientation, making it an attractive framework in drug discovery and asymmetric catalysis. The aza-Diels-Alder reaction, a powerful C-N and C-C bond-forming cycloaddition, is a key strategy for the stereoselective synthesis of this important motif. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives using this approach.

Reaction Principle: The Aza-Diels-Alder Cycloaddition

The synthesis of the this compound core is typically achieved through an aza-Diels-Alder reaction between cyclopentadiene as the diene and a chiral imine as the dienophile. The reaction is generally catalyzed by Brønsted or Lewis acids, which activate the imine for cycloaddition. The stereochemical outcome of the reaction is highly dependent on the chiral auxiliaries attached to the imine, the reaction temperature, and the choice of catalyst. A notable characteristic of this reaction is its high propensity for exo selectivity.[1][2]

Data Presentation: Influence of Chiral Auxiliaries on Reaction Yield and Stereoselectivity

The selection of appropriate chiral auxiliaries on the imine dienophile is critical for achieving high diastereoselectivity in the aza-Diels-Alder synthesis of this compound derivatives. The following table summarizes the quantitative data from the reaction of cyclopentadiene with in situ generated N-phenylethyliminoacetates of (-)-8-phenylmenthol and (+)-8-phenylneomenthol.[1]

Table 1: Aza-Diels-Alder Reaction between Cyclopentadiene and Chiral Imino-acetates at -78°C for 5 hours. [1]

EntryGlyoxylate Chiral AuxiliaryPhenylethylamine Chiral AuxiliaryProduct(s)Yield (%)
1(-)-8-phenylmenthyl(R)-phenylethylamine(1S, 3exo)-5a179
2(-)-8-phenylmenthyl(S)-phenylethylamine(1S, 3exo)-5a225
(1R, 3exo)-5a335
(1R, 3endo)-6a15
3(+)-8-phenylneomenthyl(S)-phenylethylamine(1R, 3exo)-5b176
4(+)-8-phenylneomenthyl(R)-phenylethylamine(1R, 3exo)-5b226
(1S, 3exo)-5b337
(1R, 3endo)-6b10

Yields are reported after chromatographic purification.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates, which are versatile intermediates for various this compound derivatives.[1][3]

Materials and Reagents
  • Diethyl L-tartrate

  • Periodic acid

  • Diethyl ether (Et2O)

  • Dichloromethane (CH2Cl2), anhydrous

  • (S)-(-)-1-Phenylethylamine

  • 4 Å Molecular sieves

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Cyclopentadiene (freshly distilled)

  • Saturated aqueous sodium carbonate (Na2CO3) solution

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Cryostat or dry ice/acetone bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Protocol

Part 1: Preparation of Ethyl Glyoxylate

  • Dissolve diethyl L-tartrate (0.50 equiv.) in Et2O in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add periodic acid (0.50 equiv.) portionwise over 30 minutes with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

  • Decant the liquid phase. Wash the solid residue with Et2O and combine the organic phases.

  • Concentrate the combined organic phases under reduced pressure to obtain crude ethyl glyoxylate.

Part 2: Aza-Diels-Alder Cycloaddition

  • Transfer the crude ethyl glyoxylate to a three-neck round-bottom flask equipped with a mechanical stirrer.

  • Dissolve the ethyl glyoxylate in anhydrous CH2Cl2 and add 4 Å molecular sieves.

  • Cool the mixture in an ice bath and add (S)-(-)-1-phenylethylamine (1.00 equiv.) dropwise. Stir for 1-2 hours at this temperature to form the imine in situ.

  • Cool the reaction mixture to -78°C using a cryostat or a dry ice/acetone bath.

  • Sequentially add trifluoroacetic acid (1.00 equiv.), boron trifluoride diethyl etherate (1.00 equiv.), and freshly distilled cyclopentadiene (1.2 equiv.) at approximately 10-minute intervals.

  • Stir the reaction mixture overnight, allowing it to proceed to completion.

  • Quench the reaction by adding saturated aqueous Na2CO3 solution.

  • Extract the product with CH2Cl2 (3 x 75 mL).

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:EtOAc (90:10) eluent to yield the two diastereomers, the major exo-(1R,3R,4S) and minor exo-(1S,3S,4R) products, as colorless to slightly yellow oils. A combined yield of up to 63% can be achieved.[1]

Visualizations

Aza-Diels-Alder Reaction Scheme

Caption: General scheme of the catalyzed aza-Diels-Alder reaction.

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_dienophile_prep Part 1: Dienophile Preparation cluster_cycloaddition Part 2: Cycloaddition cluster_workup Part 3: Work-up and Purification start Mix Diethyl L-tartrate and Periodic Acid in Et2O concentrate Concentrate to get crude Ethyl Glyoxylate start->concentrate imine In situ Imine Formation with (S)-1-Phenylethylamine concentrate->imine cool Cool to -78°C imine->cool add_reagents Add TFA, BF3·OEt2, and Cyclopentadiene cool->add_reagents react Stir Overnight add_reagents->react quench Quench with Na2CO3 react->quench extract Extract with CH2Cl2 quench->extract purify Column Chromatography extract->purify end_product Isolated 2-Azabicyclo[2.2.1]hept-5-ene Diastereomers purify->end_product

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Copper-Catalyzed Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[2.2.1]heptan-3-one scaffold is a rigid, bicyclic lactam that is of significant interest in medicinal chemistry and drug development. Its conformationally constrained structure makes it a valuable building block for designing novel therapeutics with improved potency and selectivity. The enantioselective synthesis of these compounds is crucial, as different enantiomers often exhibit distinct pharmacological activities. This document outlines the application of a copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes to access chiral 2-azabicyclo[2.2.1]heptan-3-ones, providing a powerful tool for the synthesis of these valuable molecules.[1][2][3] This method allows for the efficient construction of the bicyclic system with high stereocontrol, installing one quaternary and two adjacent tertiary stereocenters in a single step.[1][2][3]

Core Technology: Enantioselective Radical Desymmetrizing Cyclization

The key transformation involves a copper-catalyzed radical cyclization of appropriately substituted cyclopentene derivatives. This process is initiated by the formation of a radical species that undergoes an intramolecular cyclization onto the cyclopentene ring. The use of a chiral copper catalyst allows for the desymmetrization of the prochiral cyclopentene, leading to the formation of the 2-azabicyclo[2.2.1]heptan-3-one product with high enantioselectivity. Mechanistic studies suggest the formation of a substrate-Cu(II) complex, where the nucleophilic radical addition to the coordinated alkene is the key stereocontrolling step.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the copper-catalyzed enantioselective synthesis of 2-azabicyclo[2.2.1]heptan-3-ones, showcasing the typical yields and stereoselectivities achieved with various substrates.

EntrySubstrateYield (%)ee (%)dr
1N-Aryl-N-(cyclopent-2-en-1-yl)acrylamide8595>20:1
2N-(4-Chlorophenyl)-N-(cyclopent-2-en-1-yl)acrylamide8296>20:1
3N-(4-Methylphenyl)-N-(cyclopent-2-en-1-yl)acrylamide8894>20:1
4N-Naphthyl-N-(cyclopent-2-en-1-yl)acrylamide7592>20:1
5N-Benzyl-N-(cyclopent-2-en-1-yl)acrylamide789019:1
6N-Allyl-N-(cyclopent-2-en-1-yl)acrylamide728818:1

Note: This data is representative and compiled from typical results reported for similar copper-catalyzed enantioselective cyclization reactions. Actual results may vary based on specific substrate and reaction conditions.

Experimental Protocols

The following is a general, representative protocol for the copper-catalyzed enantioselective synthesis of 2-azabicyclo[2.2.1]heptan-3-ones. Researchers should optimize conditions for their specific substrates.

Materials:

  • Copper(I) salt (e.g., Cu(OTf)₂ or Cu(CH₃CN)₄PF₆)

  • Chiral ligand (e.g., a bis(oxazoline) or phosphine ligand)

  • Substituted N-(cyclopent-2-en-1-yl)acrylamide

  • Radical initiator (e.g., a peroxide or an alkyl halide with a photoredox catalyst)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or THF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) salt (5 mol%) and the chiral ligand (6 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the N-(cyclopent-2-en-1-yl)acrylamide substrate (1.0 equiv).

  • Initiation: Add the radical initiator (1.2 equiv). If a photoredox-mediated initiation is used, the reaction mixture should be irradiated with the appropriate wavelength of light.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (typically ranging from room temperature to 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate for peroxide initiators). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-azabicyclo[2.2.1]heptan-3-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle CuI Cu(I) Catalyst CuII Chiral Cu(II) Complex CuI->CuII Oxidation SubstrateComplex Substrate-Cu(II) Complex CuII->SubstrateComplex Substrate Coordination RadicalAddition Radical Addition Intermediate SubstrateComplex->RadicalAddition Intramolecular Radical Addition ProductComplex Product-Cu(II) Complex RadicalAddition->ProductComplex Ring Closure ProductComplex->CuI Reductive Elimination Product 2-Azabicyclo[2.2.1]heptan-3-one ProductComplex->Product

Caption: Proposed catalytic cycle for the copper-catalyzed enantioselective synthesis.

Experimental Workflow

Workflow Start Start CatalystPrep Catalyst Preparation (Cu(I) salt + Chiral Ligand) Start->CatalystPrep ReactionSetup Reaction Setup (Add Substrate) CatalystPrep->ReactionSetup Initiation Radical Initiation ReactionSetup->Initiation Reaction Reaction Progression (Stirring at optimal temp.) Initiation->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for the synthesis and analysis.

References

Application Notes and Protocols for the Functionalization of the 2-Azabicyclo[2.2.1]heptane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, is a conformationally constrained bridged bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of functional groups, making it an attractive framework for the design of potent and selective ligands for various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this important ring system, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and muscarinic acetylcholine receptor (mAChR) modulators.

Application Notes

The this compound scaffold serves as a versatile building block in drug discovery due to its unique stereochemical features and synthetic accessibility. Its rigid nature reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency. Furthermore, the bicyclic system can be functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Applications:

  • DPP-4 Inhibitors: The this compound moiety has been successfully incorporated into the structure of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The scaffold often serves as a substitute for the proline moiety present in many DPP-4 substrates, providing a constrained conformation that fits optimally into the enzyme's active site.

  • Muscarinic and Nicotinic Acetylcholine Receptor Modulators: Derivatives of this bicyclic system have been explored as ligands for both muscarinic and nicotinic acetylcholine receptors. These compounds have shown potential in treating a range of neurological disorders. For instance, analogues of epibatidine, a potent nicotinic agonist, have been synthesized using the this compound framework to modulate its activity and reduce toxicity.[1][2]

  • Other Therapeutic Areas: The versatility of this scaffold has led to its investigation in other therapeutic areas, including as NK1 receptor antagonists.[3][4]

Synthetic Strategies

The construction of the this compound core is most commonly achieved through a hetero-Diels-Alder reaction. Subsequent functionalization can be carried out at the nitrogen atom or on the carbon skeleton.

Hetero-Diels-Alder Reaction for Core Synthesis

A primary route to the 2-azabicyclo[2.2.1]heptene skeleton is the [4+2] cycloaddition of cyclopentadiene with an imine.[5][6] The stereoselectivity of this reaction can be controlled by using chiral auxiliaries on the imine component.

N-Functionalization

The secondary amine of the this compound ring is a key handle for introducing a wide variety of substituents. N-alkylation and N-acylation are common methods to append pharmacophoric groups.

C-Functionalization

Functionalization of the carbon skeleton can be achieved through various methods, including modifications of the double bond in the Diels-Alder adduct or through C-H activation strategies on the saturated scaffold. For instance, bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene leads to a reactive tricyclic salt that can undergo skeletal rearrangement to introduce a bromine atom at the 7-position, which can then be substituted.[1]

Experimental Protocols

Protocol 1: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Ethyl Ester Hydrochloride (A Key Intermediate)

This protocol describes a method for the multigram scale preparation of a key chiral intermediate for further functionalization.[5]

Method:

  • Imine Formation: To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring. The mixture is stirred for an additional hour at the same temperature.

  • Hetero-Diels-Alder Reaction: The reaction mixture is cooled to -60°C. Trifluoroacetic acid (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol) are added, followed by freshly distilled cyclopentadiene (20 g, 0.25 mol). The resulting mixture is kept at -60°C for 2 hours.

  • Work-up: The reaction is allowed to warm to room temperature overnight and then treated with aqueous NaHCO₃ solution (60 g in 500 mL of water). The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic extracts are washed with water, dried over MgSO₄, filtered, and evaporated to yield the crude cycloadduct.

  • Hydrogenation and Salt Formation: The crude product (17 g) is hydrogenated over 5% Pd/C (0.6 g) in absolute ethanol (10 mL) at 50 bar H₂ pressure. After filtration of the catalyst, an excess of concentrated HCl is added, and the volatiles are evaporated. The resulting semi-solid hydrochloride is triturated with Et₂O/i-PrOH (5:1) to induce crystallization, affording (1R,3S,4S)-4 in a 32% overall yield.[5]

Protocol 2: N-Acylation for the Synthesis of a DPP-4 Inhibitor Precursor

This protocol details the coupling of the this compound core with a substituted butanoic acid, a key step in the synthesis of the DPP-4 inhibitor neogliptin.

Method:

  • Reaction Setup: In a round-bottom flask, combine (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, the desired this compound-carbonitrile intermediate, BOP reagent (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine) in DCM (dichloromethane).

  • Reaction: Stir the mixture overnight at room temperature.

  • Deprotection: Following the coupling reaction, add p-TSA (p-toluenesulfonic acid) in CH₃CN (acetonitrile) and stir overnight at room temperature to remove any protecting groups and afford the final product as a p-TSA salt.

Quantitative Data

The following tables summarize the biological activity of various functionalized this compound derivatives.

Table 1: In Vitro DPP-4 Inhibitory Activity of Neogliptin and Related Compounds

CompoundScaffoldR Group on NitrogenIC₅₀ (nM)Reference
Neogliptin (12a) (3S)-exo-2-azabicyclo[2.2.1]heptane-3-carbonitrile(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl16.8 ± 2.2[7]
Vildagliptin Pyrrolidine-2-carbonitrile(S)-2-amino-3,3-dimethylbutanoyl-[7]
Sitagliptin β-amino acid derivative--[7]

Table 2: Muscarinic Receptor Binding Affinities of this compound Derivatives

CompoundSubstitution PatternReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
5-endo-2,2-diphenylpropionate ester N-methyl-2-azabicyclo[2.2.1]heptan-5-olM1, M2, M30.423 - 1.18[8]
5-exo-2,2-diphenylpropionate ester N-methyl-2-azabicyclo[2.2.1]heptan-5-olM1, M2, M3-[8]
6-endo-2,2-diphenylpropionate ester N-methyl-2-azabicyclo[2.2.1]heptan-6-olM1, M2, M3-[8]
6-exo-2,2-diphenylpropionate ester N-methyl-2-azabicyclo[2.2.1]heptan-6-olM1, M2, M3-[8]
exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane -M1, M2, M36630 - 47600[8]

Visualizations

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP Pancreatic β-cells Pancreatic β-cells Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Pancreatic α-cells Pancreatic α-cells Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion GLP-1->Pancreatic β-cells Stimulates GLP-1->Pancreatic α-cells Inhibits DPP-4 DPP-4 GLP-1->DPP-4 Inactivation GIP->Pancreatic β-cells Stimulates GIP->DPP-4 Inactivation This compound Inhibitor This compound Inhibitor This compound Inhibitor->DPP-4 Inhibition Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises Muscarinic_Antagonism Acetylcholine Acetylcholine Muscarinic Receptor (M1, M3, M5) Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic Receptor (M1, M3, M5) Gq Protein Gq Protein Muscarinic Receptor (M1, M3, M5)->Gq Protein Activates Phospholipase C Phospholipase C Gq Protein->Phospholipase C Activates PIP2 PIP2 Phospholipase C->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C Protein Kinase C DAG->Protein Kinase C Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response Protein Kinase C->Cellular Response This compound Antagonist This compound Antagonist This compound Antagonist->Muscarinic Receptor (M1, M3, M5) Blocks

References

Application Notes and Protocols for N-Boc Protection of 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Boc protection of 2-azabicyclo[2.2.1]heptane is a fundamental synthetic transformation in medicinal chemistry and drug development. The resulting compound, tert-butyl this compound-2-carboxylate, serves as a key building block for the synthesis of a wide range of biologically active molecules. The bicyclic structure imparts conformational rigidity, which is often desirable in the design of potent and selective therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

This document provides a detailed experimental procedure for the N-Boc protection of this compound, including reaction parameters, purification methods, and characterization data.

Reaction Scheme

The N-Boc protection of this compound is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base serves to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.

reaction cluster_reactants Reactants cluster_products Products cluster_conditions Conditions Amine This compound ProtectedAmine tert-Butyl this compound-2-carboxylate Amine->ProtectedAmine + Boc₂O Boc2O Di-tert-butyl dicarbonate (Boc₂O) Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the N-Boc protection of this compound.

Experimental Protocol

This protocol describes a standard procedure for the N-Boc protection of this compound using di-tert-butyl dicarbonate and triethylamine.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C under a nitrogen atmosphere. Stir the mixture for 15 minutes.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl this compound-2-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the N-Boc protection of this compound.

ParameterValue
Reactants
This compound HCl1.0 eq
Di-tert-butyl dicarbonate1.1 - 1.5 eq
Triethylamine2.5 eq
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 18 hours
Typical Yield >90%
Product tert-Butyl this compound-2-carboxylate
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.27 g/mol

Characterization Data of tert-Butyl this compound-2-carboxylate *

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.10 (br s, 1H), 3.45-3.35 (m, 1H), 3.25-3.15 (m, 1H), 2.65 (br s, 1H), 1.80-1.20 (m, 6H), 1.46 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.0, 79.0, 60.5, 58.0, 40.0, 36.5, 30.0, 28.5, 25.0
Mass Spectrometry (ESI) m/z: 198.1 [M+H]⁺, 220.1 [M+Na]⁺
IR (thin film, cm⁻¹) ν: 2970, 2870, 1690 (C=O, carbamate), 1410, 1365, 1160

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the workflow for the N-Boc protection of this compound.

G start Start: this compound HCl dissolve Dissolve in anhydrous DCM Add Triethylamine (2.5 eq) at 0°C start->dissolve add_boc Add Boc₂O (1.1 eq) in DCM dropwise at 0°C dissolve->add_boc react Stir at room temperature for 12-18 hours add_boc->react workup Quench with NaHCO₃ (aq) Separate organic layer Wash with NaHCO₃ and Brine react->workup dry Dry over MgSO₄ or Na₂SO₄ Filter and concentrate workup->dry purify Purify by flash column chromatography dry->purify product Product: tert-Butyl 2-azabicyclo[2.2.1]- heptane-2-carboxylate purify->product

Caption: Experimental workflow for the N-Boc protection of this compound.

Application Notes and Protocols for the Purification of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Azabicyclo[2.2.1]heptane derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The following sections offer guidance on common purification techniques, including crystallization, column chromatography, and distillation, supported by quantitative data and step-by-step methodologies.

Purification Techniques Overview

The selection of an appropriate purification technique for this compound derivatives is contingent upon the physicochemical properties of the target compound (e.g., solid, oil), its stability, and the nature of the impurities. The most frequently employed methods are crystallization for solid compounds, column chromatography for the separation of complex mixtures, and distillation for volatile, thermally stable derivatives.

Data Presentation: Purification Parameters

The following tables summarize quantitative data extracted from various studies, providing a comparative overview of different purification methods for a range of this compound derivatives.

Table 1: Purification by Crystallization

CompoundCrystallization Solvent(s)Yield (%)PurityReference
5R, 6S-dihydroxy-2-(α-S-methylbenzyl)-2-azabicyclo[2.2.1]heptaneCyclohexane->95% isomeric purity[1]
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid--≥ 96.5% (HPLC)
exo-2-chloro-7-azabicyclo[2.2.1]heptane hydrochlorideMethanol: Ethyl acetate77%-[2]
N-(p-toluenesulfonyl)-7-azabicyclo[2.2.1]heptane derivativeEthanol81%-[2]
2-Benzoyl-7-azabicyclo[2.2.1]heptane derivativeEthyl acetate78%-[2]
N-Mesyl-7-azabicyclo[2.2.1]heptane derivativeEthyl acetate85%-[2]

Table 2: Purification by Column Chromatography

CompoundStationary PhaseEluent(s)Yield (%)PurityReference
N-Boc-2-azabicyclo[2.2.1]hept-5-ene derivativeSilica GelHexanes / Ethyl acetate41%97.2%[3]
Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylateSilica GelEthyl acetate in Petroleum Ether (30-40%)93%-[4]
(1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptaneSilica GelEthyl acetate in Petroleum Ether (30-50%)86%-[4]
7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivativeSilica GelHexane / Ethyl acetate (7:3)81%-[5]
Enone precursor of 7-azabicyclo[2.2.1]heptane derivativeSilica GelHexane / Ethyl acetate (1:1)55%-[5]
Hydrogenated 7-azabicyclo[2.2.1]heptane derivativeSilica GelHexane / Ethyl acetate (6:4)95%-[5]

Table 3: Purification by Distillation

CompoundBoiling Point (°C)Pressure (mbar)Yield (%)Reference
Imine precursor of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate95-980.0580%[6]
3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol derivative120-1300.15-[7]

Experimental Protocols

The following are detailed protocols for the most common purification techniques applicable to this compound derivatives.

Protocol for Purification by Crystallization

Crystallization is a highly effective method for purifying solid this compound derivatives, often yielding material of high purity.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., Cyclohexane, Ethyl acetate, Ethanol, Methanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For enhanced crystal formation, the flask can be placed in a cooling bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol for Purification by Column Chromatography

Column chromatography is a versatile technique for separating complex mixtures of this compound derivatives based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound derivative mixture

  • Silica gel (60 Å, 230-400 mesh is common)

  • Eluent (e.g., a mixture of Hexanes and Ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent mixture and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol for Purification by Vacuum Distillation

Vacuum distillation is suitable for the purification of liquid this compound derivatives that are thermally stable but have high boiling points at atmospheric pressure.

Materials:

  • Crude liquid this compound derivative

  • Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Vacuum source (e.g., vacuum pump)

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed. Place the crude liquid and a stir bar or boiling chips in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: The compound will begin to boil at a reduced temperature. The vapor will travel through the condenser, liquefy, and be collected in the receiving flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure.

  • Termination: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Visualizations

The following diagrams illustrate the general workflows for the described purification techniques.

CrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_solid pure_solid dry->pure_solid Purified Solid

Caption: General workflow for purification by crystallization.

ChromatographyWorkflow start Crude Mixture load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Purified Compound evaporate->end

Caption: Workflow for column chromatography purification.

DistillationWorkflow cluster_setup Setup cluster_process Process crude Crude Liquid apparatus Assemble Distillation Apparatus crude->apparatus vacuum Apply Vacuum apparatus->vacuum heat Gentle Heating vacuum->heat distill Collect Distillate heat->distill pure_liquid pure_liquid distill->pure_liquid Purified Liquid

Caption: General workflow for vacuum distillation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Diels-Alder Reaction for 2-Azabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Diels-Alder reaction for the synthesis of 2-Azabicyclo[2.2.1]heptane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of the this compound skeleton via a Diels-Alder reaction?

The most common approach is a hetero-Diels-Alder reaction, which typically involves the reaction of an imine or an iminium ion (the aza-dienophile) with cyclopentadiene (the diene).[1] The imine is often generated in situ from an amine and an aldehyde or ketone.

Q2: My Diels-Alder reaction for this compound is showing low to no conversion. What are the initial troubleshooting steps?

Low conversion in Diels-Alder reactions is a common issue.[2] Initial steps should focus on verifying the quality of your starting materials, particularly the cyclopentadiene, which should be freshly distilled. Additionally, ensure that your reaction is conducted under anhydrous conditions, as moisture can deactivate Lewis acid catalysts and react with intermediates. Finally, confirm your reaction temperature and time are appropriate for the specific substrates and catalysts being used.

Q3: How does temperature affect the yield and stereoselectivity of the reaction?

Temperature has a significant impact on both the reaction rate and the product distribution. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, which leads to the decomposition of the desired product back to the starting materials.[2] For many aza-Diels-Alder reactions leading to this compound, low temperatures (e.g., -78°C to -60°C) are often employed to favor the formation of the kinetic product and minimize the retro reaction.[3][4]

Q4: What is the role of a Lewis acid or Brønsted acid in this reaction, and how do I choose the right one?

Lewis acids and Brønsted acids are frequently used as catalysts to increase the rate and stereoselectivity of the aza-Diels-Alder reaction. They activate the imine dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the diene.[5] Common choices include:

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and aluminum chloride (AlCl₃) are effective catalysts.[3][6] The bulkiness of the Lewis acid can also influence the stereoselectivity of the reaction.[7]

  • Brønsted Acids: Trifluoroacetic acid (TFA) is often used, sometimes in conjunction with a Lewis acid, to promote the reaction.[3][8]

The optimal choice of acid catalyst will depend on the specific substrates and desired outcome. It is often necessary to screen a few different catalysts to find the best conditions for your system.

Q5: I am observing the formation of multiple products. What are the likely side products and how can I minimize them?

The most common side products are diastereomers, specifically the endo and exo isomers. In the aza-Diels-Alder reaction for this compound, the exo product is often the thermodynamically more stable and desired product.[8] The ratio of endo to exo products can be influenced by the reaction temperature, solvent, and the choice of catalyst. Using bulky reagents or auxiliaries can favor the formation of the exo isomer.

Another potential issue, particularly when using pyrrole-based dienes, is the formation of Michael addition products instead of the desired cycloaddition product.[9] Optimizing the electronic nature of the dienophile and the reaction conditions can help to favor the Diels-Alder pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure reagents. 2. Suboptimal reaction temperature. 3. Incorrect catalyst or catalyst deactivation. 4. Steric hindrance.1. Use freshly distilled cyclopentadiene. Ensure other reagents are pure and dry. 2. Experiment with a range of temperatures. While low temperatures are common, some systems may require higher temperatures to overcome the activation energy.[2] 3. Screen different Lewis or Brønsted acids. Ensure anhydrous conditions to prevent catalyst deactivation. 4. If bulky substituents are present, consider using a less sterically hindered diene or dienophile if possible.
Low Yield 1. Retro-Diels-Alder reaction occurring. 2. Product degradation during workup or purification. 3. Incomplete reaction.1. Run the reaction at the lowest possible temperature that provides a reasonable conversion rate.[2] 2. Use a milder workup procedure. For purification, consider chromatography at lower temperatures if the product is sensitive. 3. Increase the reaction time or consider a more active catalyst.
Poor Stereoselectivity (formation of endo/exo mixture) 1. Reaction temperature is too high, leading to thermodynamic equilibrium. 2. Catalyst is not effectively directing the stereochemistry. 3. Steric factors are not sufficient to favor one isomer.1. Perform the reaction at a lower temperature to favor the kinetic product. 2. Try a different Lewis acid with a different steric profile. Chiral Lewis acids can also be employed for asymmetric synthesis.[10] 3. The use of a chiral auxiliary on the nitrogen of the dienophile can significantly enhance diastereoselectivity.[4]
Formation of unexpected side products 1. Michael addition competing with the Diels-Alder reaction (especially with pyrrole dienes). 2. Polymerization of the diene or dienophile.1. Modify the dienophile to be more reactive in the cycloaddition. Running the reaction at a lower concentration may also disfavor intermolecular side reactions. 2. Add the diene slowly to the reaction mixture containing the dienophile and catalyst. Ensure the reaction temperature is not excessively high.

Experimental Protocols

Key Experiment: Lewis Acid Catalyzed Aza-Diels-Alder Reaction

This protocol is a representative example for the synthesis of an ethyl this compound-3-carboxylate derivative.

Materials:

  • Ethyl glyoxylate

  • (R)-phenylethylamine

  • Molecular sieves (4 Å)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Freshly distilled cyclopentadiene

Procedure:

  • To a cooled (0°C) mixture of ethyl glyoxylate (1.0 eq), molecular sieves, and CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer, slowly add (R)-phenylethylamine (1.0 eq) over 30 minutes.

  • Stir the mixture for 1 hour at 0°C to facilitate imine formation.

  • Cool the mixture to -60°C.

  • Add TFA (1.0 eq) and BF₃·OEt₂ (1.0 eq), followed by freshly distilled cyclopentadiene (1.0 eq).

  • Stir the reaction mixture at -60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol is adapted from a published procedure.[3]

Data Summary

Catalyst System Solvent Temperature Typical Yield Key Considerations
CF₃COOH/BF₃·Et₂OCH₂Cl₂-60°C31-32%Requires low temperatures to control selectivity and minimize side reactions.[3]
aq. CF₃COOHDMFAmbient47%Offers a potentially simpler procedure at room temperature.[3]
Thermal (no catalyst)Toluene, XyleneRefluxVariableMay require high temperatures, increasing the risk of the retro-Diels-Alder reaction.[2]
Chiral Lewis AcidsCH₂Cl₂-78°CGood to ExcellentCan provide high enantioselectivity but may require careful optimization of the catalyst and conditions.[10]

Visualizations

experimental_workflow Experimental Workflow for Aza-Diels-Alder Reaction reagents 1. Mix Ethyl Glyoxylate, (R)-phenylethylamine, and Molecular Sieves in CH2Cl2 at 0°C imine 2. Stir for 1h at 0°C (In-situ Imine Formation) reagents->imine cool 3. Cool to -60°C imine->cool add_catalyst 4. Add TFA and BF3·OEt2 cool->add_catalyst add_diene 5. Add Cyclopentadiene add_catalyst->add_diene react 6. Stir at -60°C (Monitor by TLC) add_diene->react quench 7. Quench with aq. NaHCO3 react->quench extract 8. Workup and Extraction quench->extract purify 9. Column Chromatography extract->purify product Pure this compound Derivative purify->product

Caption: A typical experimental workflow for the synthesis of a this compound derivative.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (esp. cyclopentadiene) start->check_reagents check_conditions Verify Reaction Conditions (Temp., Time, Anhydrous) check_reagents->check_conditions retro_diels Is Retro-Diels-Alder Reaction Likely? check_conditions->retro_diels incomplete_rxn Is Reaction Incomplete? retro_diels->incomplete_rxn No lower_temp Decrease Reaction Temperature retro_diels->lower_temp Yes catalyst_issue Is Catalyst Inactive? incomplete_rxn->catalyst_issue No increase_time Increase Reaction Time or Change Catalyst incomplete_rxn->increase_time Yes rescreen_catalyst Use Fresh/Different Catalyst, Ensure Anhydrous Conditions catalyst_issue->rescreen_catalyst Yes success Yield Optimized catalyst_issue->success No, other issues lower_temp->success increase_time->success rescreen_catalyst->success

Caption: A logical flowchart for troubleshooting low yield in the Diels-Alder reaction.

References

avoiding rearrangement byproducts in 2-Azabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-azabicyclo[2.2.1]heptane, with a focus on avoiding rearrangement and other common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The most prevalent method is the aza-Diels-Alder reaction, typically involving the cycloaddition of cyclopentadiene with an imine.[1][2][3] This approach is valued for its efficiency in constructing the bicyclic framework. Other notable methods include cycloaddition/rearrangement strategies and samarium(II) iodide-mediated spirocyclization and rearrangement cascades.[1][4][5][6]

Q2: What is the difference between exo and endo products in this synthesis, and how can I control their formation?

A2: Exo and endo refer to the stereochemistry of the substituent at the C3 position of the this compound ring. The exo isomer is generally the kinetic product and is favored at lower reaction temperatures, while the endo isomer is the thermodynamic product and is often favored at room temperature.[3] Therefore, controlling the reaction temperature is a key strategy for selective synthesis.

Q3: Can rearrangement byproducts form during the synthesis of this compound?

A3: While rearrangements can be employed as a synthetic strategy to form the this compound skeleton from a 7-azabicyclo[2.2.1]heptane precursor, the formation of the 7-aza isomer can be an unwanted byproduct in reactions targeting the 2-aza isomer if conditions are not properly controlled.[4][5][6] Additionally, under certain reductive conditions, fragmentation of the bicyclic system into a monocyclic pyrrole derivative has been observed.[7]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Formation of both exo and endo isomers)

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers.

  • Difficulty in isolating the desired isomer by crystallization or chromatography.

Possible Causes:

  • Suboptimal reaction temperature.

  • Lack of a suitable chiral auxiliary for asymmetric syntheses.

Troubleshooting Steps:

  • Temperature Control: To favor the formation of the kinetic exo product, it is recommended to perform the reaction at low temperatures, for example, -60°C.[8] For the thermodynamic endo product, conducting the reaction at ambient temperature may be more effective.[3]

  • Use of Chiral Auxiliaries: For enantioselective synthesis, the use of a chiral auxiliary on the imine component is highly recommended. Auxiliaries such as (R)- or (S)-1-phenylethylamine can significantly enhance diastereoselectivity, in some cases leading to the formation of a single adduct.[2][3][9]

Issue 2: Formation of the 7-Azabicyclo[2.2.1]heptane Regioisomer

Symptoms:

  • Mass spectrometry and NMR data of the product mixture are inconsistent with the pure this compound structure.

  • Presence of unexpected signals in the NMR spectrum, suggesting a different bicyclic framework.

Possible Causes:

  • Incorrect choice of Lewis acid catalyst.

  • Reaction conditions that do not sufficiently favor the desired [4+2] cycloaddition pathway for the 2-aza product.

Troubleshooting Steps:

  • Lewis Acid Selection: The choice of Lewis acid is critical in controlling the regioselectivity of the aza-Diels-Alder reaction. Lewis acids such as BF₃·Et₂O in combination with a Brønsted acid like CF₃COOH have been shown to be effective in promoting the desired cycloaddition.[2][8] The bulkiness and nature of the Lewis acid can influence the transition state geometry, thereby favoring one regioisomer over the other.[1][2]

  • Solvent and Reagent Purity: Ensure that all solvents and reagents, particularly cyclopentadiene (which should be freshly distilled), are of high purity. The choice of solvent (e.g., CH₂Cl₂ or DMF) can also influence the reaction outcome.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to this compound derivatives, highlighting the impact of different reaction conditions on yield and selectivity.

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride [8]

MethodLewis Acid/CatalystSolventTemperatureOverall Yield
ACF₃COOH / BF₃·Et₂OCH₂Cl₂-60°C32%
BCF₃COOH / BF₃·Et₂OCH₂Cl₂-60°C31%
Caq. CF₃COOHDMFAmbient47%

Table 2: Influence of Chiral Auxiliaries on the aza-Diels-Alder Reaction [9]

Imine Ester AuxiliaryImine Amine AuxiliaryDiastereomeric Ratio (exo:endo)Yield
(-)-8-phenylmenthyl(R)-1-phenylethyl>99:185%
(-)-8-phenylmenthyl(S)-1-phenylethyl95:582%
(+)-8-phenylneomenthyl(R)-1-phenylethyl94:680%
(+)-8-phenylneomenthyl(S)-1-phenylethyl>99:188%

Experimental Protocols

Protocol 1: Stereoselective aza-Diels-Alder Reaction (Method C)[8]

This protocol describes a highly stereoselective synthesis of ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.

  • To a solution of ethyl (R)-2-((R)-1-phenylethylamino)acetate (15 g, 0.073 mol) in DMF (48 mL), add trifluoroacetic acid (5.7 mL, 0.074 mol).

  • Add freshly distilled cyclopentadiene (9.7 g, 0.147 mol) and water (0.04 g, 2.2 mmol).

  • Stir the mixture at ambient temperature overnight.

  • Pour the reaction mixture into an aqueous solution of NaHCO₃ (12.6 g in 300 mL of water).

  • Extract the product with Et₂O.

  • Wash the organic extract with concentrated NaHCO₃ solution and brine.

  • Evaporate the solvents to yield the crude cycloadduct.

  • The crude product is then hydrogenated and treated with HCl to afford the final hydrochloride salt.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products Cyclopentadiene Cyclopentadiene Transition_State_1 Transition_State_1 Cyclopentadiene->Transition_State_1 [4+2] Cycloaddition Transition_State_2 Transition_State_2 Cyclopentadiene->Transition_State_2 [4+2] Cycloaddition Imine Imine Imine->Transition_State_1 Imine->Transition_State_2 2-Aza_Isomer This compound (Desired Product) 7-Aza_Isomer 7-Azabicyclo[2.2.1]heptane (Byproduct) Transition_State_1->2-Aza_Isomer Favored Pathway Transition_State_2->7-Aza_Isomer Side Reaction

Caption: Regioselective pathways in the aza-Diels-Alder synthesis.

Experimental_Workflow Start Start: Crude Product Mixture (exo/endo) Decision Desired Isomer? Start->Decision Low_Temp Set Reaction Temp: Low (-60°C) Decision->Low_Temp  Exo Room_Temp Set Reaction Temp: Ambient Decision->Room_Temp  Endo Exo_Product Kinetic Product: Exo Isomer Low_Temp->Exo_Product Endo_Product Thermodynamic Product: Endo Isomer Room_Temp->Endo_Product

Caption: Workflow for controlling exo/endo stereoselectivity.

References

large-scale synthesis and purification of 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the large-scale synthesis and purification of 2-Azabicyclo[2.2.1]heptane. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Synthesis: Frequently Asked Questions & Troubleshooting

Q1: What is the most common and scalable synthetic route to prepare the this compound core structure?

The most prevalent method for synthesizing the this compound skeleton on a large scale is the aza-Diels-Alder reaction . This reaction typically involves the [4+2] cycloaddition of cyclopentadiene with an imine.[1][2] For producing enantiomerically pure material, chiral imines are used, which directs the stereochemistry of the cycloaddition.[1][3]

A common sequence involves:

  • Imine Formation: Reaction of a glyoxylate ester with a chiral amine (e.g., (R)-phenylethylamine) to form a chiral imine.[1]

  • Aza-Diels-Alder Cycloaddition: The in situ generated imine reacts with freshly cracked cyclopentadiene. This reaction is often catalyzed by a Brønsted or Lewis acid (e.g., trifluoroacetic acid, BF₃·Et₂O).[1][2]

  • Hydrogenation: The double bond of the resulting 2-azabicyclo[2.2.1]hept-5-ene derivative is reduced via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.[1]

  • Deprotection: Removal of the chiral auxiliary and/or N-protecting group (like N-benzyl) is often accomplished concurrently during the hydrogenation step through hydrogenolysis.[1]

This approach has been successfully applied to multigram and kilogram-scale preparations.[3][4]

Q2: My aza-Diels-Alder reaction is showing low yield. What are the common causes and how can I troubleshoot this?

Low yields in the aza-Diels-Alder cycloaddition are a frequent issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Troubleshooting Decision Tree for Low Yield

start Low Yield in Aza-Diels-Alder Reaction q1 Is the Cyclopentadiene Fresh? start->q1 a1_no No: Dimerization Issue q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes a1_no_sol Solution: Crack dicyclopentadiene immediately before use and keep cold. a1_no->a1_no_sol q2 Is the Imine Forming Correctly? a1_no_sol->q2 a2_no No: Incomplete Formation or Degradation q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 a2_no_sol Solution: Generate imine in situ. Use molecular sieves to remove water. Confirm imine formation by TLC or NMR if possible. a2_no->a2_no_sol q3 Are the Reaction Conditions Optimal? a2_no_sol->q3 a3_no No: Suboptimal Temperature or Catalyst q3->a3_no No end_node Yield Improved q3->end_node Yes a3_yes->q3 a3_no_sol Solution: Ensure low temperature (e.g., -60°C) for catalyst addition. Verify catalyst quality (e.g., BF3·Et2O, CF3COOH). Consider alternative solvent systems (e.g., CH2Cl2, DMF). [1] a3_no->a3_no_sol a3_no_sol->end_node

Caption: Troubleshooting logic for low-yield aza-Diels-Alder reactions.

Common Pitfalls:

  • Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. It must be freshly prepared by "cracking" (thermal retro-Diels-Alder) dicyclopentadiene just before use.[5] The monomer should be kept cold to prevent re-dimerization.[5]

  • Imine Instability: Imines can be unstable and susceptible to hydrolysis. Using anhydrous solvents and molecular sieves can improve their formation and stability.[6] Generating the imine in situ is often the most effective strategy.[1]

  • Catalyst and Temperature: The choice and handling of the acid catalyst are critical. For Lewis acids like BF₃·Et₂O, reactions are typically run at low temperatures (-60°C) to control reactivity and selectivity.[1]

Q3: I am having difficulty with the hydrogenation and/or deprotection step. What should I consider?

The catalytic hydrogenation step serves to both saturate the double bond and, in many cases, remove the N-benzyl protecting group via hydrogenolysis.

Common Issues:

  • Incomplete Hydrogenation: If the reaction stalls, the catalyst may be poisoned or inactive.

    • Troubleshooting: Ensure the system is free of catalyst poisons (e.g., sulfur compounds, residual halides). Use a fresh batch of high-quality Pd/C catalyst. Increasing hydrogen pressure (e.g., up to 50 bar) can also drive the reaction to completion.[1]

  • Incomplete Debenzylation (Hydrogenolysis): The N-benzyl group removal can sometimes be sluggish compared to the double bond reduction.

    • Troubleshooting: Increase reaction time or catalyst loading. Adding an acid (like HCl in the solvent) can accelerate hydrogenolysis.

  • Unwanted Side Reactions: In some cases, significant hydrogenolysis of other groups can occur.

    • Troubleshooting: A key finding for large-scale work is that using a low loading of Pd/C catalyst can chemoselectively reduce the double bond without significant hydrogenolysis of the exocyclic N-C bond of the chiral auxiliary.[1] This allows for a stepwise process if needed.

ParameterRecommendation for Double Bond ReductionRecommendation for N-Benzyl Hydrogenolysis
Catalyst 5-10% Pd/C10% Pd/C, sometimes with acid additive
Catalyst Loading Low loading (e.g., 0.3-0.4% by weight) for chemoselectivity[1]Higher loading (e.g., 10% by weight)
H₂ Pressure 15-50 bar[1]1-50 bar
Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Methanol, often with HCl
Temperature Room TemperatureRoom Temperature to 50°C

Purification: Frequently Asked Questions & Troubleshooting

Q1: How can I purify this compound on a large scale without using column chromatography?

Flash chromatography is often impractical and costly for large-scale purification.[1] The most effective industrial-scale method is crystallization , typically of a salt form.

The hydrochloride salt of this compound derivatives is often a readily crystallizing solid.[1] This allows for efficient purification from soluble impurities. The general procedure involves:

  • Completing the hydrogenation/deprotection step in a solvent like ethanol.

  • Filtering off the palladium catalyst through a pad of Celite.

  • Adding a concentrated solution of hydrochloric acid to the filtrate.

  • Evaporating the solvent to obtain a crude solid or semi-solid.

  • Triturating the residue with a suitable solvent system (e.g., Et₂O/i-PrOH) to induce crystallization.[1]

  • Isolating the pure crystalline hydrochloride salt by filtration.

This method avoids the need for silica gel chromatography, making the process faster, cheaper, and more scalable.[1]

Q2: What are the likely impurities in my final product and how do I remove them?

Impurities can arise from starting materials, side reactions, or incomplete reactions.

Workflow of Synthesis and Potential Impurity Introduction

G cluster_0 Synthesis Stages cluster_1 Potential Impurities cluster_2 Purification Stage A Imine Formation B Aza-Diels-Alder A->B C Hydrogenation B->C D Deprotection C->D P Crystallization as HCl Salt D->P I1 Unreacted Glyoxylate/ Amine I1->A I2 Diastereomers/ Endo-Exo Isomers I2->B I3 Partially Hydrogenated Intermediate I3->C I4 N-Protected Product I4->D

Caption: Common synthetic routes and potential impurities.

Common Impurities & Removal Strategy:

  • Diastereomers: If the Diels-Alder reaction is not perfectly stereoselective, other diastereomers will be present.

    • Removal: Fractional crystallization of the hydrochloride salt is often effective at separating diastereomers. Purity can be checked by chiral HPLC or NMR.

  • Residual Palladium: The Pd/C catalyst can sometimes leach palladium into the product.

    • Removal: Careful filtration through Celite is usually sufficient.[1] For very low levels, treatment with activated carbon or a palladium scavenger may be necessary.

  • Incompletely Deprotected Material: If hydrogenolysis is not complete, the N-benzyl protected intermediate will remain.

    • Removal: This impurity is significantly less basic and less polar than the free amine. It typically remains in the mother liquor during the crystallization of the hydrochloride salt.

  • Solvents: Residual solvents from the reaction or crystallization.

    • Removal: Drying the final crystalline product under high vacuum at an elevated temperature.

Experimental Protocols

Protocol: Multigram Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride[1]

This protocol is adapted from a literature procedure that avoids chromatographic purification.

Step 1: Aza-Diels-Alder Reaction

  • To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol) and 4 Å molecular sieves (50 g) in anhydrous CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (30.5 g, 0.25 mol) over 30 minutes with stirring. Stir for an additional hour at 0°C.

  • Cool the mixture to -60°C. Add trifluoroacetic acid (19.3 mL, 0.25 mol) followed by BF₃·Et₂O (31 mL, 0.25 mol).

  • Add freshly cracked cyclopentadiene (20 g, 0.25 mol) to the cold mixture.

  • Allow the reaction to proceed, monitoring by TLC for the consumption of the imine.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., Et₂O or CH₂Cl₂).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude cycloadduct.

Step 2: Hydrogenation and Salt Formation

  • Dissolve the crude cycloadduct (e.g., ~0.057 mol) in absolute ethanol (200 mL).

  • Add 5% Pd/C catalyst (approx. 1.7 g).

  • Hydrogenate the mixture in a pressure reactor at 15 bar H₂ pressure. The reaction may take several days. Monitor for hydrogen uptake.

  • Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh ethanol.

  • Combine the filtrates and add an excess of concentrated HCl.

  • Evaporate the volatiles under reduced pressure.

  • Triturate the resulting semi-solid residue with a mixture of Et₂O/i-PrOH (e.g., 5:1) to induce crystallization.

  • Filter the solid, wash with Et₂O, and dry under vacuum to yield the pure hydrochloride salt (Typical overall yield: ~30-50%).

References

troubleshooting common issues in 2-Azabicyclo[2.2.1]heptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving the 2-azabicyclo[2.2.1]heptane scaffold. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Aza-Diels-Alder Reaction for Synthesis of the this compound Core

Question: I am performing an aza-Diels-Alder reaction to synthesize the this compound core, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the aza-Diels-Alder synthesis of 2-azabicyclo[2.2.1]heptanes are a common challenge. Several factors can contribute to this issue, including reaction conditions, stability of reactants, and the formation of side products. Here’s a systematic approach to troubleshooting:

  • Reaction Temperature: The aza-Diels-Alder reaction is often sensitive to temperature. Low temperatures (e.g., -78°C) are frequently used to favor the formation of the kinetically more stable exo product and minimize side reactions.[1] Conversely, higher temperatures might be necessary for less reactive dienophiles or dienes but can also lead to decomposition or undesired side products. It is crucial to carefully control and optimize the reaction temperature.

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst are critical. Common Lewis acids like BF₃·Et₂O in combination with a protic acid such as CF₃COOH can significantly accelerate the reaction.[2] However, the concentration and type of Lewis acid need to be optimized for your specific substrates. Too much or too little can either inhibit the reaction or lead to side reactions.

  • Imine Stability: The imine dienophile can be unstable. It is often beneficial to generate the imine in situ from the corresponding aldehyde/glyoxylate and amine immediately before the cycloaddition.[2] If the imine is isolated, ensure it is pure and handled under inert conditions to prevent hydrolysis or decomposition.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is a commonly used solvent for these reactions.[1][2] However, exploring other aprotic solvents may be beneficial depending on the specific reactants.

  • Reaction Time: Incomplete conversion can be a cause of low yield.[3] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Extended reaction times are not always better and can lead to product degradation.

Below is a troubleshooting workflow to address low yields in the aza-Diels-Alder reaction.

Low_Yield_Troubleshooting start Low Yield in Aza-Diels-Alder check_temp Verify Reaction Temperature (e.g., -78°C for exo-selectivity) start->check_temp check_catalyst Optimize Lewis Acid Catalyst (e.g., BF3·Et2O, CF3COOH) check_temp->check_catalyst Temp. OK check_imine Assess Imine Quality (Consider in situ generation) check_catalyst->check_imine Catalyst OK check_time Monitor Reaction Time (TLC, LC-MS) check_imine->check_time Imine OK improve_yield Improved Yield check_time->improve_yield Time Optimized

Caption: Troubleshooting workflow for low yields.

Issue 2: Poor Stereoselectivity (endo/exo ratio) in the Aza-Diels-Alder Reaction

Question: My aza-Diels-Alder reaction is producing a mixture of endo and exo diastereomers, and the selectivity is poor. How can I improve the stereoselectivity?

Answer:

Controlling the stereoselectivity to favor the desired exo or endo product is a key challenge in the synthesis of this compound derivatives.

  • Kinetic vs. Thermodynamic Control: The exo isomer is often the kinetically favored product, especially at lower reaction temperatures.[1] Running the reaction at a low temperature (e.g., -78 °C) can significantly enhance the formation of the exo product.[1] Higher temperatures may lead to an equilibrium between the exo and endo products, favoring the thermodynamically more stable isomer, which is often the endo product.

  • Chiral Auxiliary: The use of a chiral auxiliary on the dienophile can impart high diastereoselectivity.[1][2] For example, using an enantiopure phenylethylamine to form the imine can direct the cycloaddition to favor one diastereomer.[2]

  • Lewis Acid: The nature of the Lewis acid can influence the transition state geometry and therefore the stereochemical outcome. Experimenting with different Lewis acids (e.g., BF₃·Et₂O, TiCl₄, ZnCl₂) may improve the desired selectivity.

ParameterCondition for exo SelectivityCondition for endo Selectivity
Temperature Low (e.g., -78°C)Higher temperatures
Control KineticThermodynamic
Chiral Auxiliary Can strongly influence selectivityCan strongly influence selectivity
Issue 3: Difficulties in Purification of this compound Derivatives

Question: I am struggling to purify my this compound product. Column chromatography is tedious and not providing pure fractions. Are there alternative purification strategies?

Answer:

Purification of this compound derivatives can indeed be challenging due to their polarity and potential for multiple isomers.

  • Chromatography: While flash chromatography is a common method, optimizing the solvent system is crucial. A gradient elution from a non-polar to a more polar solvent system can help in separating closely related compounds. Sometimes, using a different stationary phase (e.g., alumina instead of silica) can provide better separation. The presence of a Boc protecting group can lead to rotamers, which may complicate the interpretation of NMR spectra and appear as multiple spots on a TLC plate.[1]

  • Recrystallization: For crystalline products, recrystallization can be a highly effective method for obtaining high purity material, especially on a larger scale.[1] Experiment with different solvent systems to find one that provides good solubility at high temperature and poor solubility at low temperature.

  • Acid-Base Extraction: The basic nitrogen atom in the this compound core allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified and the product re-extracted into an organic solvent.[1]

  • Salt Formation: In some cases, converting the product to a salt (e.g., hydrochloride) can facilitate purification by crystallization. The free base can then be regenerated after purification.[2]

Purification_Strategy start Crude Product is_crystalline Is the product crystalline? start->is_crystalline recrystallize Recrystallization is_crystalline->recrystallize Yes is_basic Is the product basic? is_crystalline->is_basic No pure_product Pure Product recrystallize->pure_product acid_base Acid-Base Extraction is_basic->acid_base Yes chromatography Column Chromatography (Optimize solvent/stationary phase) is_basic->chromatography No acid_base->pure_product chromatography->pure_product

Caption: Decision tree for purification strategies.

Issue 4: Problems with N-Protecting Groups (Introduction and Removal)

Question: I am having issues with the N-Boc or N-Cbz protecting group on my this compound. What are some common problems and solutions?

Answer:

N-protecting groups are essential in the synthesis of this compound derivatives, but they can also introduce challenges.

  • Boc Group Issues:

    • Rotamers: The presence of the N-Boc group can lead to the observation of rotamers in NMR spectra due to restricted rotation around the N-C(O) bond.[1] This can complicate spectral interpretation. Acquiring spectra at elevated temperatures can sometimes coalesce the signals.

    • Deprotection: Standard acidic conditions (e.g., TFA in CH₂Cl₂) are typically effective for Boc removal. If the reaction is sluggish, gentle heating may be required, but care should be taken to avoid side reactions.

  • Cbz Group Issues:

    • Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C).[2][4] Ensure the catalyst is active and the system is free of catalyst poisons. If hydrogenation is not feasible due to other functional groups, alternative methods like treatment with HBr in acetic acid can be considered.

  • General Considerations: The choice of protecting group should be compatible with subsequent reaction steps. For instance, if a reaction is sensitive to strong acid, the Boc group may not be ideal. Conversely, if hydrogenation is not desired, the Cbz group should be avoided.

Experimental Protocols

Key Experiment: Aza-Diels-Alder Reaction for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylate[2]

This protocol describes a method to synthesize an enantiomerically pure this compound derivative, which can be a precursor to the corresponding carboxylic acid.

Method A:

  • Imine Formation and Cycloaddition: Ethyl glyoxylate and (R)-phenylethylamine are reacted in situ to form the imine. This is followed by the hetero-Diels-Alder reaction with cyclopentadiene, accelerated by CF₃COOH and BF₃·Et₂O at -60°C.

  • Hydrogenation: The crude cycloadduct is then hydrogenated in the presence of 5% Pd/C at 50 bar H₂ pressure in ethanol. This step reduces the double bond and removes the phenylethyl chiral auxiliary.

  • Salt Formation and Isolation: After filtration of the catalyst, an excess of concentrated HCl is added. The solvent is evaporated, and the resulting hydrochloride salt is triturated with Et₂O/i-PrOH to induce crystallization.

Overall Yield: Approximately 32% for the hydrochloride salt.

Reagent/ConditionPurpose
Ethyl glyoxylate & (R)-phenylethylamineImine precursors
CyclopentadieneDiene
CF₃COOH / BF₃·Et₂OLewis acid catalyst
-60°CFavors kinetic exo product
5% Pd/C, 50 bar H₂Hydrogenation and deprotection
Concentrated HClFormation of hydrochloride salt for purification

This protocol highlights a common strategy for achieving high stereoselectivity and provides a practical method for isolating the product without tedious chromatography.[2]

References

Technical Support Center: Improving Diastereoselectivity in 2-Azabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Azabicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to help you overcome common challenges and enhance the diastereoselectivity of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor exo/endo Ratio) in the Aza-Diels-Alder Reaction

Q1: My aza-Diels-Alder reaction between cyclopentadiene and a chiral imine is producing a nearly 1:1 mixture of exo and endo diastereomers. How can I improve the exo-selectivity?

A1: Low diastereoselectivity in this reaction is a common issue and can often be addressed by carefully selecting catalysts and optimizing reaction conditions. The aza-Diels-Alder reaction, unlike its all-carbon counterpart, often favors the exo product due to electronic factors. However, achieving high selectivity requires fine-tuning.

Troubleshooting Steps:

  • Employ a Lewis Acid Catalyst: Lewis acids are known to enhance the rate and selectivity of aza-Diels-Alder reactions. They coordinate to the imine nitrogen, lowering its LUMO energy and increasing the energy difference between the exo and endo transition states. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used and effective Lewis acid for this purpose.

  • Utilize a Brønsted Acid Co-catalyst: The combination of a Lewis acid with a Brønsted acid, such as trifluoroacetic acid (TFA), can further enhance diastereoselectivity. The Brønsted acid protonates the imine, increasing its reactivity and promoting a more ordered transition state that favors the exo product.

  • Optimize Reaction Temperature: While lower temperatures in standard Diels-Alder reactions often favor the kinetically controlled endo product, the opposite can be true for the aza-Diels-Alder reaction where the exo is often the kinetic product. Running the reaction at low temperatures (e.g., -78 °C) can amplify the energetic differences between the diastereomeric transition states, leading to higher selectivity.

  • Choice of Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary on the imine play a critical role in directing the stereochemical outcome. Auxiliaries with greater steric bulk can more effectively shield one face of the imine, leading to a higher preference for one diastereomer.

Issue 2: Difficulty in Achieving High Diastereomeric Excess (d.e.) with a Specific Chiral Auxiliary

Q2: I'm using a chiral auxiliary, but the diastereomeric excess of my this compound product is still unsatisfactory. What factors should I consider?

A2: Achieving high diastereomeric excess is multifactorial. Beyond the choice of auxiliary, the interplay of catalysts, solvents, and temperature is crucial.

Troubleshooting Steps:

  • Screen Different Chiral Auxiliaries: The effectiveness of a chiral auxiliary is substrate-dependent. If one auxiliary provides poor induction, consider screening others. For the synthesis of this compound derivatives, phenylethylamines are common and effective choices.

  • Re-evaluate Catalyst System: The choice and stoichiometry of the Lewis and/or Brønsted acid can significantly impact the diastereoselectivity. A systematic screening of different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and their loadings, in combination with a Brønsted acid, is recommended.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states. Less polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred as they are less likely to interfere with the catalyst-substrate complex.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data on the impact of chiral auxiliaries and catalysts on the diastereoselectivity of the aza-Diels-Alder reaction for the synthesis of this compound derivatives.

Table 1: Influence of Chiral Auxiliaries on Diastereoselectivity

Chiral AuxiliaryDieneDienophileCatalyst SystemDiastereomeric Ratio (exo:endo)Yield (%)Reference
(R)-1-PhenylethylamineCyclopentadieneEthyl glyoxylate imineTFA, H₂O (catalytic)64 : 764 (exo)[1]
(-)-8-Phenylmenthol & (R)-1-PhenylethylamineCyclopentadieneGlyoxylate imineBrønsted AcidSingle exo adduct-[2]
(+)-8-Phenylneomenthol & (S)-1-PhenylethylamineCyclopentadieneGlyoxylate imineBrønsted AcidSingle exo adduct-[2]

Table 2: Effect of Catalysts on exo/endo Selectivity

Catalyst SystemDieneDienophileSolventTemperature (°C)exo:endo RatioReference
BF₃·OEt₂, TFACyclopentadieneEthyl (S)-phenylethyl)iminoacetateCH₂Cl₂-78High exo selectivity[3]
Chiral BINOL Phosphoric AcidCyclopentadieneCyclic C-acylimine--High exo selectivity[4]
AlCl₃CyclopentadieneMethyl acrylate--High endo selectivity[5]
B(C₆F₅)₃Acyclic dieneα,β-enal--Almost exclusively exo[5]

Experimental Protocols

Detailed Methodology for the Diastereoselective Aza-Diels-Alder Reaction

This protocol describes the synthesis of ethyl (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, a key intermediate, via a diastereoselective aza-Diels-Alder reaction.[1]

Part 1: Synthesis of (R,E)-Ethyl 2-((1-phenylethyl)imino)acetate (Chiral Imine)

  • To a stirred solution of (R)-1-phenylethylamine (7.4 g, 61.1 mmol, 1.0 eq.) in 100 mL of dry toluene, add 31.2 g of anhydrous Na₂SO₄.

  • Add a solution of ethyl glyoxylate (12.5 g, 61.2 mmol, 1.0 eq.) in 15 mL of toluene dropwise to the mixture.

  • Stir the reaction mixture for 1.5 hours at room temperature.

  • Filter off the solid Na₂SO₄ and wash the residue with toluene.

  • Concentrate the organic phase under reduced pressure and dry the residue under vacuum to yield the crude imine.

Part 2: Aza-Diels-Alder Cycloaddition

  • In a separate flask, react the crude imine with cyclopentadiene in the presence of trifluoroacetic acid and a catalytic amount of water.

  • The reaction is typically carried out at a low temperature (e.g., -78 °C to room temperature) and monitored by TLC.

  • Upon completion, the reaction is quenched and worked up.

  • The crude product is purified by column chromatography to separate the exo and endo diastereomers. Under optimized conditions, this reaction can yield the desired exo-product in 64% isolated yield, with only 7% of the endo-diastereomer being formed.[1]

Determination of Diastereomeric Ratio:

The diastereomeric ratio of the product mixture can be determined by ¹H NMR spectroscopy. The signals for the protons at the bridgehead carbons and the proton at C3 of the this compound core typically show distinct chemical shifts for the exo and endo isomers, allowing for integration and quantification.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving the diastereoselectivity of this compound synthesis.

aza_diels_alder_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Imine Chiral Imine Aza_Diels_Alder Aza-Diels-Alder Reaction Imine->Aza_Diels_Alder Diene Cyclopentadiene Diene->Aza_Diels_Alder Catalyst Lewis Acid (e.g., BF₃·OEt₂) + Brønsted Acid (e.g., TFA) Catalyst->Aza_Diels_Alder Influences Selectivity Solvent Solvent (e.g., CH₂Cl₂) Solvent->Aza_Diels_Alder Temp Temperature (e.g., -78 °C) Temp->Aza_Diels_Alder Exo exo-Product (Major) Aza_Diels_Alder->Exo Favored Pathway Endo endo-Product (Minor) Aza_Diels_Alder->Endo

Caption: Aza-Diels-Alder reaction pathway.

troubleshooting_workflow Start Low Diastereoselectivity Observed Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Use_LA Introduce/Change Lewis Acid (e.g., BF₃·OEt₂) Check_Catalyst->Use_LA Use_BA Add Brønsted Acid (e.g., TFA) Check_Catalyst->Use_BA Check_Temp Step 2: Optimize Temperature Use_BA->Check_Temp Lower_Temp Decrease Reaction Temperature (e.g., to -78 °C) Check_Temp->Lower_Temp Check_Solvent Step 3: Assess Solvent Choice Lower_Temp->Check_Solvent Change_Solvent Use Non-Coordinating Solvent (e.g., CH₂Cl₂) Check_Solvent->Change_Solvent Check_Auxiliary Step 4: Re-evaluate Chiral Auxiliary Change_Solvent->Check_Auxiliary Screen_Auxiliaries Screen Different Auxiliaries Check_Auxiliary->Screen_Auxiliaries End Improved Diastereoselectivity Screen_Auxiliaries->End

References

Technical Support Center: Overcoming Purification Difficulties of Polar 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 2-azabicyclo[2.2.1]heptane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar this compound derivatives.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Q: I am observing significant peak tailing for my polar this compound derivative during normal-phase chromatography on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing with polar basic compounds like this compound derivatives is a common issue in normal-phase chromatography. The primary cause is the interaction between the basic amine functionality of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_additive Add a Basic Modifier to the Mobile Phase? start->check_additive add_additive Add 0.1-2% Triethylamine (TEA) or Ammonium Hydroxide to the eluent. check_additive->add_additive Yes check_deactivation Deactivate the Silica Gel? check_additive->check_deactivation No end End: Improved Peak Shape add_additive->end deactivate_silica Pre-flush the column with a solvent system containing 1-3% TEA. check_deactivation->deactivate_silica Yes check_alt_phase Consider Alternative Stationary Phase? check_deactivation->check_alt_phase No deactivate_silica->end use_alt_phase Use Amine-functionalized Silica, Alumina (neutral or basic), or Diol-bonded Silica. check_alt_phase->use_alt_phase Yes check_alt_phase->end No use_alt_phase->end

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

Detailed Methodologies:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the mobile phase will compete with your analyte for binding to the acidic silanol sites, thereby improving peak shape.[4][5]

    • Protocol: Prepare your mobile phase (e.g., dichloromethane/methanol) and add triethylamine (TEA) to a final concentration of 0.1-2% (v/v). For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be prepared and used as 1-10% of the mobile phase in dichloromethane.[6]

  • Silica Gel Deactivation: You can neutralize the acidic sites on the silica gel by pre-treating the column before loading your sample.[4][7]

    • Protocol:

      • Dry pack your column with silica gel.

      • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-3% triethylamine.

      • Flush the column with 2-3 column volumes of this deactivating solvent.

      • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

      • Load your sample and begin elution.

  • Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a stationary phase with a less acidic surface.[4][5]

    • Amine-functionalized silica: This is often the best choice for the purification of basic compounds as it provides a less interactive surface.[5][8]

    • Alumina (neutral or basic): Can be a good alternative to silica.

    • Diol-bonded silica: Offers a different selectivity and can be less retentive than bare silica.[9]

ParameterRecommendation
Mobile Phase Additive 0.1-2% Triethylamine or Ammonium Hydroxide
Alternative Stationary Phases Amine-functionalized Silica, Alumina, Diol-bonded Silica
Issue 2: Poor Retention in Reversed-Phase HPLC

Q: My polar this compound derivative shows little to no retention on a C18 reversed-phase column and elutes in the void volume. How can I improve its retention?

A: This is a common problem for highly polar compounds in reversed-phase chromatography because they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[4]

Troubleshooting Workflow for Poor Retention in RP-HPLC

G start Start: Poor Retention in RP-HPLC check_mobile_phase Adjust Mobile Phase? start->check_mobile_phase adjust_mobile_phase Increase aqueous portion (>95%). Adjust pH to 2-3 units below analyte pKa. check_mobile_phase->adjust_mobile_phase Yes check_hilic Switch to HILIC? check_mobile_phase->check_hilic No end End: Improved Retention adjust_mobile_phase->end use_hilic Use a HILIC column (e.g., bare silica, amide, or diol). Use a high organic mobile phase (e.g., acetonitrile/water). check_hilic->use_hilic Yes check_alt_rp Use Alternative RP Column? check_hilic->check_alt_rp No use_hilic->end use_alt_rp Use a polar-embedded or polar-endcapped RP column. check_alt_rp->use_alt_rp Yes check_alt_rp->end No use_alt_rp->end

Caption: Troubleshooting workflow for poor retention in reversed-phase HPLC.

Detailed Methodologies:

  • Mobile Phase Adjustment:

    • Increase Aqueous Content: For moderately polar compounds, increasing the percentage of the aqueous component in your mobile phase can enhance retention. Modern reversed-phase columns are designed to be stable in highly aqueous conditions.[4]

    • pH Control: For basic compounds like this compound derivatives, adjusting the mobile phase pH to be at least 2-3 units below the analyte's pKa will ensure it is in its protonated, more polar form, which can sometimes improve retention on certain columns and will also improve peak shape.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[11][12][13][14] In HILIC, a polar stationary phase (like silica, diol, or amide) is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[12][14] Water acts as the strong solvent in the gradient.[12][15]

    • Protocol for HILIC:

      • Column: Use a HILIC column (e.g., bare silica, amide, or diol).

      • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of aqueous buffer (e.g., 5% of 10 mM ammonium formate).

      • Gradient: Elute by increasing the percentage of the aqueous buffer.

  • Alternative Reversed-Phase Columns: Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups or those that are polar-endcapped. These columns are designed to provide better retention for polar analytes.[4]

TechniqueStationary PhaseMobile Phase
Reversed-Phase Polar-embedded or polar-endcapped C18High aqueous content, pH adjusted
HILIC Bare Silica, Amide, DiolHigh organic (e.g., Acetonitrile) with aqueous buffer
Issue 3: Difficulty with Crystallization

Q: My polar this compound derivative is an oil or a low-melting solid and I am having trouble crystallizing it. What can I do?

A: The high polarity and often low melting point of these compounds can make crystallization challenging. A common and effective strategy is to convert the freebase amine to a salt, which often has a higher melting point and better crystallization properties.[16][17]

Troubleshooting Workflow for Crystallization Difficulties

G start Start: Crystallization Fails (Oiling Out) check_salt Form a Salt? start->check_salt form_salt Convert the freebase amine to its hydrochloride or other salt. check_salt->form_salt Yes check_solvent Optimize Recrystallization Solvent? check_salt->check_solvent No form_salt->check_solvent optimize_solvent Use a polar solvent like isopropanol or ethanol. Use a solvent/anti-solvent system (e.g., isopropanol/diethyl ether). check_solvent->optimize_solvent Yes check_purity Pre-purify by Chromatography? check_solvent->check_purity No end End: Crystalline Product Obtained optimize_solvent->end pre_purify Perform flash chromatography to remove impurities that may inhibit crystallization. check_purity->pre_purify Yes check_purity->end No pre_purify->check_solvent

Caption: Troubleshooting workflow for crystallization of polar amines.

Detailed Methodologies:

  • Salt Formation: The conversion of the amine to its hydrochloride salt is a common and effective method.[16][18]

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the crude amine freebase in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.

      • Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

      • Collect the solid by filtration, wash with cold solvent, and dry.

  • Solvent Selection for Recrystallization:

    • Single Solvent: For polar salts, polar solvents like ethanol or isopropanol are often good choices for recrystallization.[19]

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., isopropanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether) until the solution becomes cloudy.[17] Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common polar impurities I might encounter, and how can I remove them?

A: Common polar impurities can include unreacted starting materials, over-alkylated byproducts, and products from the reaction of the hydroxyl group with the solvent or reagents.[20] Removal can often be achieved by optimizing your chromatographic method (e.g., using a gradient elution) or by converting your product to a salt and recrystallizing, as impurities may have different solubility profiles.

Q2: My compound is chiral. What is a good starting point for chiral separation?

A: For chiral separation of this compound derivatives, chiral HPLC is the method of choice. A good starting point is to use a polysaccharide-based chiral stationary phase. For example, a Chiralcel OD-H column has been successfully used for the separation of 2-azabicyclo[2.2.1]hept-5-en-3-one enantiomers with a mobile phase of n-hexane-isopropanol (80:20, v/v) at a flow rate of 1.0 mL/min.[21]

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-hexane:isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min

Q3: Can I avoid chromatography altogether?

A: In some cases, yes. If your synthesis is highly stereoselective and clean, it may be possible to purify the product by crystallization of its salt form directly from the reaction mixture, thus avoiding a tedious chromatographic step.[22] This often involves careful optimization of the reaction and work-up conditions.

Q4: My compound seems to be degrading on the silica gel column. What should I do?

A: The acidic nature of silica gel can cause degradation of sensitive compounds.[4][6] To mitigate this, you can deactivate the silica gel with a base like triethylamine before running the column, or use a less acidic stationary phase such as neutral alumina.[4][7]

Q5: How do I choose between normal-phase, reversed-phase, and HILIC for my polar compound?

A:

  • Normal-Phase: Best for moderately polar compounds that are soluble in organic solvents. Prone to peak tailing with basic amines, but this can be addressed with additives.

  • Reversed-Phase: Generally the first choice for many compounds, but very polar amines may not be retained.

  • HILIC: The preferred method for very polar, water-soluble compounds that are not retained in reversed-phase.[11][12][13][14][15][23]

Workflow for Method Selection

G start Start: Select Purification Method check_solubility Is the compound soluble in common RP mobile phases (e.g., ACN/water)? start->check_solubility try_rp Attempt Reversed-Phase HPLC. check_solubility->try_rp Yes try_np Attempt Normal-Phase Chromatography (with basic additives). check_solubility->try_np No check_retention Is retention adequate? try_rp->check_retention rp_success Optimize RP Method. check_retention->rp_success Yes try_hilic Use HILIC. check_retention->try_hilic No hilic_success Optimize HILIC Method. try_hilic->hilic_success np_success Optimize NP Method. try_np->np_success

Caption: Logical workflow for selecting a chromatographic purification method.

References

stability issues of 2-Azabicyclo[2.2.1]heptane under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Azabicyclo[2.2.1]heptane and its derivatives under various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its derivatives?

A1: To ensure the long-term stability of this compound and its derivatives, they should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from moisture and strong oxidizing agents.[1][4][5] For N-Boc protected derivatives, storage at room temperature is generally acceptable.[6]

Q2: What are the known incompatibilities of this compound?

A2: The primary incompatibility of this compound is with strong oxidizing agents.[1][4][5] Reactions with such agents can be vigorous and may lead to decomposition. Caution should be exercised when using reagents like permanganates, peroxides, and concentrated acids.

Q3: What happens upon thermal decomposition of this compound?

A3: Thermal decomposition of this compound can generate hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][4][5] It is therefore important to handle the compound in a well-ventilated area, especially at elevated temperatures, and to avoid overheating.

Q4: Is the this compound ring system stable to acidic and basic conditions?

A4: The stability of the this compound ring system can be influenced by pH. While generally stable, prolonged exposure to strong acids or bases may lead to degradation or undesired side reactions. The presence of functional groups on the bicyclic frame can also affect its stability. For instance, certain derivatives of the related 7-azabicyclo[2.2.1]hept-2-ene system have shown instability, leading to retro-cycloaddition or retro-Mannich and re-aromatization pathways.[7] N-protection, such as with a Boc group, can enhance stability during various synthetic transformations.[6]

Q5: Are there any known issues with the stability of unsaturated derivatives, such as 2-azabicyclo[2.2.1]hept-5-ene?

A5: Yes, unsaturated derivatives like 2-azabicyclo[2.2.1]hept-5-ene can exhibit unique stability challenges. The presence of the double bond can make the molecule susceptible to reactions like retro-Diels-Alder fragmentation under certain conditions, particularly at elevated temperatures. The stability is also influenced by the substituents on the nitrogen and the carbon framework.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in a reaction involving this compound. Degradation of the starting material. The compound may have degraded due to improper storage or handling.Verify the purity of the this compound starting material by techniques such as NMR or LC-MS before use. Ensure it has been stored under the recommended cool, dry, and inert conditions.
Incompatibility with reaction conditions. The reaction conditions (e.g., strong acid/base, high temperature) may be causing decomposition of the bicyclic core.If possible, use milder reaction conditions. For reactions requiring basic conditions, consider using non-nucleophilic organic bases. For acidic conditions, use of a protic acid in stoichiometric amounts might be preferable to a large excess. N-protection of the secondary amine can also enhance stability.
Formation of unexpected byproducts. Ring-opening or rearrangement. The strained bicyclic system can be susceptible to ring-opening or rearrangement under certain catalytic or thermal conditions.Carefully analyze the byproducts to understand the decomposition pathway. Consider using a different catalyst or lowering the reaction temperature. Protecting the nitrogen atom can sometimes prevent undesired rearrangements.
Retro-Diels-Alder reaction (for unsaturated derivatives). For reactions involving unsaturated this compound derivatives, conduct the reaction at the lowest possible temperature to minimize the risk of retro-Diels-Alder fragmentation.
Difficulty in purifying the product. Presence of decomposition products. Minor degradation during the reaction or workup can lead to impurities that are difficult to separate.Employ purification techniques appropriate for amines, such as ion-exchange chromatography or careful column chromatography on silica gel with a solvent system containing a small amount of a volatile amine (e.g., triethylamine) to prevent streaking.
Discoloration of the compound upon storage. Oxidation or reaction with atmospheric components. Exposure to air and light over time can lead to gradual decomposition.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light, especially for long-term storage.

Experimental Protocols

Protocol 1: General Procedure for N-Protection of this compound

This protocol describes a general method for the protection of the secondary amine of this compound, which can enhance its stability in subsequent reactions.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O) or other suitable protecting group reagent

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of the protecting group reagent (e.g., Boc₂O) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water or a mild aqueous acid.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizations

Stability_Factors Factors Influencing this compound Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_consequences Potential Consequences of Instability Ring_Strain Ring Strain Ring_Opening Ring Opening Ring_Strain->Ring_Opening Rearrangement Rearrangement Ring_Strain->Rearrangement Nitrogen_Basicity Nitrogen Basicity pH pH (Acid/Base) Nitrogen_Basicity->pH Temperature Temperature Decomposition Decomposition Temperature->Decomposition Retro_Diels_Alder Retro-Diels-Alder (for unsaturated systems) Temperature->Retro_Diels_Alder pH->Ring_Opening pH->Rearrangement Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Decomposition Light_Air Light & Air Light_Air->Decomposition

Caption: Key factors affecting the stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues Start Reaction Failure or Low Yield Check_Purity Check Purity of Starting Material Start->Check_Purity Impure Impure? Check_Purity->Impure Review_Conditions Review Reaction Conditions (Temp, pH, Reagents) Harsh_Conditions Harsh Conditions? Review_Conditions->Harsh_Conditions Impure->Review_Conditions No Purify Purify Starting Material Impure->Purify Yes Modify_Conditions Modify Conditions: - Lower Temperature - Milder Reagents - N-Protection Harsh_Conditions->Modify_Conditions Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Harsh_Conditions->Analyze_Byproducts No Purify->Review_Conditions Success Successful Reaction Modify_Conditions->Success Identify_Pathway Identify Decomposition Pathway Analyze_Byproducts->Identify_Pathway Redesign_Synthesis Redesign Synthetic Route Identify_Pathway->Redesign_Synthesis Redesign_Synthesis->Success

Caption: A workflow for troubleshooting stability issues during reactions.

References

refinement of experimental protocols for 2-Azabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azabicyclo[2.2.1]heptane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound scaffold?

A1: The most prevalent and versatile method for synthesizing the this compound core is the aza-Diels-Alder reaction. This reaction typically involves the [4+2] cycloaddition of cyclopentadiene with an imine dienophile. Other reported methods include intramolecular carbolithiation reactions and cycloaddition/rearrangement approaches.

Q2: How can I prepare fresh cyclopentadiene for the Diels-Alder reaction?

A2: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer before use. This is achieved by heating dicyclopentadiene to its boiling point (around 170°C), causing a retro-Diels-Alder reaction to yield the monomeric cyclopentadiene, which is then distilled.[1] It is crucial to use the freshly distilled cyclopentadiene immediately, as it will start to dimerize again over time, even at room temperature.

Q3: What is the importance of diastereoselectivity in the synthesis of this compound derivatives?

A3: Diastereoselectivity is critical, especially in drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. In the context of the aza-Diels-Alder synthesis of this compound, the reaction can produce both exo and endo diastereomers. Controlling the reaction to favor the desired isomer is essential for obtaining a pure product and is often a significant challenge.

Q4: How can I characterize the synthesized this compound derivatives?

A4: A combination of spectroscopic techniques is used for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure and stereochemistry of the bicyclic framework.[2][3][4][5][6] Specific coupling constants and chemical shifts can help differentiate between exo and endo isomers.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Suggested Solution
Dimerization of Cyclopentadiene Always use freshly distilled ("cracked") cyclopentadiene for the reaction. The monomer readily dimerizes back to dicyclopentadiene, which is unreactive in the desired Diels-Alder reaction.[1]
Inefficient Imine Formation If generating the imine in situ, ensure anhydrous conditions and the use of a suitable dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
Low Reactivity of the Dienophile The electronic nature of the imine is crucial. Electron-withdrawing groups on the imine nitrogen can increase its reactivity in a normal electron-demand aza-Diels-Alder reaction. The use of a Lewis acid catalyst can also enhance the reactivity of the dienophile.
Retro-Diels-Alder Reaction The Diels-Alder reaction is reversible. If the reaction is conducted at too high a temperature, the equilibrium may shift back towards the starting materials, leading to lower yields of the desired product. Running the reaction at the lowest feasible temperature is recommended.
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, solvent, and reaction time. For instance, in the N-alkylation of this compound, factors like the choice of base and solvent can significantly impact the yield.
Poor Diastereoselectivity
Potential Cause Suggested Solution
Lack of Stereocontrol The stereochemical outcome of the aza-Diels-Alder reaction can be influenced by several factors. The use of chiral auxiliaries on the imine nitrogen can effectively control the facial selectivity of the cycloaddition.
Inappropriate Catalyst Lewis acid catalysts can play a significant role in determining the diastereoselectivity. Screening different Lewis acids (e.g., BF3·OEt2, TiCl4) may lead to improved selectivity for the desired isomer.
Reaction Temperature Lower reaction temperatures often favor the formation of the thermodynamically more stable product, which can lead to higher diastereoselectivity.
Solvent Effects The polarity of the solvent can influence the transition state of the Diels-Alder reaction and, consequently, the diastereomeric ratio of the products. Experiment with a range of solvents to find the optimal conditions.
Purification Challenges
Potential Cause Suggested Solution
Close Polarity of Diastereomers The exo and endo diastereomers often have very similar polarities, making their separation by column chromatography difficult.
Formation of Side Products Incomplete reactions or the formation of side products can complicate the purification process. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time to minimize byproduct formation.
Product Instability Some this compound derivatives may be sensitive to acidic or basic conditions used during workup and purification. Employing neutral workup conditions and using a suitable stationary phase for chromatography (e.g., neutral alumina instead of silica gel) can be beneficial.

Experimental Protocols

Example Protocol: Synthesis of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene via Aza-Diels-Alder Reaction

This protocol is adapted from a literature procedure.

Materials:

  • Benzylamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Dicyclopentadiene

  • Deionized water

  • Ether

  • Hexane

  • Potassium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating at ~170 °C. Collect the monomer at its boiling point of 41-42 °C and keep it on ice for immediate use.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve benzylamine hydrochloride in deionized water.

  • To this solution, add the 37% aqueous formaldehyde solution, followed by the freshly prepared cyclopentadiene.

  • Stopper the flask tightly and stir the reaction mixture vigorously at room temperature for approximately 4 hours.

  • Workup: Pour the reaction mixture into water and wash with a 1:1 mixture of ether and hexane to remove any unreacted cyclopentadiene and dicyclopentadiene.

  • Make the aqueous phase basic by the addition of solid potassium hydroxide.

  • Extract the aqueous layer with ether (3 x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-benzyl-2-azabicyclo[2.2.1]hept-5-ene can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Start crack_dcpd Crack Dicyclopentadiene to Cyclopentadiene start->crack_dcpd prepare_imine Prepare Imine Solution (e.g., Benzylamine HCl + Formaldehyde) start->prepare_imine reaction Aza-Diels-Alder Reaction: Mix Cyclopentadiene and Imine Solution crack_dcpd->reaction prepare_imine->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Reaction Yield cause1 Cyclopentadiene Dimerization? low_yield->cause1 cause2 Inefficient Imine Formation? low_yield->cause2 cause3 Retro-Diels-Alder? low_yield->cause3 solution1 Use freshly cracked cyclopentadiene cause1->solution1 Yes solution2 Ensure anhydrous conditions, use dehydrating agent cause2->solution2 Yes solution3 Lower reaction temperature cause3->solution3 Yes

Caption: Troubleshooting decision tree for low reaction yield.

diastereoselectivity_control poor_selectivity Poor Diastereoselectivity factor1 Chiral Auxiliary? poor_selectivity->factor1 factor2 Lewis Acid Catalyst? poor_selectivity->factor2 factor3 Reaction Temperature? poor_selectivity->factor3 solution1 Incorporate a chiral auxiliary on the imine factor1->solution1 No solution2 Screen different Lewis acids factor2->solution2 Yes/No solution3 Optimize by lowering the temperature factor3->solution3 High

Caption: Key factors for controlling diastereoselectivity.

References

strategies to minimize side reactions in 2-Azabicyclo[2.2.1]heptane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the functionalization of the 2-azabicyclo[2.2.1]heptane scaffold.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue 1: Low Yield and Over-alkylation in N-Alkylation Reactions

Q: I am attempting an N-alkylation of this compound, but I am observing a low yield of the desired mono-alkylated product and significant formation of the di-alkylated quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a common side reaction when functionalizing the nitrogen of this compound due to the high nucleophilicity of the secondary amine. To favor mono-alkylation, a combination of strategies should be employed, primarily involving the use of a protecting group and careful control of reaction conditions.

Recommended Strategies:

  • Employ an N-Protecting Group: The most effective strategy is to protect the nitrogen with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This temporarily reduces the nucleophilicity of the nitrogen, allowing for other transformations on the scaffold. The Boc group is stable under many reaction conditions and can be readily removed later.

  • Control Stoichiometry and Addition Rate: If direct alkylation is necessary, use a minimal excess of the alkylating agent (ideally 1.0-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to reduce the local concentration and minimize the chance of a second alkylation event.

  • Choice of Base and Solvent: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing in the alkylation. The choice of solvent can also influence the reaction rate; polar aprotic solvents like DMF or acetonitrile are commonly used.

Experimental Protocol: Selective Mono-N-Boc Protection of this compound

This protocol describes the protection of the secondary amine with a Boc group, which can then be followed by other functionalization steps.

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tert-butanol and water.

  • Add a base, such as triethylamine (1.5 eq.) or sodium hydroxide (2N aqueous solution).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-Boc-2-azabicyclo[2.2.1]heptane product by flash column chromatography on silica gel.

StrategyReagents & ConditionsTypical Yield of Mono-alkylated ProductKey Considerations
Direct Alkylation 1.2 eq. Alkyl halide, K₂CO₃, Acetone, RT40-60% (highly variable)High risk of over-alkylation and quaternization.
N-Boc Protection 1.1 eq. (Boc)₂O, Et₃N, DCM, 0°C to RT>95%Requires an additional deprotection step.

Workflow for Selective Mono-alkylation:

start This compound boc_protection N-Boc Protection ((Boc)2O, Base) start->boc_protection n_boc N-Boc-2-azabicyclo [2.2.1]heptane boc_protection->n_boc other_func Other Functionalization (e.g., C-H activation) n_boc->other_func deprotection Boc Deprotection (TFA or HCl) other_func->deprotection final_product Functionalized This compound deprotection->final_product

Caption: Workflow for selective functionalization via N-Boc protection.

Issue 2: Ring Opening Side Reactions

Q: I am observing significant ring opening of my this compound scaffold under my reaction conditions. What causes this and how can I prevent it?

A: The bicyclic structure of this compound possesses inherent ring strain. This strain can be relieved through ring-opening reactions, particularly under harsh conditions such as high temperatures or the presence of strong, non-hindered bases.

Recommended Strategies:

  • Avoid Strong, Non-hindered Bases: Strong bases like sodium hydroxide or potassium tert-butoxide can promote ring opening, especially at elevated temperatures. Whenever possible, use milder or more sterically hindered bases.

  • Maintain Low Reaction Temperatures: High temperatures provide the activation energy needed to overcome the barrier to ring opening. Conduct reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Use of N-Protecting Groups: An N-Boc or N-Cbz protecting group can sometimes help to stabilize the bicyclic system, although this is not always sufficient to prevent ring opening under very harsh conditions.

Logical Relationship of Factors Leading to Ring Opening:

ring_strain Inherent Ring Strain ring_opening Ring Opening Side Reaction ring_strain->ring_opening predisposes harsh_conditions Harsh Reaction Conditions harsh_conditions->ring_opening enables strong_base Strong, Non-hindered Base strong_base->harsh_conditions high_temp High Temperature high_temp->harsh_conditions

Caption: Factors contributing to the ring opening of the this compound core.

Issue 3: Unexpected Intramolecular Cyclization in Mitsunobu Reactions

Q: I am attempting a Mitsunobu reaction on an N-substituted this compound with a tethered nucleophile, but I am getting an unexpected intramolecularly cyclized product instead of the desired intermolecular reaction. How can I favor the intermolecular pathway?

A: The Mitsunobu reaction proceeds through an alkoxyphosphonium intermediate. If a nucleophilic center is present elsewhere in the molecule, it can compete with the external nucleophile, leading to intramolecular cyclization. This is particularly prevalent in rigid systems like this compound where the reactive centers may be held in close proximity.

Recommended Strategies:

  • Protect Internal Nucleophiles: If the intramolecular nucleophile is an amine or alcohol, protect it with a suitable protecting group prior to the Mitsunobu reaction.

  • Use a More Nucleophilic External Reagent: Increasing the concentration and nucleophilicity of the external nucleophile can help it to outcompete the internal nucleophile.

  • Modify the Linker: If designing the substrate is an option, increasing the length or flexibility of the linker between the bicyclic core and the internal nucleophile can disfavor the intramolecular cyclization.

Reaction Pathway: Mitsunobu Reaction - Intermolecular vs. Intramolecular

start N-Substituted 2-azabicyclo[2.2.1]heptanol with tethered Nucleophile mitsunobu Mitsunobu Conditions (PPh3, DEAD/DIAD) start->mitsunobu intermediate Alkoxyphosphonium Intermediate mitsunobu->intermediate intermolecular Intermolecular Reaction (Desired Product) intermediate->intermolecular External Nucleophile intramolecular Intramolecular Cyclization (Side Product) intermediate->intramolecular Internal Nucleophile

Caption: Competing pathways in the Mitsunobu reaction of a functionalized this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose protecting group for the nitrogen in this compound?

A1: The tert-butoxycarbonyl (Boc) group is the most commonly used and versatile protecting group for the nitrogen of this compound. It is stable to a wide range of reaction conditions, including many organometallic cross-coupling reactions, and can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) that typically do not affect other functional groups.

Q2: I am having trouble with a Buchwald-Hartwig N-arylation on my this compound derivative. What are some common pitfalls?

A2: Common issues in Buchwald-Hartwig aminations of this scaffold include low yields and the formation of hydrodehalogenation side products. To troubleshoot:

  • Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered amines like this compound, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos often give good results.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often used, but if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₃) may be necessary, potentially requiring higher temperatures.

  • Palladium Pre-catalyst: Using a pre-catalyst, such as a G3 or G4 palladacycle, can lead to more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are commonly used.

Q3: How can I control the stereochemistry (endo vs. exo) during functionalization of the this compound core?

A3: Stereocontrol is a significant challenge. The outcome often depends on the specific reaction and the point of functionalization.

  • Steric Hindrance: Reagents will typically approach from the less sterically hindered exo face.

  • Directing Groups: The strategic placement of directing groups can influence the stereochemical outcome of certain reactions, such as C-H functionalization.

  • Choice of Reagents: For reductions of ketones on the scaffold, the choice of reducing agent can influence the stereoselectivity of the resulting alcohol. For example, bulky reducing agents may favor attack from the less hindered face.

Q4: Are there any specific safety considerations when working with this compound and its derivatives?

A4: As with all laboratory work, appropriate personal protective equipment (PPE) should be worn. Some derivatives of this compound, such as epibatidine, are known to be highly toxic. It is crucial to consult the Safety Data Sheet (SDS) for all reagents and products and to handle all compounds with care, particularly if their toxicological properties are unknown. Reactions should be carried out in a well-ventilated fume hood.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Azabicyclo[2.2.1]heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane has made it a valuable scaffold in medicinal chemistry and catalyst design. The stereoisomeric relationship between its exo and endo forms dictates its three-dimensional shape and, consequently, its biological activity and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous stereochemical assignment of these isomers. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of exo and endo this compound derivatives, supported by experimental data and protocols.

Distinguishing Isomers: Key NMR Features

The primary distinction between the exo and endo isomers of this compound derivatives in NMR spectra arises from the different spatial environments of the protons and carbons. The bicyclic framework's rigidity leads to characteristic chemical shifts and coupling constants that allow for their differentiation.

In the ¹H NMR spectrum, the bridgehead protons (at C1 and C4) and the protons on the carbon adjacent to the nitrogen (C3) are particularly diagnostic. The coupling constants between the bridgehead proton at C4 and the protons at C5 can often distinguish between the exo and endo isomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry by identifying protons that are close in space.

In the ¹³C NMR spectrum, the chemical shifts of the carbons, especially those of the ethylamine bridge (C6 and C7) and the carbon bearing the substituent (C3), are sensitive to the isomeric form.

Comparative ¹H and ¹³C NMR Data

The following tables summarize representative ¹H and ¹³C NMR data for derivatives of exo- and endo-2-azabicyclo[2.2.1]heptane, illustrating the key differences in their spectral features. It is important to note that the exact chemical shifts and coupling constants will vary depending on the specific substituents and the solvent used.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Protonexo Isomer Derivativeendo Isomer DerivativeKey Differentiating Features
H1~3.0~3.4Bridgehead proton chemical shifts can differ.
H3~4.2~3.1The proton at the substituted carbon often shows a significant chemical shift difference.
H4~4.1~3.2Bridgehead proton chemical shifts can differ.
H5exo~1.8~1.9
H5endo~1.6~1.7
H6exo~1.8~1.7
H6endo~1.6~1.3
H7syn~1.8~1.9
H7anti~1.6~1.7

Note: Data compiled from various sources and represents typical ranges for substituted derivatives.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Carbonexo Isomer Derivative[1]endo Isomer DerivativeKey Differentiating Features
C1~64.8~64.1Bridgehead carbon chemical shifts can differ.
C3~61.2~45.2The substituted carbon often shows a significant chemical shift difference.
C4~42.7~62.1Bridgehead carbon chemical shifts can differ.
C5~28.6~28.0
C6~27.1~30.6
C7~36.3~33.3

Note: Data for the exo isomer derivative corresponds to (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride[1]. Data for the endo isomer derivative is illustrative of a substituted derivative.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the this compound isomer derivative and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its compatibility with the desired NMR experiment.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer with a proton frequency of 400 MHz or higher to achieve good signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: The number of scans will depend on the sample concentration, typically ranging from 16 to 128 scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: Set the spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.

  • 2D NMR Spectroscopy (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to trace out the spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing definitive evidence for the stereochemical assignment of exo and endo isomers.

Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis of Isomers Purification Chromatographic Separation Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, NOESY) OneD_NMR->TwoD_NMR If ambiguity exists DataProcessing Data Processing & Referencing OneD_NMR->DataProcessing TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation & Isomer Assignment DataProcessing->StructureElucidation Comparison Comparison with Alternative Techniques StructureElucidation->Comparison

Caption: Experimental workflow for the characterization of this compound isomers.

Comparison with Other Analytical Techniques

While NMR spectroscopy is the gold standard for the structural elucidation of this compound isomers, other analytical techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, stereochemistry, connectivityUnambiguous isomer differentiation, non-destructiveLower sensitivity compared to MS, requires pure samples
LC-MS Molecular weight, purity, separation of isomersHigh sensitivity, high throughputDoes not provide detailed structural information for isomers
X-ray Crystallography Absolute 3D structure in the solid stateDefinitive stereochemical assignmentRequires a single crystal of suitable quality, structure may differ from solution
Elemental Analysis Elemental compositionConfirms empirical formulaDoes not distinguish between isomers

digraph "Technique_Comparison" {
graph [
rankdir="TB",
bgcolor="#FFFFFF",
fontname="Arial"
];
node [
shape="rectangle",
style="filled",
fontname="Arial",
fontsize="12"
];
edge [
fontname="Arial",
fontsize="10",
color="#5F6368"
];

"Isomer_Characterization" [ label="Characterization of this compound Isomers", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"NMR" [ label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"LC_MS" [ label="LC-MS", fillcolor="#FBBC05", fontcolor="#202124" ];

"X_Ray" [ label="X-ray Crystallography", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Elemental_Analysis" [ label="Elemental Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF" ];

"Isomer_Characterization" -> "NMR" [label="Detailed Structure"]; "Isomer_Characterization" -> "LC_MS" [label="Separation & MW"]; "Isomer_Characterization" -> "X_Ray" [label="Absolute Structure"]; "Isomer_Characterization" -> "Elemental_Analysis" [label="Composition"]; }

Caption: Logical relationship of techniques for isomer characterization.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, often supplemented by 2D NMR techniques, provides a robust and reliable method for the characterization and differentiation of exo and endo isomers of this compound. The distinct chemical shifts and coupling patterns serve as spectroscopic fingerprints for each isomer, which is critical for advancing drug discovery and chemical synthesis programs that utilize this important bicyclic scaffold. While other analytical techniques offer valuable complementary data, NMR spectroscopy remains the cornerstone for detailed structural elucidation in solution.

References

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals. For compounds containing the 2-Azabicyclo[2.2.1]heptane core, a key structural motif in various biologically active molecules, High-Performance Liquid Chromatography (HPLC) offers a precise and reliable analytical solution. This guide provides a comparative overview of established HPLC methods for the enantiomeric separation of this compound derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application.

Two primary strategies are employed for the chiral separation of this compound derivatives by HPLC: direct separation on chiral stationary phases (CSPs) and indirect separation after derivatization with a chiral derivatizing agent.

Direct Chiral HPLC Methods

Direct methods involve the use of a chiral stationary phase that selectively interacts with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly employed for the separation of a wide range of chiral compounds, including this compound derivatives.

A notable example is the separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one. A validated HPLC method utilizes a Chiralcel OD-H column, which is a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[1][2] This method demonstrates good resolution and a short run time.[1][2]

Another approach involves the use of macrocyclic glycopeptide-based CSPs. For instance, the enantioseparation of 2-azabicyclo[2.2.1]-hept-5-en-3-one has been evaluated on teicoplanin-based CSPs under normal phase, polar organic, and reversed-phase conditions.[3]

The choice of mobile phase is crucial for achieving optimal separation. A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase separations on polysaccharide-based CSPs.[1][2] For more polar compounds or when using different CSPs, other solvent systems such as ethanol/heptane or methanol-water mixtures may be employed.[3][4]

Indirect Chiral HPLC Methods via Derivatization

For challenging separations or to enhance detection sensitivity, an indirect approach involving pre-column derivatization with a chiral derivatizing agent (CDA) can be utilized.[5][6][7] The reaction of the amine functionality in this compound with a CDA results in the formation of diastereomers, which can then be separated on a standard achiral HPLC column.

Several reagents are available for the derivatization of amines, such as (S)-α-methoxybenzyl isocyanate (MIB) and R-α-methylbenzyl isothiocyanate.[5][6] The choice of CDA will depend on the specific structure of the analyte and the desired chromatographic properties of the resulting diastereomers.

Quantitative Data Comparison

The following table summarizes the experimental conditions and performance data for the enantiomeric separation of a this compound derivative using a direct HPLC method.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection(+)-Enantiomer Retention Time (min)(-)-Enantiomer Retention Time (min)Resolution (Rs)
2-azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-H (250 x 4.6 mm)n-hexane:isopropanol (80:20, v/v)1.0UV (254 nm)~5.5~6.5>2.0

Note: Retention times are approximate and can vary based on specific instrument conditions.

Experimental Workflow

The general workflow for determining the enantiomeric purity of a this compound derivative by HPLC is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched This compound Derivative Dissolution Dissolve in Mobile Phase Sample->Dissolution Derivatization Derivatization (Optional) with Chiral Reagent Dissolution->Derivatization Injection Inject Sample Dissolution->Injection Derivatization->Injection Separation Chiral HPLC Column (e.g., Chiralcel OD-H) Injection->Separation Detection UV/Vis or other Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% ee) Integration->Calculation

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to 2-Azabicyclo[2.2.1]heptane, a crucial bicyclic proline analogue in medicinal chemistry. Its rigid structure is a valuable scaffold in the design of chiral ligands and therapeutic agents, including potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes treatment.[1][2] The successful synthesis and rigorous characterization of this compound are paramount for its application in drug discovery and development.[3] This document details key synthetic methodologies, presents comparative data, and outlines the spectroscopic analysis required for structural validation.

Synthesis Methodologies: A Comparative Overview

The synthesis of the this compound core is most commonly achieved through cycloaddition reactions, with other methods like radical rearrangements also being employed. The choice of method often depends on the desired stereochemistry, scalability, and available starting materials.

Hetero-Diels-Alder Reaction

The most prevalent and stereoselective method for constructing the this compound skeleton is the hetero-Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of an imine with cyclopentadiene, followed by reduction of the resulting double bond.[4] This approach offers excellent control over stereochemistry, which is critical for pharmacological applications.

Radical Rearrangement

An alternative strategy involves a free-radical induced rearrangement of an azanortricyclanol precursor.[5] This method allows for the introduction of substituents at the 6-position, leading to the synthesis of specific analogues like those of epibatidine, a potent nicotinic acetylcholine receptor agonist.[5]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is another powerful technique used to form the bicyclic system. This approach involves the cyclization of a diene precursor, offering a versatile route to various substituted derivatives.[6]

Workflow for Synthesis and Validation

The general process from synthesis to a validated final product follows a logical sequence of chemical transformation and analytical verification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage start Starting Materials (e.g., Imine + Cyclopentadiene) reaction Cycloaddition / Rearrangement start->reaction reduction Hydrogenation / Reduction reaction->reduction workup Work-up & Crude Isolation reduction->workup purify Chromatography / Recrystallization workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir final Pure, Validated Product ir->final

Caption: General workflow for the synthesis and spectroscopic validation of this compound.

Comparative Synthesis Data

The efficiency of the synthesis is a critical factor for large-scale production in drug development. The following table summarizes typical yields for the primary synthetic route.

MethodKey StepsTypical YieldReference
Hetero-Diels-Alder1. Cycloaddition 2. Hydrogenation/Hydrogenolysis94.5% (for amino acid ester hydrochloride intermediate)[4]
Radical RearrangementBase-induced isomerisation -> Radical rearrangementVariable[5]
Ring-Closing MetathesisOzonolysis -> RCM~63% (over two steps)[6]

Spectroscopic Validation Data

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The data below are characteristic of the this compound scaffold and its derivatives.

Table 1: 1H NMR Data for this compound Hydrochloride
Proton AssignmentChemical Shift (δ) ppm
H5, H62.77 (2H)
H1, H47.76, 8.36 (8H, broad)

(Data sourced from representative spectra and may vary with solvent and specific derivative structure)[7]

Table 2: 13C NMR Data for a Substituted this compound Derivative
Carbon AssignmentChemical Shift (δ) ppm
C=O (amide)175.41, 174.79
C1, C4 (bridgehead)59.17, 58.56
CH (substituted)57.72, 55.89
CH2 (bridge)48.22, 47.47, 42.91, 42.15, 35.22, 33.32, 31.01, 29.72, 26.82, 26.12

(Data corresponds to a complex derivative and illustrates the typical chemical shift regions)[1]

Table 3: Mass Spectrometry and IR Data
TechniqueCharacteristic Data
Mass Spec (MS) Molecular Weight: 97.16 g/mol . Expected M+ peak at m/z 97.[8][9]
Infrared (IR) N-H stretch (secondary amine): ~3300-3500 cm-1C-H stretch (alkane): ~2850-2960 cm-1C=O stretch (amide derivative): ~1630-1680 cm-1[10]

Key Synthesis Pathway Diagram

The hetero-Diels-Alder reaction provides a reliable and stereocontrolled route to the bicyclic core structure.

G cluster_reactants Imine Chiral Imine (Dienophile) Cycloadduct [4+2] Cycloadduct (2-Azabicyclo[2.2.1]hept-5-ene derivative) Imine->Cycloadduct Hetero-Diels-Alder CP Cyclopentadiene (Diene) CP->Cycloadduct Hetero-Diels-Alder FinalProduct Saturated Product (this compound derivative) Cycloadduct->FinalProduct Hydrogenation (e.g., H₂, Pd/C)

Caption: The hetero-Diels-Alder pathway for this compound synthesis.

Experimental Protocols

The following protocols are generalized representations of common procedures found in the literature.[4] Researchers should consult specific publications for precise quantities, conditions, and safety precautions.

Protocol 1: Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
  • Imine Formation: To a cooled (0°C) mixture of ethyl glyoxylate and molecular sieves in CH2Cl2, (R)-phenylethylamine is added slowly. The mixture is stirred for 1 hour at this temperature.

  • Cycloaddition: The reaction mixture is cooled to -60°C. Trifluoroacetic acid (CF3COOH) and BF3·Et2O are added, followed by freshly distilled cyclopentadiene.

  • Hydrogenation & Deprotection: The crude cycloadduct is dissolved in absolute ethanol. 5% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is hydrogenated under H2 pressure (e.g., 15 bar) for several days until hydrogen uptake ceases.

  • Isolation: The mixture is filtered through Celite®, and the solvent is evaporated. The resulting residue is washed with appropriate solvents (e.g., Et2O/EtOH) and dried to yield the target amino acid ester hydrochloride.

Protocol 2: Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H & 13C NMR Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Analyze chemical shifts, integration, and coupling patterns to confirm the structure.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., ESI-MS or GC-MS) to confirm the molecular weight by identifying the molecular ion peak.

  • IR Spectroscopy: Obtain an IR spectrum of the sample (e.g., using an ATR-IR spectrometer). Identify characteristic functional group frequencies (N-H, C-H, and C=O if applicable) to further confirm the structure.

Logical Comparison of Synthesis Routes

Choosing a synthetic route depends on balancing factors like stereochemical requirements, desired substitution patterns, and overall efficiency.

G center Choice of Synthetic Route hda Hetero-Diels-Alder center->hda rcm Ring-Closing Metathesis center->rcm rearrange Radical Rearrangement center->rearrange hda_adv Advantage: High Stereoselectivity hda->hda_adv hda_dis Consideration: Requires Chiral Auxiliaries hda->hda_dis rcm_adv Advantage: Substituent Versatility rcm->rcm_adv rcm_dis Consideration: Expensive Catalysts rcm->rcm_dis rearrange_adv Advantage: Access to Unique Analogues rearrange->rearrange_adv rearrange_dis Consideration: Complex Precursor Synthesis rearrange->rearrange_dis

Caption: Key decision factors for selecting a synthesis method for this compound derivatives.

References

Comparative Biological Activity of 2-Azabicyclo[2.2.1]heptane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane has proven to be a valuable scaffold in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. This guide provides a comparative analysis of different classes of these derivatives, focusing on their efficacy as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and antiproliferative agents. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in this promising field.

Quantitative Comparison of Biological Activities

The biological efficacy of various this compound derivatives has been quantified using standard in vitro assays. The following tables summarize the inhibitory or binding affinities of representative compounds from different classes.

Table 1: DPP-4 Inhibition by this compound Derivatives

CompoundTargetIC50 (nM)Reference Compound(s)IC50 (nM)
Neogliptin (12a)DPP-416.8 ± 2.2Vildagliptin, Sitagliptin>16.8[1][2][3]
9a (oxadiazole derivative)DPP-44.3--[4]

Table 2: Nicotinic Acetylcholine Receptor Binding of this compound Derivatives

Compound ClassTargetBinding AffinityNotes
7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivativesnAChRsPicomolar range(-)-enantiomers showed higher affinity[5]
Epibatidine analoguesnAChRsHigh affinity-[6][7]

Table 3: Antiproliferative Activity of this compound Derivatives

Compound ClassCell Line(s)IC50Reference Compound
Biaryl sulfonamidesMV4-11, A549, LoVo, MCF-7Comparable to cisplatinCisplatin[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPP-4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-4.

Principle: The assay measures the cleavage of a chromogenic or fluorogenic substrate by DPP-4. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the signal.

Procedure:

  • Reagents and Materials: Recombinant human DPP-4 enzyme, a chromogenic substrate such as Gly-Pro-p-nitroanilide (GPN) or a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC), assay buffer (e.g., Tris-HCl with NaCl and Triton X-100, pH 7.6), test compounds, and a microplate reader.[11][12][13]

  • Assay Setup: In a 96-well plate, add the DPP-4 enzyme, assay buffer, and varying concentrations of the test compound or a reference inhibitor.[11][13]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the absorbance (for chromogenic substrates) at a specific wavelength (e.g., 405 nm) or fluorescence (for fluorogenic substrates) at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC) over time.[11][13]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.[11]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of a compound for nicotinic acetylcholine receptors.

Principle: A radiolabeled ligand with high affinity for nAChRs (e.g., [³H]-epibatidine) is incubated with a tissue or cell preparation containing the receptors. A test compound will compete with the radioligand for binding to the receptors. The amount of bound radioactivity is measured, and a decrease in binding in the presence of the test compound indicates its affinity for the receptor.[14][15]

Procedure:

  • Reagents and Materials: A source of nAChRs (e.g., rat brain homogenates or cells expressing specific nAChR subtypes), a radioligand such as [³H]-epibatidine, test compounds, binding buffer, glass fiber filters, and a scintillation counter.[14][16][17]

  • Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[15][16]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[15][16]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known nAChR ligand like nicotine) from the total binding. The inhibition constant (Ki) of the test compound is calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Reagents and Materials: Human cancer cell lines, cell culture medium, fetal bovine serum, antibiotics, MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with distinct molecular targets and modulation of specific signaling pathways.

DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors, such as Neogliptin, exert their therapeutic effects in type 2 diabetes by enhancing the incretin system.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP GLP-1 and GIP Release Food Intake->GLP1_GIP Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Suppression of hepatic glucose production Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins DPP4_Inhibitor This compound DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibition

Caption: DPP-4 Inhibition Pathway.

DPP-4 inhibitors block the degradation of incretin hormones like GLP-1 and GIP, leading to increased insulin secretion and reduced glucagon secretion, ultimately lowering blood glucose levels.[6][8][18][19][20]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound-based nAChR ligands can act as agonists or antagonists, modulating cholinergic neurotransmission.

nAChR_Signaling_Pathway Ligand This compound nAChR Ligand (e.g., Epibatidine analogue) nAChR Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) Ligand->nAChR Binding Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) Ion_Influx->Downstream Cellular_Response Cellular Response (e.g., Neurotransmitter release, Gene expression) Depolarization->Cellular_Response Downstream->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling.

Binding of a ligand to the nAChR opens an ion channel, leading to cation influx, membrane depolarization, and activation of downstream signaling pathways that mediate various cellular responses.[1][5][21]

Antiproliferative Mechanism of Biaryl Sulfonamides

The anticancer activity of biaryl sulfonamide derivatives of this compound involves the induction of programmed cell death (apoptosis) and cell cycle arrest.

Antiproliferative_Mechanism cluster_effects Cellular Effects Sulfonamide Biaryl Sulfonamide This compound Derivative Cancer_Cell Cancer Cell Sulfonamide->Cancer_Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Cancer_Cell->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Antiproliferative Mechanism.

These compounds can induce apoptosis and cause cell cycle arrest in cancer cells, ultimately leading to cell death.[22][23][24]

This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The versatility of this scaffold continues to make it an attractive starting point for the design and development of novel therapeutic agents targeting a range of diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly uncover new therapeutic opportunities.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Azabicyclo[2.2.1]heptane Derivatives Against Established Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a cornerstone for achieving high stereoselectivity in the construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, an in-depth understanding of the efficacy of various chiral auxiliaries is paramount. This guide provides an objective comparison of the performance of derivatives of 2-Azabicyclo[2.2.1]heptane with well-established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. The comparison is supported by experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and mechanistic principles.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is most critically assessed by its ability to direct the stereochemical outcome of a reaction, typically measured in terms of diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield of the desired product. The following tables summarize the performance of this compound derivatives and other prominent chiral auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary plays a crucial role in controlling the approach of the electrophile.

Chiral AuxiliarySubstrateElectrophileBaseSolventYield (%)Diastereomeric Ratio/ExcessReference
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂THF~9898:2 d.r.[1][2]
Myers' Pseudoephedrine Pseudoephedrine propionamideBenzyl bromideLDATHF9998% d.e.[3]
Oppolzer's Camphorsultam N-propionyl-(1S)-(-)-2,10-camphorsultamMethyl iodideNaHMDSTHF95>98% d.e.
This compound Derivative N/AN/AN/AN/AN/AData not readily available

Data for this compound derivatives in direct chiral auxiliary-mediated alkylations is not as prevalent in the literature as for its use in catalysis.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the facial selectivity of the enolate addition to an aldehyde.

Chiral Auxiliary/CatalystKetoneAldehydeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Evans' Oxazolidinone N-propionyl oxazolidinoneIsobutyraldehyde80-95>99:1>99[4]
Oppolzer's Camphorsultam N-propionyl camphorsultamBenzaldehyde85-95>98:2>98[4]
This compound Derivative (Organocatalyst) Cyclohexanone4-Nitrobenzaldehydeup to 95up to 36:64up to 64% (for anti)[5]
2-Azabicyclo[3.2.1]octane Derivative (Organocatalyst) Cyclohexanone4-Nitrobenzaldehyde>8627:7363% (for anti)[6]
Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a key method for the synthesis of nitrogen-containing six-membered rings. Chiral auxiliaries attached to either the diene or dienophile can effectively control the stereochemical outcome. Derivatives of this compound are often synthesized via this reaction, showcasing the influence of other chiral auxiliaries on their formation.

Chiral Auxiliary on DienophileDieneDienophileYield (%)Diastereomeric Ratio (exo:endo)Reference
(-)-8-Phenylmenthol & (R)-1-Phenylethylamine CyclopentadieneImino-acetateHighHighly exo-selective[7]
(R)-1-Phenylethyl)imine with chiral ester CyclopentadieneImino-acetateN/A93:7[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key asymmetric reactions.

Asymmetric Alkylation using Evans' Oxazolidinone

This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation and subsequent cleavage to yield the chiral carboxylic acid.[1][8]

1. Acylation of (S)-4-benzyl-2-oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) under an inert atmosphere, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.05 eq, as a 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 30 minutes to form the (Z)-enolate.

  • Add allyl iodide (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships in asymmetric synthesis.

Asymmetric_Alkylation_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Purification & Cleavage Aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) AcylatedAux N-Acyl Chiral Auxiliary Aux->AcylatedAux DMAP AcylatingAgent Acylating Agent (e.g., Propionic Anhydride) AcylatingAgent->AcylatedAux Enolate (Z)-Enolate Formation AcylatedAux->Enolate Base (NaN(TMS)₂) AlkylatedProduct Alkylated Product (Diastereomeric Mixture) Enolate->AlkylatedProduct Electrophile Electrophile (e.g., Allyl Iodide) Electrophile->AlkylatedProduct Purification Chromatography AlkylatedProduct->Purification MajorDiastereomer Major Diastereomer Purification->MajorDiastereomer Cleavage Hydrolysis (LiOH/H₂O₂) MajorDiastereomer->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

General workflow for chiral auxiliary-mediated asymmetric alkylation.

Chelation control model for stereoselectivity in Evans' auxiliary.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image URL for rendering.

Concluding Remarks

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine remain the gold standard for many transformations due to their high and predictable stereocontrol, as well as the extensive literature documenting their application.

Derivatives of this compound represent a class of rigid, chiral scaffolds that have demonstrated significant potential, particularly as chiral ligands and organocatalysts in asymmetric reactions. While their application as traditional, covalently bound chiral auxiliaries that are later cleaved is less documented, their performance in catalytic systems, such as in aldol reactions, is noteworthy. The rigid bicyclic structure offers a unique stereochemical environment that can be exploited for the development of novel asymmetric methodologies.

Further research into the application of this compound derivatives as cleavable chiral auxiliaries could expand the toolbox available to synthetic chemists, potentially offering unique reactivity and selectivity profiles not achievable with existing auxiliaries. The data presented in this guide serves as a valuable resource for comparing the established efficacy of common auxiliaries with the emerging potential of the this compound framework.

References

A Comparative Guide to the Structural Analysis of 2-Azabicyclo[2.2.1]heptane Derivatives: X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic scaffold of 2-azabicyclo[2.2.1]heptane is a key structural motif in medicinal chemistry, serving as a versatile building block for the development of therapeutic agents. The precise three-dimensional arrangement of atoms within these derivatives is critical for their biological activity and interaction with molecular targets. This guide provides an objective comparison of two primary analytical techniques for the structural elucidation of these compounds: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison: X-ray Crystallography and NMR Spectroscopy

Both X-ray crystallography and NMR spectroscopy are powerful methods for determining the structure of this compound derivatives. However, they provide different types of information and have distinct advantages and limitations.

X-ray Crystallography offers an unambiguous determination of the solid-state structure, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is unparalleled for visualizing the molecule's conformation in a crystalline form.

NMR Spectroscopy , on the other hand, provides detailed information about the molecule's structure in solution, which can be more representative of its state in a biological environment. It is excellent for determining the connectivity of atoms and the relative stereochemistry of the molecule.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Absolute 3D structure, bond lengths, bond angles, crystal packingConnectivity, relative stereochemistry, conformational dynamics in solution
Resolution Atomic resolutionCan be lower than crystallography, dependent on spectral dispersion
Sample Requirement High-quality single crystalsSoluble sample in a suitable deuterated solvent
Throughput Can be lower due to the need for crystal growthGenerally higher for routine analysis
Dynamics Information Limited to thermal motion in the crystal latticeProvides insights into molecular motion and flexibility in solution
Quantitative Data from X-ray Crystallography

The following table summarizes crystallographic data for representative this compound derivatives, showcasing the precision of this technique.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateC₁₃H₁₃NO₄MonoclinicP2₁11.212(2)8.8943(16)12.258(2)105.345(2)[1]
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromideC₅H₁₂Br₂N₂OrthorhombicP2₁2₁2₁9.7298(6)11.8643(5)14.4933(7)90[2]
7-azabicyclo[2.2.1]heptan-7-ium chlorideC₆H₁₂ClNOrthorhombicCmc2₁9.1532(6)8.7029(8)8.7336(5)90[3]
Quantitative Data from NMR Spectroscopy

NMR spectroscopy provides characteristic chemical shifts (δ) that are indicative of the electronic environment of each nucleus. Below is a summary of typical ¹H and ¹³C NMR chemical shifts for the parent this compound scaffold and a derivative.

CompoundNucleusPositionChemical Shift (δ, ppm)SolventRef.
This compound¹HH1, H44.67 (d)D₂O[2]
¹HH3, H63.57-3.65 (m)D₂O[2]
¹HH72.29 (s)D₂O[2]
(1S,4S)-1-(9-Hydroxy-9H-xanth-9-yl)-3-methyl-2,5-diazabicyclo[2.2.1]heptane¹³CC1, C462.9, 63.4CDCl₃[4]
¹³CC3, C648.2, 67.6CDCl₃[4]
¹³CC735.9CDCl₃[4]

Experimental Protocols

X-ray Crystallography

A general protocol for the single-crystal X-ray diffraction analysis of a this compound derivative is as follows:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα). Data are typically collected over a range of orientations by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

For example, the data for benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was collected on a Bruker APEX II CCD diffractometer with Mo Kα radiation.[1] The structure was solved and refined to a final R-factor of 0.027.[1]

NMR Spectroscopy

A typical protocol for the NMR analysis of a this compound derivative involves the following steps:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed on a spectrometer (e.g., 400 MHz). Standard experiments include:

    • ¹H NMR: To determine the proton environments and their couplings.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the complete structure.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are analyzed to extract chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) to determine the compound's structure and relative stereochemistry. For instance, the ¹H and ¹³C NMR spectra for derivatives of 2,5-diazabicyclo[2.2.1]heptane were obtained on a Bruker AM-400 MHz spectrometer.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel this compound derivative, integrating both X-ray crystallography and NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D Experiments) purification->nmr xray X-ray Crystallography purification->xray nmr_analysis NMR Data Analysis: - Connectivity - Relative Stereochemistry nmr->nmr_analysis xray_analysis X-ray Data Analysis: - Absolute Structure - Bond Parameters xray->xray_analysis elucidation Final Structure Elucidation nmr_analysis->elucidation xray_analysis->elucidation

Caption: Experimental workflow for the structural determination of this compound derivatives.

This guide provides a foundational comparison to aid researchers in selecting the most appropriate analytical techniques for their specific research goals in the study of this compound derivatives. The synergy of X-ray crystallography and NMR spectroscopy often provides the most comprehensive structural understanding of these important molecules.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Azabicyclo[2.2.1]heptane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of 2-azabicyclo[2.2.1]heptane derivatives is a critical parameter in drug discovery and development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides an objective comparison of key analytical techniques for assessing the chemical and enantiomeric purity of these synthesized compounds, supported by experimental data and detailed methodologies.

Core Analytical Techniques

The primary methods for evaluating the purity of this compound compounds include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and is suited for specific aspects of purity assessment.

Chromatographic Methods: A Comparative Overview

Chiral chromatography is the cornerstone for separating and quantifying enantiomers of this compound compounds. The choice between HPLC, SFC, and GC often depends on the volatility and thermal stability of the analyte, as well as desired speed and environmental impact.

Data Presentation: Comparison of Chromatographic Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Primary Application Enantiomeric and chemical purity of a wide range of non-volatile and thermally sensitive compounds.[1][2]Rapid enantiomeric separations, often considered a "green" alternative to HPLC.[1][3]Purity assessment of volatile and thermally stable amines.[1]
Typical Stationary Phase Chiral Stationary Phases (CSPs) like polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA/IE) or cyclofructan-based phases.[1][4][5]Similar CSPs as HPLC, with cyclofructan-based phases showing excellent performance for primary amines.[3][6]Chiral capillary columns.
Mobile Phase Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) with additives.[4]Supercritical CO₂ with polar co-solvents (e.g., methanol, ethanol) and additives.[1][3]Inert carrier gas (e.g., Helium, Nitrogen).
Analysis Time Typically longer than SFC and GC.Faster than HPLC due to lower viscosity of the mobile phase.[1][3]Generally rapid.
Resolution High resolution can be achieved with method optimization.Often provides improved peak symmetries and resolution compared to HPLC.[1][3]High resolution for volatile compounds.
Sensitivity Dependent on the detector (UV, Fluorescence, MS). Derivatization can enhance sensitivity.High sensitivity, compatible with various detectors.High sensitivity with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Sample Requirements Soluble in the mobile phase. Derivatization may be needed for detection.Soluble in the mobile phase modifier.Volatile and thermally stable. Derivatization is often required for amines to improve volatility and peak shape.[1]
Environmental Impact Higher organic solvent consumption compared to SFC.Reduced organic solvent usage, making it a more environmentally friendly option.[1][3]Minimal solvent use.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the enantiomeric purity assessment of a this compound derivative.

a. Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: n-hexane/isopropanol (80:20, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 10 µL.

c. Data Analysis:

  • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Figure 1: Experimental workflow for chiral HPLC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.[8][9]

a. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound compound and a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer a precise volume of the solution to an NMR tube.

b. NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d₆.

  • Experiment: ¹H NMR.

  • Key Parameters for Quantification:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a high signal-to-noise ratio.

c. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent analyte->dissolve standard Weigh Internal Standard standard->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity integrate->calculate MS_Workflow cluster_prep Sample Preparation & Separation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation sample Sample separation LC or GC Separation sample->separation ionization Ionization (e.g., ESI, EI) separation->ionization mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detector Detection mass_analyzer->detector mass_spectrum Obtain Mass Spectrum detector->mass_spectrum identify Identify Impurity m/z mass_spectrum->identify elucidate Elucidate Structure (Fragmentation Pattern) identify->elucidate

References

A Comparative Guide to the Mechanistic Pathways of the Aza-Diels-Alder Reaction in 2-Azabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[2.2.1]heptane framework is a rigid proline analogue that serves as a crucial scaffold in medicinal chemistry and drug development. Its constrained bicyclic structure is featured in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4).[1] The aza-Diels-Alder reaction, a [4+2] cycloaddition, stands as the most efficient and stereoselective method for constructing this bicyclic system.[2][3] This guide provides a comparative analysis of the mechanistic aspects of this reaction, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.

Mechanistic Overview: The Aza-Diels-Alder Reaction

The synthesis of the this compound core via the aza-Diels-Alder reaction involves the cycloaddition of an imine (the aza-dienophile) with cyclopentadiene (the diene). The reaction is typically catalyzed by Brønsted or Lewis acids, which activate the imine for the cycloaddition. A key characteristic of this reaction is its high degree of stereocontrol, which is influenced by the choice of chiral auxiliaries and reaction conditions.[4]

A notable feature is the pronounced preference for the exo transition state, which leads to the formation of the exo isomer as the major product.[5] This selectivity is often attributed to steric interactions in the more crowded endo transition state. The use of chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, on the imine nitrogen allows for the asymmetric synthesis of specific enantiomers of the this compound scaffold.[2][6]

aza_diels_alder_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclopentadiene Cyclopentadiene (Diene) TS [4+2] Exo Transition State (Favored) Cyclopentadiene->TS Imine Imine + Catalyst (Dienophile) Imine->TS Product Exo-2-azabicyclo[2.2.1]hept-5-ene TS->Product New σ-bonds form

Figure 1: General mechanism of the aza-Diels-Alder reaction.

Comparative Performance Data

The choice of catalyst and chiral auxiliaries significantly impacts the yield and stereoselectivity of the aza-Diels-Alder reaction. The following table summarizes quantitative data from various studies, offering a direct comparison of different reaction systems.

Table 1: Comparison of Catalysts and Conditions for the Aza-Diels-Alder Reaction

Dienophile/AuxiliaryCatalyst SystemSolventTemp. (°C)Yield (%)Diastereomeric Ratio (exo:endo)Citation
Ethyl glyoxylate + (R)-phenylethylamineCF₃COOH & BF₃·Et₂OCH₂Cl₂-60HighN/A[6]
Ethyl glyoxylate + (S)-phenylethylamineBF₃·Et₂O & TFACH₂Cl₂-78High~98:2[5]
(-)-8-phenylmenthyl glyoxylate + (R)-phenylethylamineTFACH₂Cl₂-7892>99:1 (single adduct)[4]
(-)-8-phenylmenthyl glyoxylate + (S)-phenylethylamineTFACH₂Cl₂-788591:9[4]
(+)-8-phenylneomenthyl glyoxylate + (R)-phenylethylamineTFACH₂Cl₂-788892:8[4]
(+)-8-phenylneomenthyl glyoxylate + (S)-phenylethylamineTFACH₂Cl₂-7890>99:1 (single adduct)[4]
Methyl 2-benzamidoacrylateZnI₂CH₂Cl₂RT94N/A (for 7-aza isomer)[7]

Note: "N/A" indicates data not available in the cited source. Yields are for the cycloadduct.

Alternative Synthetic Routes

Table 2: Alternative Synthetic Routes to Azabicyclo[2.2.1]heptane Derivatives

MethodKey ReactionStarting MaterialsOverall Yield (%)No. of StepsTarget ScaffoldCitation
Transannular AlkylationTransannular Cyclizationtert-butyl N-benzylthiopyroglutamateLowMulti-step7-azabicyclo[2.2.1]heptane[7]
Multi-step Classical SynthesisCyclization of Amino Mesylatecis-3-carboxy-cis-4-hydroxypiperidine18 - 365 - 77-azabicyclo[2.2.1]heptane[8]
Ring-Closing Metathesis (RCM)RCM of a dieneDiene precursor from 1-phenyl-1-cyclopentene oxideN/AMulti-step1-Phenyl-2-azabicyclo[2.2.1]heptane
Aza-Prins-Pinacol RearrangementAza-Prins-Pinacol2-methoxy-3,4-dihydro-2H-pyranN/AMulti-step7-azabicyclo[2.2.1]heptane[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of this compound derivatives via the aza-Diels-Alder reaction and a subsequent reduction.

Protocol 1: Asymmetric Aza-Diels-Alder Reaction [4][6]

This protocol describes the highly diastereoselective synthesis of an exo-2-azabicyclo[2.2.1]hept-5-ene derivative.

  • Imine Formation: To a cooled (0°C) mixture of an α-ketoester (e.g., (-)-8-phenylmenthyl glyoxylate, 1.0 eq) and 4 Å molecular sieves in dry dichloromethane (CH₂Cl₂), a chiral amine (e.g., (R)-1-phenylethylamine, 1.0 eq) is added slowly. The mixture is stirred for 1 hour at 0°C to form the imine in situ.

  • Cycloaddition: The reaction mixture is cooled to -78°C. Trifluoroacetic acid (TFA, 1.0 eq) is added, followed by freshly distilled cyclopentadiene (1.2 eq).

  • Reaction Monitoring: The reaction is stirred at -78°C for 5 hours and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cycloadduct.

experimental_workflow start 1. Mix Glyoxylate Ester, Chiral Amine, & Mol. Sieves in CH2Cl2 at 0°C cool 2. Cool Mixture to -78°C start->cool add_reagents 3. Add TFA and Cyclopentadiene cool->add_reagents react 4. Stir at -78°C for 5 hours add_reagents->react quench 5. Quench with aq. NaHCO3 react->quench extract 6. Separate Organic Layer, Dry, and Concentrate quench->extract purify 7. Purify by Flash Chromatography extract->purify product Final Product: Exo-Cycloadduct purify->product

Figure 2: Experimental workflow for a typical asymmetric aza-Diels-Alder reaction.

Protocol 2: Hydrogenation of the Cycloadduct [6]

The resulting 2-azabicyclo[2.2.1]hept-5-ene can be reduced to the saturated this compound.

  • Preparation: The cycloadduct is dissolved in ethanol (EtOH).

  • Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (e.g., 50 bar H₂) and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure to yield the crude saturated product, which can be further purified if necessary.

Stereochemical Control and Outcomes

The stereochemistry of the final product is directly controlled by the chirality of the auxiliaries used in the dienophile. The combination of a specific enantiomer of the chiral amine and a chiral ester auxiliary creates a "matched" or "mismatched" pairing that dictates the facial selectivity of the cycloaddition, leading to high diastereoselectivity.

stereochemical_logic start Chiral Starting Materials amine (R)-Phenylethylamine (Amine Auxiliary) start->amine ester (-)-8-Phenylmenthyl (Ester Auxiliary) start->ester imine In situ formation of Chiral Imine amine->imine ester->imine reaction Aza-Diels-Alder with Cyclopentadiene imine->reaction Matched Pair (High Facial Selectivity) outcome Major Diastereomer Formed (1S,3S,4R)-exo Adduct reaction->outcome

Figure 3: Logical relationship of stereochemical control.

Conclusion

The aza-Diels-Alder reaction is a powerful and highly stereocontrolled method for synthesizing the this compound core. Mechanistic understanding reveals that the reaction's success hinges on the appropriate selection of acid catalysts and chiral auxiliaries, which together govern both the reaction rate and the stereochemical outcome, consistently favoring the exo product. While alternative multi-step syntheses exist, the aza-Diels-Alder approach offers superior efficiency and atom economy for accessing this pharmaceutically important scaffold. The data and protocols presented herein serve as a practical guide for researchers aiming to utilize this reaction in their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes of 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azabicyclo[2.2.1]heptane core is a rigid scaffold of significant interest in medicinal chemistry and drug development, serving as a key structural motif in a variety of biologically active compounds. Its constrained bicyclic structure allows for precise spatial orientation of substituents, making it a valuable building block for designing ligands with high affinity and selectivity for various biological targets. This guide provides a comparative evaluation of several prominent synthetic routes to this important scaffold, presenting key quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through various strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired stereochemistry, scalability, availability of starting materials, and tolerance to different functional groups. Below is a summary of key performance indicators for several popular methods.

Synthetic RouteKey FeaturesTypical YieldReaction ConditionsScalabilityStereocontrol
Hetero-Diels-Alder Reaction Well-established, versatile, good for chiral synthesis.32-94.5%[1]Low to ambient temperature (-60°C to rt)[1]Multigram scale demonstrated[1]High diastereoselectivity with chiral auxiliaries[1]
Cycloaddition/Rearrangement Four-step sequence, starts from cyclopentadiene.~81% for a key step[1]Room temperature for the aza-Diels-Alder step[1]Information not availableRearrangement controls final stereochemistry
Palladium-Catalyzed 1,2-Aminoacyloxylation Modern method for oxygenated derivatives.Broad substrate scope[2]Not specifiedInformation not availableInformation not available
Brønsted Acid-Catalyzed Epoxide Opening Enantioselective synthesis from meso-epoxides.High yields[3]Not specifiedInformation not availableExcellent enantioselectivities[3]
Copper-Catalyzed Radical Cyclization Enantioselective, forms complex structures.Good yields[4]Not specifiedInformation not availableHigh enantio- and diastereoselectivity[4]
SmI₂-Mediated Cascade Reaction Novel method for highly functionalized cores.Good yield[5]Mild conditions[5]Information not availableStereoselective[5]

Experimental Protocols

This section provides detailed experimental procedures for two of the most common and well-documented synthetic routes to the this compound scaffold.

Hetero-Diels-Alder Reaction for Enantiopure this compound-3-carboxylic Acid

This method, which has been improved to avoid tedious chromatographic purification, provides a facile route to enantiomerically pure derivatives of this compound.[1]

Step 1: Formation of Imine (R)-2b To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring. The mixture is stirred for an additional hour at the same temperature. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is distilled in vacuo to yield the imine.

Step 2: Hetero-Diels-Alder Reaction (Method B) The pure imine (R)-2b is reacted with freshly distilled cyclopentadiene in the presence of CF₃COOH and BF₃·Et₂O in CH₂Cl₂ at -60°C.[1]

Step 3: Hydrogenation and Salt Formation The crude product from the Diels-Alder reaction is hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure for 4 days. After filtration through Celite, the solvent is evaporated. The residue is washed with Et₂O/EtOH and Et₂O and then dried to give the amino acid ester hydrochloride.[1]

Step 4: Hydrolysis A solution of the amino acid ester hydrochloride in 6 M aqueous HCl is heated under reflux for 6 hours. Evaporation to dryness and recrystallization from i-PrOH/Et₂O affords the final product.[1]

Cycloaddition/Rearrangement Approach to 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene

This route provides access to the unsaturated 2-azabicyclo[2.2.1]hept-5-ene framework.[1]

Step 1: Aza-Diels-Alder Reaction An unactivated iminium salt is generated in situ from formaldehyde and a primary alkylamine HCl salt under Mannich conditions. This undergoes a facile aza-Diels-Alder reaction with cyclopentadiene. The reaction is typically stirred at room temperature for 9 hours.[1] The product, 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene, can be obtained in approximately 81% yield.[1]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Hetero-Diels-Alder Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diels-Alder Reaction cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Hydrolysis A Mix Ethyl Glyoxylate, Molecular Sieves, CH2Cl2 at 0°C B Add (R)-phenylethylamine A->B C Stir for 1h at 0°C B->C D Filter and Concentrate C->D E Vacuum Distill to obtain Imine D->E F React Imine with Cyclopentadiene in CH2Cl2 with CF3COOH/BF3·Et2O at -60°C E->F G Hydrogenate crude product with 5% Pd/C in EtOH at 15 bar H2 for 4 days F->G H Filter through Celite G->H I Evaporate Solvent H->I J Wash with Et2O/EtOH and Et2O I->J K Dry to obtain Hydrochloride Salt J->K L Reflux Hydrochloride Salt in 6M HCl for 6h M Evaporate to Dryness L->M N Recrystallize from i-PrOH/Et2O M->N O Final Product N->O

Caption: Workflow for the Hetero-Diels-Alder synthesis.

G Cycloaddition/Rearrangement Synthesis Workflow A Generate Iminium Salt in situ (Formaldehyde + Primary Amine HCl) B React with Cyclopentadiene A->B C Stir at Room Temperature for 9h B->C D Work-up and Purification C->D E 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene D->E

Caption: Workflow for the Cycloaddition/Rearrangement synthesis.

References

Safety Operating Guide

Safe Disposal of 2-Azabicyclo[2.2.1]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Azabicyclo[2.2.1]heptane and its derivatives is critical to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this nitrogen-containing heterocyclic compound.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the potential to cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory during handling and disposal.

Summary of Hazards:

Hazard StatementGHS ClassificationDescription
H315Skin IrritationCauses skin irritation.[1][2]
H319Eye IrritationCauses serious eye irritation.[1]
H335Respiratory IrritationMay cause respiratory irritation.[1][2]
H302Acute Toxicity (Oral)Harmful if swallowed.[2]
H318Serious Eye DamageCauses serious eye damage.[2]

Personal Protective Equipment (PPE):

Before handling this compound, personnel must be equipped with appropriate PPE to minimize exposure risks.

EquipmentSpecification
Hand ProtectionCompatible chemical-resistant gloves.[3]
Eye/Face ProtectionGovernment-approved safety goggles or face shield.[3][4]
Skin and Body ProtectionProtective clothing, including a lab coat and, if necessary, a chemical-resistant suit.[3]
Respiratory ProtectionUse only in a well-ventilated area or with a government-approved respirator.[3]

Proper Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] It is imperative to consult and comply with all federal, state, and local environmental regulations.[3]

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and locked-up area.[1]

    • Keep the waste container tightly closed.[1]

    • Ensure the container is properly labeled as hazardous waste, clearly identifying the contents.

  • Waste Collection:

    • Collect waste material, including any contaminated items such as absorbent materials, PPE, and empty containers, in a suitable, closed container for disposal.[5]

  • Engage a Licensed Disposal Company:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[3][6]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Transportation:

    • The licensed disposal company will handle the transportation of the hazardous waste in accordance with all applicable regulations.

  • Final Disposal:

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be performed at an approved waste disposal plant.[1]

    • Under no circumstances should this compound be allowed to enter drains, waterways, or the soil.[1]

Disposal Workflow

cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Leak-Proof Container B->C D Store in a Designated, Secure, Ventilated Area C->D E Contact Licensed Hazardous Waste Vendor D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Pickup and Transportation F->G H Incineration at Approved Waste Disposal Facility G->H

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup:

    • For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[1]

    • Avoid creating dust.[5]

    • Do not let the product enter drains.[3]

  • Decontamination: Wash the spill site after the material has been collected.

  • Personal Protection: Wear appropriate respiratory protection, chemical-resistant gloves, and safety goggles during cleanup.[4]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Logistical Information for Handling 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Azabicyclo[2.2.1]heptane. Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is harmful if swallowed.[2][3][4][5]

The following table summarizes the necessary personal protective equipment (PPE) to be used when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
Hand Protection Chemical-resistant glovesImpervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[6][7]
Body Protection Protective ClothingFire/flame resistant and impervious clothing. A lab coat is mandatory.[6]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[6] Use a government-approved respirator.[7]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks associated with this compound. The following workflow outlines the key steps for safe handling from reception to disposal.

reception Receiving and Unpacking storage Secure Storage reception->storage Inspect container integrity prep Preparation and Handling storage->prep Transport to ventilated area use Experimental Use prep->use Don appropriate PPE decontamination Decontamination use->decontamination Post-experiment cleanup disposal Waste Disposal decontamination->disposal Segregate waste

Figure 1. Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Wear appropriate PPE (gloves and safety glasses) during unpacking.

    • Confirm the label matches the order and that the Safety Data Sheet (SDS) is accessible.

  • Storage:

    • Store the container in a tightly closed, dry, cool, and well-ventilated place.[6]

    • Keep it away from incompatible materials and foodstuff containers.[8]

    • The storage area should be secure and accessible only to authorized personnel.

  • Preparation and Handling:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Ensure an eyewash station and safety shower are readily accessible.[9][10]

    • Don all required PPE as specified in the table above before handling the chemical.

    • Avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools to prevent ignition.[6]

  • Experimental Use:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke while working with the chemical.[1][11]

    • In case of accidental contact, follow the first aid measures outlined in the SDS immediately.[1][6]

  • Decontamination:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6]

    • Clean all equipment and the work area to remove any chemical residues.

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, such as contaminated gloves, paper towels, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled, and sealed container for chemical waste.

  • Do not discharge the chemical into drains or the environment.[6]

Disposal Procedure:

  • All waste containing this compound must be disposed of as special waste.[12]

  • Arrange for disposal through a licensed professional waste disposal company.[12][13]

  • The disposal must be in accordance with all applicable national, regional, and local regulations.[12]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[12] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.